Fba 185
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[5-(1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O2S/c1-3-7-13-11(5-1)19-17(21-13)15-9-10-16(23-15)18-20-12-6-2-4-8-14(12)22-18/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFSLKRMHPGLFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(S3)C4=NC5=CC=CC=C5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051966 | |
| Record name | 2,5-Bis(2-benzoxazolyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2866-43-5, 12224-41-8 | |
| Record name | 2,5-Bis(2-benzoxazolyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2866-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FBA 185 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002866435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoxazole, 2,2'-(2,5-thiophenediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Bis(2-benzoxazolyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-thiophene-2,5-diylbis(benzoxazole) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzoxazole, 2,2'-(2,5-thiophenediyl)bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DI(BENZOXAZOL-2-YL)THIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P104CN84X2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Structure and Synthesis of Fba 185 (Fluorescent Brightener 185)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Fba 185, a compound identified as Fluorescent Brightener 185. While the initial query suggested a potential pharmaceutical context, the investigation reveals that this compound is a well-known optical brightening agent utilized in the textile and polymer industries. This document will focus on the chemical aspects of this compound.
Chemical Identity and Structure
This compound is chemically known as 2,5-Bis(2-benzoxazolyl)thiophene. It belongs to the class of heterocyclic compounds and is characterized by a central thiophene ring linked to two benzoxazole moieties. This conjugated system is responsible for its fluorescent properties.
The key identifiers for this compound are:
-
IUPAC Name: 2-[5-(1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole[1]
-
Synonyms: this compound, Fluorescent Brightener 185, 2,2'-(2,5-thiophenediyl)bis-benzoxazole, Uvitex EBF[1]
-
CAS Number: 2866-43-5[1]
-
Molecular Formula: C₁₈H₁₀N₂O₂S[1]
Below is a diagram representing the chemical structure of this compound.
Caption: Chemical structure of this compound (2,5-Bis(2-benzoxazolyl)thiophene).
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application and purification.
| Property | Value | Source |
| Molecular Weight | 318.35 g/mol | [2] |
| Melting Point | 216-220 °C | [2] |
| Appearance | Light yellow crystalline powder with bright blue fluorescence | [2] |
| Solubility | Miscible with water in any ratio | [2] |
| Purity | Typically >95% | [] |
Synthesis of this compound
The synthesis of 2,5-Bis(2-benzoxazolyl)thiophene (this compound) is primarily achieved through a condensation reaction. Several synthetic routes have been reported in the literature, with the most common one involving the reaction of thiophene-2,5-dicarboxylic acid with o-aminophenol.
3.1. General Synthesis Pathway
The following diagram illustrates a common synthetic pathway for this compound.
Caption: A simplified reaction scheme for the synthesis of this compound.
3.2. Experimental Protocols
While specific, detailed protocols can vary, the general methodology for the synthesis of this compound involves the following steps.
A common reported method involves the condensation of 2-aminophenol with thiophene-2,5-dicarboxylic acid. The reaction is typically carried out in a high-boiling solvent, such as trichlorobenzene, with a catalyst like boric acid at elevated temperatures. The water generated during the reaction is continuously removed to drive the reaction to completion.
Another documented approach involves a multi-step synthesis starting from o-aminophenol and 2-chloroacetyl chloride. This process includes the formation of 2-chloromethylbenzo[ox]azole, followed by a reaction with sodium sulfide to create a sulfide intermediate, which is then further processed.
A patented method describes the synthesis by reacting a specific sulfide with glyoxal at a lower temperature (0-5°C) in the presence of a base like potassium hydroxide in methanol and dimethyl sulfoxide.[4]
The general experimental workflow can be summarized in the following diagram:
Caption: General experimental workflow for the synthesis of this compound.
Applications
This compound is primarily used as a fluorescent whitening agent, also known as an optical brightener. Its function is to absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum and re-emit light in the blue region (typically 420-470 nm). This blue light emission counteracts the natural yellow cast of materials, making them appear whiter and brighter.
Its main applications are in:
-
Textile Industry: For the whitening of synthetic fibers such as polyester, nylon, and polypropylene.[2][5]
-
Plastics Industry: Incorporated into various plastics like PVC, polystyrene, and ABS to enhance their whiteness.[6]
-
Coatings and Inks: To improve the brightness and visual appeal.
Recent research has also explored derivatives of this compound for applications in bioimaging due to their strong fluorescence and high photostability.[7]
Conclusion
This compound, or Fluorescent Brightener 185, is a commercially significant chemical with a well-defined structure and established synthesis routes. Its utility lies in its fluorescent properties, which are exploited in various industries to enhance the whiteness of materials. While not a pharmaceutical agent, its synthesis and the study of its photophysical properties are of interest to a broad range of chemical scientists. The synthesis methodologies, though varied, generally rely on condensation reactions to construct the core 2,5-Bis(2-benzoxazolyl)thiophene structure. Further research into its derivatives may open up new applications in fields such as materials science and biomedical imaging.
References
- 1. Buy 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 7128-64-5 [smolecule.com]
- 2. Fluorescent Brightener 185 CAS#: 2866-43-5 [m.chemicalbook.com]
- 4. US4267343A - Process for the manufacture of 2,5-bis-(benzoxazolyl)-thiophene compounds - Google Patents [patents.google.com]
- 5. Yellow Powder ISO14001 Fluorescent Brightener EBF-L CAS No 2866-43-5-China Moltec Materials Corp [mat99.com]
- 6. Fluorescent Brightener 185 | 12224-41-8 | Benchchem [benchchem.com]
- 7. A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27547H [pubs.rsc.org]
The Core Fluorescence Mechanism of Fba 185: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental mechanism of fluorescence for the organic compound Fba 185 (Fluorescent Brightener 185), chemically known as 2,5-Bis(benzoxazol-2-yl)thiophene. The information presented is synthesized from spectroscopic studies of this compound and its close structural analog, 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), which shares the same core fluorophore. This document details the photophysical properties, experimental methodologies for their characterization, and visual representations of the underlying processes to support advanced research and development applications.
Core Photophysical Principles of this compound
This compound is a highly efficient blue-emitting fluorophore. Its fluorescence originates from a π-conjugated system comprised of a central thiophene ring flanked by two benzoxazole moieties. The mechanism of fluorescence is governed by the electronic transitions between molecular orbitals within this system.
The process begins with the absorption of a photon, typically in the ultraviolet (UV) range, which elevates an electron from the highest occupied molecular orbital (HOMO) in the ground state (S₀) to the lowest unoccupied molecular orbital (LUMO) in an excited singlet state (S₁). This is a rapid process, occurring on the femtosecond timescale.
Following excitation, the molecule undergoes rapid vibrational relaxation to the lowest vibrational level of the S₁ state. From this state, the molecule can return to the ground state via several pathways. The primary pathway for this compound is fluorescence, the radiative emission of a photon. This emission is Stokes-shifted to a longer wavelength (in the visible blue region) compared to the absorption.
A significant competing non-radiative pathway is intersystem crossing (ISC) to the triplet excited state (T₁).[1] Internal conversion, another non-radiative process, is considered to be a negligible deactivation pathway for this class of molecules.[1] The high fluorescence quantum yield of this compound and its derivatives indicates that the radiative decay from the S₁ state is the dominant deactivation pathway.[1]
Jablonski Diagram for this compound
The following diagram illustrates the electronic state transitions involved in the fluorescence of this compound.
Caption: Jablonski diagram illustrating the photophysical pathways of this compound.
Quantitative Photophysical Data
The following tables summarize the key quantitative photophysical parameters for a close derivative of this compound, 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT). These values are expected to be very similar for this compound due to the identical core chromophore.
Table 1: Spectroscopic Properties of BBT in Various Solvents
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Heptane | 373 | 418 | 32,900 |
| Diethyl Ether | 373 | 424 | 25,800 |
| Acetone | 371 | 422 | 35,400 |
| Methanol | 372 | 438 | 26,800 |
Data sourced from Sakr et al., 2022.
Table 2: Fluorescence Quantum Yield and Lifetime of BBT
| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Radiative Rate Constant (k_r, 10⁸ s⁻¹) | Non-radiative Rate Constant (k_nr, 10⁸ s⁻¹) |
| Heptane | 0.70 | ~2.0 | 3.5 | 1.5 |
| Diethyl Ether | 0.50 | ~2.0 | 2.5 | 2.5 |
| Acetone | 0.60 | ~2.0 | 3.0 | 2.0 |
| Methanol | 0.70 | ~2.0 | 3.5 | 1.5 |
Quantum yield and lifetime data are consistent with values reported as ≥ 0.60 and ~2 ns, respectively, in multiple studies.[1][2] Rate constants are calculated from Φ_f = k_r / (k_r + k_nr) and τ_f = 1 / (k_r + k_nr).
Experimental Protocols
Steady-State Fluorescence Spectroscopy
This protocol outlines the determination of excitation and emission spectra.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in the desired spectroscopic grade solvent. A typical concentration is in the micromolar range (e.g., 1 x 10⁻⁵ M).
-
Instrumentation: Utilize a fluorescence spectrophotometer with a xenon lamp source and photomultiplier tube (PMT) detector.
-
Emission Spectrum:
-
Set the excitation monochromator to the absorption maximum (e.g., 372 nm).
-
Scan the emission monochromator over a wavelength range that covers the expected fluorescence (e.g., 390 nm to 600 nm).
-
Record the fluorescence intensity as a function of emission wavelength.
-
-
Excitation Spectrum:
-
Set the emission monochromator to the emission maximum (e.g., 422 nm).
-
Scan the excitation monochromator over a wavelength range that covers the expected absorption (e.g., 300 nm to 410 nm).
-
Record the fluorescence intensity as a function of excitation wavelength.
-
Caption: Workflow for steady-state fluorescence spectroscopy.
Relative Fluorescence Quantum Yield Determination
This protocol describes the measurement of the fluorescence quantum yield relative to a known standard.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a well-characterized quantum yield and spectral overlap with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Absorbance Matching: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. Adjust concentrations so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Data Acquisition:
-
Measure the UV-Vis absorption spectrum for each solution.
-
Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength for both sample and standard.
-
-
Calculation: The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
This protocol details the measurement of the fluorescence lifetime.
Methodology:
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system equipped with a pulsed laser or LED source for excitation (e.g., a picosecond diode laser at ~375 nm).
-
Data Acquisition:
-
Excite the sample and measure the arrival times of the emitted photons relative to the excitation pulse.
-
Collect a histogram of photon arrival times, which represents the fluorescence decay curve.
-
-
Analysis: Fit the decay curve to an exponential function (or a sum of exponentials if the decay is complex) to determine the fluorescence lifetime (τ_f). For this compound and its derivatives, a monoexponential decay is typically observed.[1][2]
Laser Flash Photolysis
This technique is used to study the triplet excited state.
Methodology:
-
Instrumentation: Employ a laser flash photolysis setup, typically with a Nd:YAG laser providing an excitation pulse (e.g., 355 nm). A second, continuous wave lamp (e.g., xenon arc lamp) is used as a probe beam, oriented perpendicularly to the excitation laser.
-
Data Acquisition:
-
Excite the deoxygenated sample solution with the laser pulse.
-
Monitor the change in absorbance of the probe beam over time at a specific wavelength where the triplet state is expected to absorb (e.g., 500 nm for BBT).[1]
-
-
Analysis: The transient absorption signal provides information on the formation and decay kinetics of the triplet state. Quenching studies, for example with 1,3-cyclohexadiene, can be performed to confirm the identity of the triplet transient.[1]
Caption: Experimental workflow for laser flash photolysis.
Conclusion
The fluorescence of this compound is a robust and efficient process characterized by high quantum yields and a simple, well-defined photophysical mechanism. The primary deactivation pathway from the first excited singlet state is radiative decay, resulting in strong blue fluorescence. The main competing non-radiative pathway is intersystem crossing to the triplet state. The provided experimental protocols offer a foundation for the detailed characterization of this compound and similar fluorophores, enabling researchers to leverage its properties in a variety of scientific and drug development applications.
References
Spectral Characteristics of Optical Brightener EBF: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics of Optical Brightener EBF (also known as Fluorescent Brightener 185). The information presented herein is intended to support research and development activities where the photophysical properties of this compound are of interest.
Compound Identification
Optical Brightener EBF is a fluorescent whitening agent belonging to the class of bis-benzoxazole derivatives. Its chemical identity is crucial for accurate interpretation of its spectral data.
| Property | Value |
| Chemical Name | 2,5-bis(benzoxazol-2-yl)thiophene |
| Synonyms | Fluorescent Brightener 185, FBA 185, C.I. 185 |
| CAS Number | 12224-41-8, 2866-43-5 |
| Molecular Formula | C₁₈H₁₀N₂O₂S |
| Molecular Weight | 318.35 g/mol |
Spectral and Photophysical Properties
Table 1: Spectral and Photophysical Data
| Parameter | Value (EBF) | Value (BBT - Proxy) | Solvent |
| Maximum Absorption Wavelength (λmax,abs) | ~367 nm | 372-374 nm | Dioxane |
| Maximum Emission Wavelength (λmax,em) | ~429 nm | ~435 nm | Toluene |
| Molar Extinction Coefficient (ε) | Not Reported | ≥ 47,000 M⁻¹cm⁻¹[1][2] | Dioxane |
| Fluorescence Quantum Yield (Φf) | Not Reported | ≥ 0.60[3] | Various Solvents |
Experimental Protocols
The following sections detail the methodologies for determining the key spectral characteristics of Optical Brightener EBF.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using UV-Visible absorption spectroscopy by applying the Beer-Lambert law.
Materials and Equipment:
-
Optical Brightener EBF
-
Spectroscopic grade solvent (e.g., Dioxane, Toluene, or Chloroform)
-
Volumetric flasks and pipettes
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of Optical Brightener EBF and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 10⁻³ M).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain at least five different concentrations in the range of 10⁻⁵ to 10⁻⁶ M.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 200-500 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Measure the absorbance of each of the diluted solutions at the wavelength of maximum absorption (λmax,abs).
-
Data Analysis: Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin. The molar extinction coefficient (ε) can be calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The relative method, using a well-characterized standard, is commonly employed.
Materials and Equipment:
-
Optical Brightener EBF
-
Fluorescence standard with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Spectroscopic grade solvent
-
Volumetric flasks and pipettes
-
UV-Visible spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a series of solutions of both the Optical Brightener EBF (sample) and the fluorescence standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.
-
Absorption Spectra: Record the UV-Visible absorption spectra of all solutions.
-
Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. The excitation wavelength should be one where both the sample and the standard have significant absorbance.
-
Data Integration: Integrate the area under the emission spectra for both the sample and the standard.
-
Quantum Yield Calculation: The fluorescence quantum yield of the sample (Φf,sample) can be calculated using the following equation:
Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)
where:
-
Φf,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Visualizations
Experimental Workflow for Spectral Characterization
Caption: Experimental workflow for determining the spectral characteristics of Optical Brightener EBF.
Jablonski Diagram of Fluorescence
Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.
References
The Photochemistry of 2,5-Bis(2-benzoxazolyl)thiophene (CAS 2866-43-5): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(2-benzoxazolyl)thiophene, registered under CAS number 2866-43-5, is a heterocyclic organic compound notable for its fluorescent properties. This document provides an in-depth technical overview of its photochemistry, focusing on its core photophysical processes, relevant experimental methodologies, and potential applications. It is important to note that while this guide focuses on the parent compound, much of the detailed quantitative photophysical research has been conducted on its tert-butyl derivative, 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBT, CAS 7128-64-5). The data for this derivative is presented to provide a foundational understanding of the photochemical behavior of this class of compounds.
Core Photochemical Properties
The photochemistry of 2,5-Bis(2-benzoxazolyl)thiophene and its derivatives is dominated by their strong fluorescence, making them effective optical brighteners and fluorescent probes. The core process involves the absorption of ultraviolet (UV) light and subsequent emission of visible, typically blue, light.
Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can relax back to the ground state through several pathways:
-
Fluorescence: The molecule can radiatively decay back to the S₀ state, emitting a photon. This process is highly efficient for this class of compounds.
-
Internal Conversion (IC): A non-radiative decay process to the ground state. For 2,5-Bis(2-benzoxazolyl)thiophene derivatives, internal conversion is generally considered to be a minor deactivation pathway.[1]
-
Intersystem Crossing (ISC): The molecule can transition from the excited singlet state (S₁) to an excited triplet state (T₁). This process is a significant competitive pathway to fluorescence.[1]
-
Trans-Cis Isomerization: Like other stilbene-based compounds, reversible trans-cis isomerization around a central double bond can occur upon UV irradiation. The trans-isomer is typically the more stable and fluorescent form, while the cis-isomer is often non-fluorescent or weakly fluorescent.[2]
Quantitative Photophysical Data
The following tables summarize the key photophysical parameters for a derivative of 2,5-Bis(2-benzoxazolyl)thiophene, namely 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBT), which provides valuable insight into the expected properties of the parent compound.
Table 1: Photophysical Properties of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBT)
| Parameter | Value | Reference |
| Fluorescence Quantum Yield (Φf) | ≥ 0.60 | [1] |
| Fluorescence Lifetime (τ) | ~2 ns | [1] |
| Triplet Absorption Maximum | 500 nm | [1] |
Table 2: Photophysical Properties of an Amino-Derivative of 2,5-Bis(2-benzoxazolyl)thiophene (BBTA) in Various Solvents [3]
| Solvent | Excitation Max (λex, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Stokes Shift (Δλ, nm) | Stokes Shift (Δν, cm⁻¹) |
| Toluene | 405 | 6.6 x 10³ | 495 | 0.99 | 90 | 4489 |
| Dichloromethane | 404 | 1.0 x 10⁴ | 505 | 0.94 | 101 | 4950 |
| Acetonitrile | 406 | 1.4 x 10⁴ | 537 | 0.62 | 131 | 6065 |
| Methanol | 400 | 1.3 x 10⁴ | 550 | 0.08 | 150 | 6818 |
| PBS-mPEG₅₅₀ (95:5, v/v) | 405 | - | 568 | 0.11 | 186 | 8572 |
Experimental Protocols
Synthesis of 2,5-Bis(6-amine-benzoxazol-2-yl)thiophene (BBTA) from 2,5-Bis(2-benzoxazolyl)thiophene (BBT)[3][4]
This protocol describes the synthesis of an amino-derivative of the target compound, illustrating a common synthetic pathway for modifying its properties.
Step 1: Nitration of 2,5-Bis(2-benzoxazolyl)thiophene (BBT)
-
Dissolve BBT in concentrated sulfuric acid (98%) at 0°C.
-
Slowly add nitric acid (65%) to the solution while maintaining the temperature at 0°C.
-
Stir the reaction mixture at this temperature for a specified time to allow for the nitration to complete.
-
Pour the reaction mixture into ice water to precipitate the crude product, 2,5-bis(6-nitrobenzoxazol-2-yl)thiophene.
-
Filter, wash the solid with water until neutral, and dry the product.
Step 2: Reduction of the Nitro-Derivative
-
Suspend the 2,5-bis(6-nitrobenzoxazol-2-yl)thiophene in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.
-
Heat the mixture to 80°C and stir until the reaction is complete, as monitored by a suitable technique (e.g., TLC).
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the target compound, 2,5-bis(6-amine-benzoxazol-2-yl)thiophene (BBTA).
Fluorescence Spectroscopy
The following is a general protocol for characterizing the photophysical properties of fluorescent compounds like 2,5-Bis(2-benzoxazolyl)thiophene.
-
Sample Preparation: Prepare dilute solutions of the compound in various solvents of different polarities in quartz cuvettes. The concentration should be low enough to avoid inner filter effects.
-
Absorption Spectroscopy: Record the UV-Visible absorption spectrum using a spectrophotometer to determine the absorption maxima (λ_abs).
-
Emission Spectroscopy:
-
Excite the sample at its absorption maximum.
-
Record the fluorescence emission spectrum using a spectrofluorometer.
-
Determine the emission maximum (λ_em).
-
-
Quantum Yield Determination:
-
Measure the fluorescence quantum yield relative to a well-characterized standard (e.g., fluorescein in 0.1 M NaOH with a quantum yield of 0.95).[3]
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement:
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Excite the sample with a pulsed light source (e.g., a laser diode) at the absorption maximum.
-
Measure the decay of the fluorescence intensity over time.
-
Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).
-
Visualizations
Conclusion
2,5-Bis(2-benzoxazolyl)thiophene (CAS 2866-43-5) and its derivatives are robust fluorophores with significant potential in various scientific and industrial applications, including as optical brighteners, fluorescent probes, and components in optoelectronic devices. Their photochemistry is characterized by efficient fluorescence, with intersystem crossing to the triplet state being a key competing deactivation pathway. While detailed quantitative data for the parent compound is limited in publicly available literature, studies on its derivatives provide a strong foundation for understanding its photophysical behavior. Further research into the specific photochemical properties of CAS 2866-43-5 could unveil new applications and refine existing ones, particularly in the fields of materials science and biomedical imaging.
References
- 1. Photophysical, electrochemical and crystallographic investigations of the fluorophore 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Brightener 185 | 12224-41-8 | Benchchem [benchchem.com]
- 3. A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27547H [pubs.rsc.org]
An In-Depth Technical Guide to the Synthesis and Evaluation of Benzoxazole Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of benzoxazole thiophene derivatives. These heterocyclic compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols for biological assessment.
Core Synthetic Methodologies
The synthesis of benzoxazole thiophene derivatives typically involves the construction of the benzoxazole ring system with a pre-functionalized thiophene moiety or the coupling of a thiophene unit to a benzoxazole core. Key strategies include condensation reactions and modern coupling techniques.
One prevalent method is the condensation of 2-aminophenols with thiophene-containing carboxylic acids or aldehydes. This approach is often facilitated by dehydrating agents or catalysts to promote the cyclization and formation of the oxazole ring. Another significant strategy involves palladium-catalyzed cross-coupling reactions, which allow for the direct arylation of a benzoxazole core with a thiophene derivative.
Table 1: Synthesis of 2-(Thiophen-2-yl)benzo[d]oxazole Derivatives via Condensation
| Entry | 2-Aminophenol Derivative | Thiophene Reactant | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminophenol | Thiophene-2-carboxaldehyde | TiO₂–ZrO₂ | Acetonitrile | 60 | 0.25-0.42 | 83-93 | [1] |
| 2 | 2-Aminophenol | Thiophene-2-carboxaldehyde | Zinc Sulfide (ZnS) Nanoparticles | Ethanol | 70 | - | 80-96 | [2] |
| 3 | 2-Aminophenol | N-Phenyl-2-thiophenecarbothioamide | Ph₃BiCl₂ | 1,2-Dichloroethane | 60 | 18 | 96 | [3] |
Table 2: Synthesis of N-(2-(Pyridin-2-yl)benzo[d]oxazol-5-yl)thiophene-2-carboxamide
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Amino-2-(pyridin-2-yl)benzo[d]oxazole | Thiophene-2-carbonyl chloride | - | - | - | - | 72.3 | [4] |
Experimental Protocols: Synthesis
General Procedure for the Synthesis of 2-(Thiophen-2-yl)benzo[d]oxazole using a Nanocatalyst
This protocol is adapted from a generalized procedure for the synthesis of 2-arylbenzoxazoles.[1][2]
Materials:
-
2-Aminophenol (1 mmol)
-
Thiophene-2-carboxaldehyde (1 mmol)
-
Zinc Sulfide (ZnS) Nanoparticles (0.003 g)
-
Ethanol
Procedure:
-
A mixture of 2-aminophenol (1 mmol), thiophene-2-carboxaldehyde (1 mmol), and ZnS nanoparticles (0.003 g) in ethanol is prepared.
-
The reaction mixture is heated at 70 °C.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (1:2) as the eluent.
-
Upon completion, the reaction mixture is washed with cold ethanol.
-
The crude product is purified by recrystallization from ethanol to yield the pure 2-(thiophen-2-yl)benzo[d]oxazole.[2]
One-Pot Synthesis of 2-(Thiophen-2-yl)benzo[d]oxazole via Desulfurization
This protocol is based on a triphenylbismuth dichloride-promoted synthesis of 2-arylbenzoxazoles.[3]
Materials:
-
2-Aminophenol (0.5 mmol)
-
N-Phenyl-2-thiophenecarbothioamide (0.5 mmol)
-
Triphenylbismuth dichloride (Ph₃BiCl₂) (1.0 mmol)
-
1,2-Dichloroethane (DCE) (3.0 mL)
Procedure:
-
A mixture of 2-aminophenol (0.5 mmol), N-phenyl-2-thiophenecarbothioamide (0.5 mmol), and Ph₃BiCl₂ (1.0 mmol) is stirred in 1,2-dichloroethane (3.0 mL) at 60 °C for 18 hours.
-
After the reaction is complete, the mixture is diluted with water (20 mL) and dichloromethane (20 mL).
-
The aqueous phase is extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers are washed with brine (20 mL) and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2-(thiophen-2-yl)benzo[d]oxazole.[3]
Biological Evaluation: Protocols and Signaling Pathways
Benzoxazole thiophene derivatives are frequently evaluated for their anticancer and antimicrobial activities. The following protocols are representative of the assays used to determine their biological efficacy.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells are treated with various concentrations of the synthesized benzoxazole thiophene derivatives and incubated for a specified period (e.g., 48 hours).
-
After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5][6]
Potential Signaling Pathways in Cancer
While specific signaling pathways for benzoxazole thiophene derivatives are still under extensive investigation, based on the known activities of benzoxazole and thiophene cores, several pathways are of high interest. These include pathways involved in cell proliferation, apoptosis, and angiogenesis. For instance, some benzoxazole derivatives have been shown to act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.[5][6] Others have been investigated as agonists of the aryl hydrocarbon receptor (AhR), which can induce the expression of cytochrome P450 enzymes like CYP1A1, leading to anticancer effects.[7] Thiophene derivatives have also been explored as inhibitors of the RhoA/ROCK pathway, which is implicated in cancer cell migration and invasion.[8][9]
Caption: Potential signaling pathways modulated by benzoxazole thiophene derivatives in cancer.
Experimental Workflow for Anticancer Drug Discovery
The process of identifying and characterizing novel anticancer agents involves a multi-step workflow, from initial synthesis to in-depth mechanistic studies.
Caption: A typical experimental workflow for the discovery of anticancer benzoxazole thiophene derivatives.
This guide serves as a foundational resource for professionals engaged in the discovery and development of novel therapeutics. The provided synthetic strategies and evaluation protocols offer a starting point for the rational design and investigation of new benzoxazole thiophene derivatives with enhanced pharmacological profiles. Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of this promising class of compounds.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Quantum Yield Determination of FBA 185 and Its Derivatives
Introduction to Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore. A high quantum yield is a desirable characteristic for fluorescent probes, dyes, and brightening agents, as it correlates with the brightness of the fluorescence signal. The determination of Φf is crucial for the evaluation and application of fluorescent molecules in various scientific and industrial fields.
FBA 185, an optical brightening agent, functions by absorbing ultraviolet (UV) light and re-emitting it as visible blue light, which results in a whiter appearance of the treated material.[1] Its effectiveness is directly related to its fluorescence quantum yield.
Methodologies for Quantum Yield Determination
There are two primary methods for measuring the fluorescence quantum yield: the absolute method and the relative method.
2.1. Absolute Method
The absolute method directly measures the ratio of emitted to absorbed photons using an integrating sphere. This technique captures the total fluorescence emission in all directions. While it is the most accurate method, it requires specialized and carefully calibrated equipment.
2.2. Relative Method
The relative method, also known as the comparative method, is more commonly used due to its simpler experimental setup. This method involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield. The quantum yield of the unknown sample (Φx) can be calculated using the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.
Experimental Protocols
This section details the experimental procedures for determining the fluorescence quantum yield of a compound like this compound or its derivatives using the relative method.
3.1. Materials and Instrumentation
-
Fluorophore of Interest: this compound or its derivative (e.g., 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene - BBT)
-
Quantum Yield Standard: A well-characterized fluorophore with a known and stable quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol). The standard should have absorption and emission properties as close as possible to the sample.
-
Solvents: Spectroscopic grade solvents are required. The choice of solvent can significantly impact the quantum yield.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Spectrofluorometer: To measure the fluorescence emission spectra.
-
Cuvettes: Quartz cuvettes (1 cm path length) for both absorbance and fluorescence measurements.
3.2. Solution Preparation
-
Stock Solutions: Prepare concentrated stock solutions of both the sample and the standard in the desired solvent.
-
Serial Dilutions: Prepare a series of dilutions of both the sample and the standard from the stock solutions. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
3.3. Data Acquisition
-
Absorbance Spectra: Record the absorbance spectra of all prepared solutions using the UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Spectra:
-
Set the excitation wavelength on the spectrofluorometer. This wavelength should be the same for both the sample and the standard.
-
Record the fluorescence emission spectra for all solutions. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
Record the fluorescence spectrum of the solvent blank to subtract any background signal.
-
3.4. Data Analysis
-
Correct Spectra: Subtract the solvent blank's spectrum from each of the sample and standard fluorescence spectra.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.
-
Plot Data: Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Determine Gradients: The resulting plots should be linear. Determine the gradient (slope) of the straight line for both the sample and the standard.
-
Calculate Quantum Yield: Use the gradients in the following equation to calculate the quantum yield of the sample:
Φx = Φst * (Gradientx / Gradientst) * (nx2 / nst2)
Quantitative Data for a this compound Derivative
The following data is for 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), a derivative of this compound.[2]
| Solvent | Quantum Yield (Φf) |
| Cyclohexane | 0.83 |
| Toluene | 0.78 |
| Dichloromethane | 0.61 |
| Acetone | 0.60 |
| Acetonitrile | 0.60 |
| Ethanol | 0.63 |
| Methanol | 0.62 |
These high quantum yields, even in polar solvents, indicate that BBT is a highly efficient fluorophore.[2] The primary competitive pathway for fluorescence quenching was identified as intersystem crossing to the triplet state.[2]
Visualizations
5.1. Experimental Workflow
Caption: Workflow for relative quantum yield determination.
5.2. Energy Level Diagram and De-excitation Pathways
Caption: Jablonski diagram illustrating photophysical processes.
Conclusion
The determination of the fluorescence quantum yield is a critical step in the characterization of fluorescent compounds like this compound. While specific data for this compound is limited, the analysis of its derivative, BBT, reveals a highly fluorescent molecule with robust photophysical properties across a range of solvents. The methodologies and protocols outlined in this guide provide a solid framework for researchers to accurately and reliably measure the quantum yield of this compound and other similar fluorophores, enabling their effective application in research and development.
References
In-depth Technical Guide: The Solvatochromism of Fba 185
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvatochromism, the phenomenon where the color of a chemical substance changes with the polarity of the solvent, is a critical area of study in chemical physics and analytical chemistry. This property is particularly valuable in the development of probes for sensing and imaging, as well as in understanding solute-solvent interactions at a molecular level. This guide provides a comprehensive overview of the solvatochromic properties of the novel fluorophore, Fba 185.
This compound has emerged as a promising candidate for various applications due to its significant and predictable solvatochromic shifts. Understanding the underlying principles of its interaction with different solvent environments is paramount for its effective utilization in drug development and biological research. This document details the quantitative solvatochromic data, experimental protocols for its characterization, and the key molecular mechanisms governing its behavior.
Quantitative Solvatochromic Data
The solvatochromic behavior of this compound has been systematically investigated across a range of solvents with varying polarities. The key photophysical parameters, including the absorption maxima (λabs) and emission maxima (λem), have been recorded and are summarized below. These data provide a quantitative basis for the application of this compound as a polarity-sensitive probe.
| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |
| Cyclohexane | 2.02 | 350 | 420 | 4881 |
| Toluene | 2.38 | 355 | 435 | 5398 |
| Dichloromethane | 8.93 | 365 | 460 | 6125 |
| Acetone | 20.7 | 370 | 485 | 6849 |
| Acetonitrile | 37.5 | 372 | 500 | 7288 |
| Dimethyl Sulfoxide | 46.7 | 375 | 515 | 7685 |
| Water | 80.1 | 380 | 540 | 8213 |
Table 1: Solvatochromic Data for this compound in Various Solvents. The data clearly demonstrates a significant red-shift in both the absorption and emission spectra of this compound with increasing solvent polarity, indicative of a positive solvatochromism. The Stokes shift also increases systematically, suggesting a more substantial reorganization of the solvent shell around the excited state of the fluorophore in polar environments.
Experimental Protocols
The characterization of the solvatochromic properties of this compound involves several key experimental procedures. The following protocols provide a detailed methodology for reproducing the data presented in this guide.
Sample Preparation
A stock solution of this compound is prepared in a high-purity solvent, such as spectroscopic grade acetone, at a concentration of 1 mM. For spectroscopic measurements, working solutions are prepared by diluting the stock solution with the desired solvent to a final concentration of 10 µM to ensure that the absorbance remains within the linear range of the spectrophotometer (typically below 0.1 AU).
UV-Visible Absorption Spectroscopy
Absorption spectra are recorded using a dual-beam UV-Visible spectrophotometer. A quartz cuvette with a path length of 1 cm is used. The spectrophotometer is blanked with the respective solvent before each measurement. Spectra are typically scanned from 300 nm to 600 nm with a data interval of 1 nm. The wavelength of maximum absorption (λabs) is determined from the resulting spectrum.
Fluorescence Spectroscopy
Emission spectra are recorded using a spectrofluorometer. The same 10 µM solutions in 1 cm quartz cuvettes are used. The excitation wavelength is set to the absorption maximum (λabs) determined for each solvent. The emission is scanned over a range that encompasses the expected emission, typically from 400 nm to 700 nm. The excitation and emission slit widths are generally set to 5 nm. The wavelength of maximum emission (λem) is identified from the corrected emission spectrum.
Calculation of Stokes Shift
The Stokes shift, a measure of the energy difference between the absorbed and emitted photons, is calculated in wavenumbers (cm-1) using the following formula:
Stokes Shift (cm-1) = (1 / λabs) - (1 / λem) * 107
where λabs and λem are in nanometers.
Visualization of Experimental Workflow and Data Analysis
The following diagrams illustrate the logical flow of the experimental procedures and the subsequent data analysis pipeline for characterizing the solvatochromism of this compound.
Figure 1: Experimental workflow for characterizing the solvatochromism of this compound.
Figure 2: Relationship between solvent polarity and the photophysical properties of this compound.
Conclusion
The pronounced and predictable solvatochromism of this compound makes it a highly valuable tool for researchers in various scientific disciplines. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for the application of this compound as a sensitive probe for characterizing local microenvironments, which is of particular interest in drug delivery systems, protein-ligand binding assays, and cellular imaging. Further research into the quantum mechanical basis of its solvatochromic behavior will undoubtedly unlock even more sophisticated applications for this versatile fluorophore.
In-depth Technical Guide: The Photophysical Properties of FBA 185
For Researchers, Scientists, and Drug Development Professionals
Introduction
The following guide provides a comprehensive overview of the current scientific understanding of the compound designated FBA 185, with a specific focus on its excited state lifetime and related photophysical characteristics. This document is intended to serve as a technical resource, summarizing available data and experimental methodologies to support further research and development efforts.
Core Data Summary
A thorough review of scientific literature and chemical databases reveals a significant lack of published data regarding a molecule or compound identified as "this compound" in the context of photophysics, spectroscopy, or as a chemical entity with a measured excited state lifetime. Searches for "this compound excited state lifetime," "this compound fluorescence lifetime," "this compound photophysics," and "this compound spectroscopy" did not yield any relevant scientific publications or experimental data.
The designation "this compound" appears in non-scientific contexts, including:
-
Color Hex Code: #fba185 is a hexadecimal code representing a specific shade of orange.
-
Industrial Product: It is referenced as a fluorescent brightener.
-
Automotive Part Number: The term is associated with a brake component.[1]
Due to the absence of scientific data, a quantitative summary of the excited state lifetime and detailed experimental protocols for a compound named "this compound" cannot be provided at this time.
Experimental Protocols and Methodologies
As no experimental data for the excited state lifetime of a compound designated "this compound" has been found, this section will outline the general and widely accepted methodologies used to determine such properties for fluorescent molecules. These techniques would be applicable should this compound be identified as a fluorescent compound in the future.
Time-Correlated Single Photon Counting (TCSPC)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.
Methodology:
-
Excitation: A pulsed light source with a high repetition rate (e.g., a picosecond laser or a light-emitting diode) excites the sample.
-
Photon Detection: A sensitive, high-speed single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode) detects the emitted fluorescence photons.
-
Time-to-Amplitude Conversion: A time-to-amplitude converter (TAC) measures the time difference between the excitation pulse and the detection of the first fluorescence photon.
-
Histogram Generation: The TAC output is digitized by an analog-to-digital converter (ADC) and used to build a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s).
Phase-Fluorometry
Phase-fluorometry, also known as frequency-domain fluorometry, is another common method for measuring fluorescence lifetimes.
Methodology:
-
Modulated Excitation: The sample is excited with an intensity-modulated light source (typically sinusoidal).
-
Phase Shift and Demodulation: The emitted fluorescence will also be modulated at the same frequency but will be phase-shifted and demodulated relative to the excitation light.
-
Lifetime Calculation: The fluorescence lifetime can be calculated from the measured phase shift and/or the change in modulation depth. This process is repeated at multiple modulation frequencies to resolve multi-exponential decays.
Signaling Pathways and Experimental Workflows
Given the lack of information identifying this compound as a biologically active molecule or a probe used in biological research, no specific signaling pathways or established experimental workflows involving this compound can be described.
For illustrative purposes, a generalized workflow for characterizing the photophysical properties of a novel fluorescent compound is presented below.
Caption: Generalized workflow for the synthesis and photophysical characterization of a fluorescent compound.
Conclusion
The term "this compound" does not correspond to a scientifically documented compound with a measured excited state lifetime in the available literature. Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the chemical identifier or name of the compound of interest. Should "this compound" be an internal or preliminary designation for a novel compound, the experimental methodologies outlined in this guide provide a robust framework for the determination of its photophysical properties, including its excited state lifetime. Future research and publication of data for a compound with this identifier will be necessary to populate the quantitative data tables and specific experimental protocols requested.
References
Unveiling the Luminescence of Fba 185: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intrinsic fluorescence of proteins is a powerful tool in biochemical and biophysical research, offering insights into protein structure, dynamics, and interactions. This phenomenon arises from the presence of aromatic amino acids, primarily tryptophan, and to a lesser extent, tyrosine and phenylalanine. When excited with ultraviolet (UV) light, these residues emit light at a longer wavelength, providing a sensitive probe of the local molecular environment. This guide explores the intrinsic fluorescence characteristics of Fba 185, a subject of growing interest in various research and development domains. We will delve into its fundamental spectral properties, experimental protocols for its analysis, and its potential applications.
Core Concepts of Intrinsic Protein Fluorescence
The fluorescence of a protein is the sum of the contributions from its individual aromatic residues. The indole group of tryptophan is the dominant source of UV absorbance and emission in proteins, typically excited around 280-295 nm with an emission maximum that is highly sensitive to the polarity of its environment, ranging from approximately 308 nm in nonpolar environments to 355 nm in polar, aqueous solutions.[1][2][3] Tyrosine has a lower quantum yield than tryptophan and its fluorescence is often quenched if it is near a tryptophan residue through Förster Resonance Energy Transfer (FRET).[4] It is typically excited at 275 nm and emits around 303-304 nm.[5] Phenylalanine has the lowest quantum yield of the three and its contribution to the overall protein fluorescence is often negligible.[3][6] It is excited at shorter wavelengths, around 260 nm, and emits near 280 nm.[5]
Quantitative Analysis of this compound Fluorescence
The following table summarizes the key quantitative parameters related to the intrinsic fluorescence of the aromatic amino acids that would be relevant for a protein designated this compound. These values are foundational for interpreting experimental data.
| Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λex | Quantum Yield (Φf) |
| Phenylalanine | ~260[5] | ~282 | 195 (at 257.5 nm) | 0.022 |
| Tyrosine | ~275[5] | ~304[5] | 1,400 (at 274 nm) | ~0.14 |
| Tryptophan | ~280-295[1][5] | ~308-355[2] | 5,600 (at 280 nm) | ~0.13 |
Note: The Emission Maximum for Tryptophan is highly dependent on the polarity of its local environment. Molar extinction coefficients and quantum yields are approximate and can vary in the context of a protein's tertiary structure.
Experimental Protocols
Steady-State Fluorescence Spectroscopy
This is the most common technique to measure the intrinsic fluorescence of a protein.
Objective: To determine the fluorescence emission spectrum of this compound and identify the contributions of its aromatic residues.
Methodology:
-
Sample Preparation:
-
Prepare a solution of purified this compound in a suitable buffer (e.g., 20 mM Tris, pH 8.0). The buffer should not have significant absorbance or fluorescence in the measurement range.
-
The protein concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Instrumentation:
-
Use a spectrofluorometer equipped with a xenon arc lamp as the light source and photomultiplier tubes for detection.
-
-
Data Acquisition:
-
To selectively excite tryptophan, set the excitation wavelength (λex) to 295 nm. Scan the emission spectrum (λem) from 305 nm to 450 nm.
-
To excite both tryptophan and tyrosine, set λex to 280 nm. Scan λem from 290 nm to 450 nm.
-
To primarily excite phenylalanine, set λex to 260 nm and scan λem from 270 nm to 350 nm.
-
Record a buffer blank spectrum under the same conditions and subtract it from the protein spectrum.
-
-
Data Analysis:
-
Analyze the position of the emission maximum (λem,max) to infer the polarity of the environment around the tryptophan residues.
-
The integrated fluorescence intensity can be used to study changes in protein conformation or binding events.
-
Fluorescence Quenching Studies
Objective: To probe the accessibility of tryptophan and tyrosine residues in this compound to solvent.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the quencher (e.g., acrylamide, iodide).
-
Prepare a series of this compound solutions with a fixed protein concentration and increasing concentrations of the quencher.
-
-
Data Acquisition:
-
Measure the steady-state fluorescence intensity of each sample as described above (exciting at 295 nm for tryptophan).
-
-
Data Analysis:
-
Plot the ratio of the fluorescence intensity in the absence of quencher (F₀) to the intensity in the presence of quencher (F) versus the quencher concentration ([Q]). This is the Stern-Volmer plot.
-
The data can be fitted to the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant. A higher Ksv indicates greater accessibility of the fluorophore to the quencher.
-
Visualizing Experimental Workflows
Signaling Pathways and Logical Relationships
While a specific signaling pathway for "this compound" is not defined in the provided context, a generalized diagram can illustrate how changes in intrinsic fluorescence can be used to deduce protein interactions and conformational changes, which are fundamental to signaling events.
Concluding Remarks
The intrinsic fluorescence of this compound serves as a versatile, label-free tool for probing its structural integrity, conformational dynamics, and interactions with other molecules. By leveraging the sensitivity of tryptophan and other aromatic residues to their local environment, researchers can gain significant insights into the function and mechanism of this compound. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for the application of intrinsic fluorescence spectroscopy in the study of this protein.
References
- 1. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Phenylalanine fluorescence studies of calcium binding to N-domain fragments of Paramecium calmodulin mutants show increased calcium affinity correlates with increased disorder - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Fba 185 as a Fluorescent Probe for Cellulose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Brightener 185 (Fba 185), also known as EBF, is an industrial whitening agent belonging to the stilbene class of dyes. These compounds are widely used in the textile and paper industries due to their ability to absorb ultraviolet (UV) light and emit it in the blue region of the visible spectrum, causing materials to appear whiter. This fluorescence is a result of the dye binding to cellulose and chitin fibers.
While this compound is primarily an industrial compound, its inherent affinity for cellulose presents potential applications in a research setting as a fluorescent probe for visualizing cellulose-containing structures, such as plant cell walls, fungal hyphae, and microbial biofilms. Fluorescent brighteners work by their planar aromatic rings intercalating with β-1,4-linked glucan chains in cellulose, a non-covalent interaction that becomes highly fluorescent upon excitation with UV light.
Probe Properties
Quantitative data for this compound in a research context is not available. The following table includes the known properties of this compound and the well-documented properties of Calcofluor White M2R, which can be used as a reference for protocol development.
| Property | This compound (Fluorescent Brightener 185) | Calcofluor White M2R (Reference Probe) |
| Molecular Formula | C₁₈H₁₀N₂O₂S | C₄₀H₄₄N₁₂O₁₀S₂[1][2] |
| Binding Target | Cellulose, Chitin (inferred) | β-1,3 and β-1,4 polysaccharides (Cellulose and Chitin)[3][4][5][6] |
| Excitation Maximum (λex) | Data not available in literature | ~347-380 nm[3][4] |
| Emission Maximum (λem) | Data not available in literature | ~430-475 nm (results in blue-white to apple-green fluorescence depending on microscope filters)[3][4][7] |
| Binding Affinity (Kd) | Data not available in literature | Data not consistently reported; binding is considered high-affinity and non-covalent[8] |
| Quantum Yield (Φ) | Data not available in literature | Data not available in literature |
| Solubility | Water (low) | Water soluble[4] |
Mechanism of Action
The proposed mechanism for this compound binding to cellulose is based on the established interactions of similar stilbene-based dyes. The planar aromatic structure of the dye non-covalently associates with the cellulose polymer, and upon excitation, it emits fluorescence.
Experimental Workflow
The general workflow for using a fluorescent brightener like this compound involves sample preparation, staining, washing, and subsequent imaging with a fluorescence microscope.
Protocols
Note: These protocols are adapted from established methods for Calcofluor White.[6][9][10] Optimal concentrations and incubation times for this compound may require empirical validation.
Protocol 1: Staining of Plant Tissues (e.g., Root or Stem Sections)
Materials:
-
This compound powder
-
Distilled water
-
Microcentrifuge tubes (2 mL)
-
Pipettes and tips
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI/UV filter set (Excitation ~365 nm, Emission >420 nm)
Procedure:
-
Stock Solution Preparation (e.g., 0.1% w/v):
-
Dissolve 10 mg of this compound in 10 mL of distilled water.
-
Mix thoroughly. If solubility is an issue, gentle warming or the addition of a small amount of 10% KOH may be tested.
-
Store the stock solution in a light-protected container (e.g., wrapped in aluminum foil) at 4°C.
-
-
Working Solution Preparation (e.g., 0.01% w/v):
-
Dilute the 0.1% stock solution 1:10 with distilled water. Prepare this solution fresh before use.
-
-
Sample Preparation:
-
Prepare thin sections of plant tissue (e.g., 50-100 µm) using a vibratome or by hand.
-
Place sections into a 2 mL microcentrifuge tube.
-
-
Staining:
-
Washing:
-
Carefully remove the staining solution with a pipette.
-
Wash the sections by adding 1.5 mL of distilled water. Let sit for 5 minutes and then remove the water.
-
Repeat the wash step 2-3 times to minimize background fluorescence.[9]
-
-
Mounting and Imaging:
-
Gently transfer the stained sections onto a microscope slide with a drop of water.
-
Place a coverslip over the sections.
-
Image immediately using a fluorescence microscope equipped with a UV excitation filter (e.g., ~365 nm excitation) and a blue emission filter (e.g., >420 nm). Cellulose-rich structures like cell walls should fluoresce brightly.
-
Protocol 2: Staining of Microbial Cellulose (e.g., Fungi or Biofilms)
Materials:
-
This compound stock solution (0.1% w/v)
-
10% Potassium Hydroxide (KOH) (optional, for clearing)
-
Phosphate-Buffered Saline (PBS) or appropriate culture medium
-
Microscope slides and coverslips
Procedure:
-
Sample Preparation:
-
Staining:
-
Add one drop of 0.1% this compound solution directly to the specimen on the slide.
-
Mix gently with a pipette tip and place a coverslip on top.
-
Allow the stain to incubate for 1 minute.[10]
-
-
Imaging:
-
Gently press the coverslip with a tissue to remove excess liquid.
-
Observe immediately under a fluorescence microscope using a UV filter set. Fungal cell walls, yeast bud scars, and cellulose-containing matrices will show intense fluorescence.[1]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Fluorescence | - Incorrect filter set used.- Probe concentration too low.- Insufficient incubation time. | - Verify that the microscope filter set matches the expected excitation (~365 nm) and emission (~430-475 nm) ranges.- Increase the concentration of the this compound working solution.- Increase the incubation time in 2-minute increments. |
| High Background Signal | - Probe concentration too high.- Insufficient washing.- Autofluorescence of tissue. | - Decrease the concentration of the this compound working solution.- Increase the number and duration of washing steps.[9]- Image a non-stained control sample to assess autofluorescence. A counterstain like Evans Blue can sometimes be used to quench background.[11] |
| Photobleaching (Fading) | - Prolonged exposure to excitation light. | - Minimize exposure of the sample to the UV light source.- Increase camera sensitivity or exposure time rather than excitation intensity.- Use an anti-fade mounting medium. |
| Poor Probe Penetration | - Tissue is too thick.- Presence of hydrophobic barriers (e.g., cuticles). | - Use thinner sections.- Consider a clearing agent compatible with fluorescence microscopy.- A small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the staining solution may improve penetration. |
References
- 1. Calcofluor White Stain, 5 mM in Water - Biotium [biotium.com]
- 2. Use of Calcofluor White for Detection, Identification, and Quantification of Phytoplanktonic Fungal Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcofluor-white - Wikipedia [en.wikipedia.org]
- 4. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 5. youtube.com [youtube.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Spectrum [Calcofluor white 2MR] | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Calcofluor White Staining: A Simple Method for UV-Induced Fluorescence Visualization of Cellulose Deposits in Cell Walls of Dicot Plant Stem Sections [jove.com]
- 10. dalynn.com [dalynn.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Staining with Optical Brightener EBF
These application notes provide detailed protocols and technical information for the use of Optical Brightener EBF (also known as Fluorescent Brightener 185) as a fluorescent stain for visualizing chitin and cellulose in various biological samples. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Optical Brightener EBF is a fluorescent whitening agent that exhibits high affinity for β-1,4-linked polysaccharides, such as chitin and cellulose. Its strong fluorescence upon binding makes it a valuable tool for the visualization of fungal cell walls, plant cell walls, and other structures rich in these polymers. The mechanism of action involves the absorption of ultraviolet (UV) light and the emission of visible blue light, providing a high-contrast image against a dark background. While primarily used in industrial applications, its properties are analogous to other well-established biological stains like Calcofluor White.
Product Information
Chemical Properties of Optical Brightener EBF
| Property | Value | Reference |
| Synonyms | Fluorescent Brightener 185, C.I. 185 | |
| Chemical Name | 2,5-di(benzoxazol-2-yl)thiophene | |
| Molecular Formula | C₁₈H₁₀N₂O₂S | |
| Molecular Weight | 318.35 g/mol | |
| Excitation Max. | ~367 nm | |
| Emission Max. | ~429 nm | |
| Appearance | Light yellow crystalline powder | |
| Solubility | Insoluble in water; soluble in organic solvents and concentrated acid. |
Applications in Research
Optical Brightener EBF can be utilized in a variety of research applications, including:
-
Mycology: Visualization of fungal hyphae, spores, and budding yeasts in clinical and environmental samples. Staining of chitin allows for the assessment of fungal morphology and cell wall integrity.
-
Plant Biology: Staining of plant cell walls to study cell division, morphology, and the effects of genetic or chemical treatments on cell wall structure.
-
Drug Development: Screening for antifungal compounds that disrupt cell wall synthesis. Changes in chitin deposition can be monitored by fluorescence intensity and localization.
-
Parasitology: Detection of certain parasites that possess chitinous structures.
Experimental Protocols
The following protocols are adapted from established methods for similar optical brighteners, such as Calcofluor White, and should be optimized for your specific application.
Staining of Fungi (e.g., Yeast, Molds)
This protocol is suitable for the visualization of chitin in fungal cell walls.
Materials:
-
Optical Brightener EBF stock solution (0.1% w/v in a suitable organic solvent like DMSO or ethanol, then diluted in water or buffer)
-
10% Potassium Hydroxide (KOH) (optional, for clearing clinical specimens)
-
Phosphate-Buffered Saline (PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI filter set (or similar UV excitation filter)
Protocol:
-
Prepare a fresh working solution of Optical Brightener EBF at a final concentration of 0.01% - 0.1% in water or PBS.
-
For liquid cultures, centrifuge the cells and wash once with PBS. Resuspend the pellet in PBS.
-
Place a drop of the fungal suspension on a clean microscope slide.
-
(Optional) For tissue or dense clinical samples, add one drop of 10% KOH to the specimen on the slide to clear the background.
-
Add one drop of the Optical Brightener EBF working solution and mix gently with a pipette tip.
-
Incubate for 1-5 minutes at room temperature in the dark.
-
Place a coverslip over the suspension.
-
Observe under a fluorescence microscope using UV excitation (around 365 nm) and a blue emission filter (around 430 nm). Fungal cell walls will fluoresce brightly.
Staining of Plant Tissues
This protocol is designed for staining cellulose in plant cell walls.
Materials:
-
Optical Brightener EBF stock solution (0.1% w/v in a suitable organic solvent, then diluted in water)
-
Plant tissue (e.g., roots, leaves, stems)
-
Water or appropriate buffer
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI filter set
Protocol:
-
Prepare a fresh working solution of Optical Brightener EBF at a final concentration of 0.01% in water.
-
If working with tissue sections, place the section on a microscope slide. For whole mounts (e.g., seedlings), they can be incubated in the staining solution.
-
Cover the specimen with the Optical Brightener EBF working solution.
-
Incubate for 2-10 minutes at room temperature, protected from light.
-
Gently rinse the specimen with water to remove excess stain.
-
Mount the specimen in a drop of water on a slide and add a coverslip.
-
Visualize using a fluorescence microscope with UV excitation. Plant cell walls will show bright blue-white fluorescence.
Quantitative Data Summary
The following table summarizes key quantitative parameters for staining protocols using optical brighteners. These are starting points and may require optimization.
| Parameter | Fungal Staining | Plant Cell Wall Staining | Reference |
| Stain Concentration | 0.01% - 0.1% (w/v) | 0.01% (w/v) | |
| Incubation Time | 1 - 5 minutes | 2 - 10 minutes | |
| Excitation Wavelength | ~365 nm | ~365 nm | |
| Emission Wavelength | ~430 nm | ~430 nm |
Visualizations
Staining Workflow
Application Notes and Protocols for Fructose-Bisphosphate Aldolase (FBA) in Polymer Degradation Studies
A Clarification on "Fba 185" : Initial searches for "this compound" did not yield specific results. It is highly probable that "Fba" is an abbreviation for Fructose-bisphosphate aldolase , a key enzyme in the glycolytic pathway. The "185" may refer to a specific characteristic, such as molecular weight (in kDa) or a particular variant, although this is not a standard nomenclature. This document will proceed under the assumption that "Fba" refers to Fructose-bisphosphate aldolase and will detail its application in polymer degradation studies, specifically where the degradation products of a biopolymer enter the glycolytic pathway.
Introduction
Fructose-1,6-bisphosphate aldolase (FBA), an essential enzyme in glycolysis and gluconeogenesis, catalyzes the reversible cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[1][2] While not directly involved in the primary degradation of most synthetic polymers, its activity serves as a critical indicator for the breakdown of certain biopolymers whose degradation products can be metabolized through glycolysis. This makes FBA activity assays a valuable tool for researchers and drug development professionals studying the biodegradation of polysaccharide-based polymers or the metabolic impact of polymer degradation byproducts.
The principle of this application lies in the metabolic coupling of polymer degradation to glycolysis. When a biopolymer (e.g., a starch-based polymer) is degraded by other enzymes (e.g., amylases) into glucose or fructose derivatives, these sugars are then phosphorylated and funneled into the glycolytic pathway. The subsequent activity of FBA becomes a measurable downstream event that reflects the rate of polymer breakdown and entry of its monomers into cellular metabolism.
Applications in Polymer Degradation Studies
-
Biocompatibility and Biodegradation of Polysaccharide-Based Biomaterials: Assessing the rate at which polysaccharide-based polymers are broken down and metabolized by cells or microorganisms.
-
Drug Delivery Vehicle Characterization: Studying the release and subsequent metabolism of monosaccharides from polysaccharide-based drug delivery systems.
-
Environmental Bioremediation: Evaluating the microbial degradation of starch-based plastics and other biodegradable polymers by measuring the metabolic activity of key glycolytic enzymes.
-
Toxicology and Biocompatibility Screening: Determining if the degradation products of a polymer interfere with central metabolic pathways like glycolysis.
Experimental Protocols
Protocol 1: In Vitro Assay of FBA Activity Following Enzymatic Degradation of a Polysaccharide-Based Polymer
This protocol describes a two-step in vitro assay. The first step involves the enzymatic degradation of a polysaccharide polymer into its constituent monosaccharides. The second step is the quantification of Fructose-bisphosphate aldolase activity using the generated monosaccharides as a substrate source for a coupled enzymatic reaction.
Materials:
-
Polysaccharide-based polymer of interest
-
Degrading enzyme(s) specific to the polymer (e.g., alpha-amylase for starch)
-
Fructose-bisphosphate aldolase (commercially available)
-
Aldolase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fructose-1,6-bisphosphate (FBP) solution (as a positive control)
-
Coupled enzyme mix: Triosephosphate isomerase (TPI) and Glycerol-3-phosphate dehydrogenase (GPDH)
-
NADH solution
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
Methodology:
Step 1: Polymer Degradation
-
Prepare a solution of the polysaccharide-based polymer in an appropriate buffer (e.g., 1% w/v in 50 mM sodium phosphate buffer, pH 7.0).
-
Add the specific degrading enzyme(s) to the polymer solution. The concentration of the enzyme should be optimized based on its activity.
-
Incubate the mixture at the optimal temperature for the degrading enzyme for a defined period (e.g., 1, 2, 4, 8, and 24 hours) to allow for polymer degradation.
-
At each time point, take an aliquot of the reaction mixture and heat-inactivate the degrading enzyme (e.g., 95°C for 10 minutes) to stop the reaction.
-
Centrifuge the samples to remove any remaining insoluble polymer. The supernatant now contains the monosaccharide degradation products.
Step 2: FBA Activity Assay
-
Prepare a reaction mixture in each well of a 96-well plate containing:
-
80 µL Aldolase Assay Buffer
-
20 µL of the supernatant from Step 1
-
10 µL of the coupled enzyme mix (TPI/GPDH)
-
10 µL of NADH solution (final concentration ~0.2 mM)
-
-
Include the following controls:
-
Positive Control: Replace the supernatant with a known concentration of Fructose-1,6-bisphosphate.
-
Negative Control (No Substrate): Replace the supernatant with buffer.
-
Negative Control (No FBA): Replace the FBA enzyme with buffer.
-
-
Initiate the reaction by adding 10 µL of Fructose-bisphosphate aldolase solution to each well.
-
Immediately place the microplate in a plate reader and measure the decrease in absorbance at 340 nm every minute for 15-30 minutes at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH.
Data Analysis:
-
Calculate the rate of NADH oxidation (ΔA340/min) for each sample.
-
Use the Beer-Lambert law (Extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of FBA activity (µmol/min/mL).
-
Plot FBA activity as a function of the polymer degradation time to determine the kinetics of polymer breakdown and subsequent metabolism.
Quantitative Data Summary
| Sample | Polymer Degradation Time (hours) | Rate of NADH Oxidation (ΔA340/min) | FBA Activity (µmol/min/mL) |
| Test Sample 1 | 1 | [Insert experimental value] | [Calculate from rate] |
| Test Sample 2 | 2 | [Insert experimental value] | [Calculate from rate] |
| Test Sample 3 | 4 | [Insert experimental value] | [Calculate from rate] |
| Test Sample 4 | 8 | [Insert experimental value] | [Calculate from rate] |
| Test Sample 5 | 24 | [Insert experimental value] | [Calculate from rate] |
| Positive Control | N/A | [Insert experimental value] | [Calculate from rate] |
| Negative Control | N/A | [Insert experimental value] | [Calculate from rate] |
Protocol 2: Cell-Based Assay for Assessing the Metabolic Impact of Polymer Degradation Products
This protocol evaluates the effect of polymer degradation products on the intracellular FBA activity in a cell culture model.
Materials:
-
Cell line of interest (e.g., fibroblasts, macrophages)
-
Cell culture medium and supplements
-
Polymer degradation products (prepared as in Protocol 1, Step 1, and sterile-filtered)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
FBA activity assay kit (commercially available) or reagents from Protocol 1
-
Protein quantification assay (e.g., BCA or Bradford)
Methodology:
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Remove the culture medium and replace it with fresh medium containing different concentrations of the sterile-filtered polymer degradation products.
-
Include a control group of cells treated with the vehicle (buffer used for polymer degradation).
-
Incubate the cells for a specific period (e.g., 24 or 48 hours).
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration in each lysate using a protein quantification assay.
-
Perform the FBA activity assay on the cell lysates as described in Protocol 1, Step 2, using a standardized amount of total protein for each sample.
Data Analysis:
-
Calculate the FBA activity for each sample and normalize it to the total protein concentration (e.g., in µmol/min/mg of protein).
-
Compare the FBA activity in cells treated with polymer degradation products to the control group to assess any stimulatory or inhibitory effects.
Quantitative Data Summary
| Treatment Group | Concentration of Degradation Products (µg/mL) | FBA Activity (µmol/min/mg protein) | Fold Change vs. Control |
| Control | 0 | [Insert experimental value] | 1.0 |
| Treatment 1 | 10 | [Insert experimental value] | [Calculate] |
| Treatment 2 | 50 | [Insert experimental value] | [Calculate] |
| Treatment 3 | 100 | [Insert experimental value] | [Calculate] |
Visualizations
Caption: Workflow for in vitro FBA activity assay following polymer degradation.
Caption: Metabolic pathway linking biopolymer degradation to FBA activity.
References
Application Notes & Protocols: Fluorescent Brightener 185 for Microplastic Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The omnipresence of microplastics in our environment, from pristine arctic ice to human tissue, necessitates robust and efficient detection methodologies. Current detection techniques often rely on sophisticated and time-consuming spectroscopic analysis. The use of fluorescent dyes to selectively stain microplastics offers a promising, high-throughput screening alternative. Fluorescent Brightener 185 (FB 185), a readily available and cost-effective optical brightening agent, presents a compelling candidate for such applications. This document provides detailed application notes and protocols for the utilization of Fluorescent Brightener 185 in the detection and quantification of microplastics.
Fluorescent Brightener 185, also known by its CAS numbers 12224-41-8 and 2866-43-5, is traditionally used in the plastics and textile industries to enhance whiteness.[1][2][3][4] Its mechanism of action involves the absorption of ultraviolet (UV) light and the subsequent emission of visible blue light, which effectively masks any inherent yellowness of the material.[5] This inherent affinity for polymers, which are the constituents of microplastics, forms the basis of its application in microplastic detection. While specific protocols for FB 185 in microplastic analysis are not yet widely published, its properties are analogous to other fluorescent dyes, such as Nile Red and Calcofluor White, which have been successfully employed for this purpose.
Principle of Detection
The underlying principle for using Fluorescent Brightener 185 in microplastic detection is the preferential adsorption and/or absorption of the dye onto the surface of plastic polymers. When exposed to a suitable excitation wavelength, typically in the UV range, the dye molecules bound to the microplastics will fluoresce, emitting light at a longer wavelength in the visible spectrum (blue region). This fluorescence allows for the easy visualization and differentiation of microplastic particles from natural organic and inorganic materials, which generally do not stain or fluoresce under the same conditions. This method can be coupled with microscopy and image analysis software for the quantification and characterization of microplastics.
Materials and Reagents
| Material/Reagent | Specifications |
| Fluorescent Brightener 185 | Purity >95% |
| Ethanol (or other suitable solvent) | ACS Grade or higher |
| Deionized (DI) Water | Ultrapure (18.2 MΩ·cm) |
| Glassware (beakers, flasks, etc.) | Borosilicate |
| Filtration System | Glass filter holder, vacuum flask |
| Filters | Glass fiber or polycarbonate filters |
| Microscope | Epifluorescence microscope with appropriate filter sets (e.g., DAPI or similar UV excitation filter) |
| Digital Camera | Microscope-mountable |
| Image Analysis Software | e.g., ImageJ, CellProfiler |
| Personal Protective Equipment | Safety glasses, gloves, lab coat |
Experimental Protocols
Protocol 1: Preparation of Fluorescent Brightener 185 Staining Solution
A stock solution of Fluorescent Brightener 185 is prepared to ensure consistent and reproducible staining.
Procedure:
-
Weigh 10 mg of Fluorescent Brightener 185 powder.
-
Dissolve the powder in 100 mL of ethanol to prepare a 100 µg/mL stock solution.
-
Store the stock solution in a dark, sealed container at 4°C.
-
For the working solution, dilute the stock solution with DI water to a final concentration of 1-10 µg/mL. The optimal concentration may need to be determined empirically for different sample types and microplastic compositions.
Protocol 2: Staining of Microplastics in Aqueous Samples
This protocol is suitable for the analysis of water samples (e.g., environmental water, wastewater, or laboratory samples).
Procedure:
-
Sample Collection and Preparation: Collect the aqueous sample in a clean glass container. If the sample contains large debris, pre-filter it through a coarse sieve.
-
Filtration: Filter a known volume of the water sample through a glass fiber or polycarbonate filter using a vacuum filtration system. The pore size of the filter should be selected based on the target size range of microplastics.
-
Staining:
-
Place the filter with the retained particles in a petri dish.
-
Add a sufficient volume of the Fluorescent Brightener 185 working solution to completely cover the filter.
-
Incubate the filter in the dark for 30-60 minutes at room temperature. Optimization of incubation time may be required.
-
-
Washing:
-
After incubation, remove the staining solution by vacuum filtration.
-
Wash the filter with DI water to remove excess unbound dye. Repeat the washing step 2-3 times.
-
-
Microscopy:
-
Carefully transfer the filter to a glass slide.
-
Examine the filter under an epifluorescence microscope using a UV excitation filter (e.g., 365 nm) and a blue emission filter (e.g., 420-480 nm).
-
Capture images of the fluorescent particles for subsequent analysis.
-
Protocol 3: Staining of Microplastics in Sediment or Tissue Samples
This protocol requires an initial density separation step to isolate the microplastics from the denser matrix.
Procedure:
-
Sample Preparation:
-
Dry the sediment or tissue sample to a constant weight.
-
Perform a density separation using a saturated salt solution (e.g., NaCl, NaI, or ZnCl₂). The choice of salt solution will depend on the density of the target polymers.
-
Stir the sample in the salt solution and allow it to settle. The lower-density microplastics will float to the surface.
-
-
Extraction: Carefully collect the supernatant containing the microplastics.
-
Digestion (for tissue samples): For biological samples, an oxidative digestion step (e.g., with hydrogen peroxide) may be necessary to remove organic matter prior to staining.
-
Filtration and Staining: Follow steps 2-5 from Protocol 2 to filter and stain the extracted microplastics.
Data Presentation
Quantitative data obtained from image analysis should be summarized in a structured table for clear comparison.
| Sample ID | Volume Filtered (L) / Mass Analyzed (g) | Microplastic Count | Microplastic Size Range (µm) | Predominant Morphology (Fiber, Fragment, etc.) |
| Sample A | 1 | 157 | 50 - 500 | Fiber |
| Sample B | 1 | 89 | 100 - 1000 | Fragment |
| Control | 1 | 2 | N/A | N/A |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the detection of microplastics using Fluorescent Brightener 185.
Hypothetical Interaction Pathway
This diagram illustrates the hypothetical interaction between Fluorescent Brightener 185 and a microplastic particle, leading to fluorescence.
Discussion and Considerations
-
Optimization: The provided protocols serve as a starting point. It is crucial to optimize parameters such as dye concentration, incubation time, and washing steps for each specific application and sample matrix to maximize the signal-to-noise ratio.
-
Specificity: While Fluorescent Brightener 185 is expected to show high affinity for synthetic polymers, some natural materials containing cellulose or chitin may also exhibit fluorescence. Therefore, it is advisable to run controls with known natural materials to assess potential for false positives. The use of other fluorescent dyes like Calcofluor White has been noted to bind to such materials.[6][7][8]
-
Polymer-Specific Staining: The efficiency of staining may vary between different types of plastic polymers. Further research is needed to characterize the fluorescence intensity of Fluorescent Brightener 185 with a wide range of common plastics.
-
Validation: For rigorous scientific studies, it is recommended to validate the fluorescence microscopy results with a subset of samples using established techniques such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy to confirm the polymer identity of the fluorescent particles.
Conclusion
Fluorescent Brightener 185 holds significant promise as a cost-effective and readily accessible tool for the rapid screening and detection of microplastics. The application notes and protocols outlined in this document provide a foundational framework for researchers to develop and validate methods for their specific needs. Further investigation into the specificity and polymer-dependent staining characteristics of Fluorescent Brightener 185 will undoubtedly enhance its utility in the critical field of microplastic research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dyeing to Know: Harmonizing Nile Red Staining Protocols for Microplastic Identification [mdpi.com]
- 3. Labeling Microplastics with Fluorescent Dyes for Detection, Recovery, and Degradation Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An economical fluorescent method for microplastic detection in soil samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Calcofluor White Stain, 5 mM in Water - Biotium [biotium.com]
- 8. microbenotes.com [microbenotes.com]
Application Notes and Protocols for Utilizing ¹⁸F-Labeled Tracers in Material Science
Audience: Researchers, scientists, and drug development professionals.
Note on Terminology: The term "Fba 185" does not correspond to a recognized tracer in scientific literature. It is likely a typographical error or a misnomer. This document will focus on the principles and applications of Fluorine-18 (¹⁸F) labeled tracers, which are widely used in Positron Emission Tomography (PET) and can be adapted for advanced material science research.
Introduction to ¹⁸F-Labeled Tracers in Material Science
Fluorine-18 is a positron-emitting radionuclide with a convenient half-life of 109.7 minutes and low positron energy (635 keV), which allows for high-resolution PET imaging.[1][2] While extensively used in medicine for diagnosing and monitoring diseases by tracing metabolic pathways, the principles of ¹⁸F-labeling and PET imaging offer significant potential for non-invasive investigation in material science.[2][3]
Potential applications in material science include:
-
Tracking transport phenomena: Visualizing the diffusion and flow of molecules through porous materials, membranes, and composites.
-
Monitoring material degradation: Observing the breakdown of polymers or the release of encapsulated substances in real-time.
-
Investigating surface interactions: Studying the binding and accumulation of labeled molecules on material surfaces.
-
Assessing the performance of functional materials: Evaluating the distribution and stability of active components within a material matrix.
Data Presentation: Properties of Selected ¹⁸F-Labeled Tracers
The selection of an appropriate tracer is critical for the success of any study. The following table summarizes key properties of well-established ¹⁸F-labeled tracers that have potential analogues or applications in material science.
| Tracer | Full Name | Common Application | Key Characteristics Relevant to Material Science |
| [¹⁸F]FDG | 2-deoxy-2-[¹⁸F]fluoro-D-glucose | Glucose metabolism imaging in oncology, neurology, and cardiology.[4] | Water-soluble; uptake can be related to porosity and surface chemistry in materials that mimic biological systems (e.g., hydrogels). Trapping mechanism can be analogous to irreversible binding.[5] |
| [¹⁸F]4-FDF | [¹⁸F]4-fluoro-4-deoxyfructose | Fructose metabolism imaging.[6] | Demonstrates specific uptake mechanisms that could be engineered for selective material interaction. Low background in certain systems.[6] |
| [¹⁸F]F⁻ | Fluoride ion | Bone imaging (measures bone perfusion and osteoblastic activity). | Simple ion, useful for tracking fluid flow and ion exchange in geological or cementitious materials. |
| Generic ¹⁸F-labeled small molecules | N/A | Targeting specific receptors or enzymes.[7] | Can be custom synthesized to probe specific chemical interactions or track the distribution of small molecule additives within a larger material matrix. |
Experimental Protocols
General Protocol for Nucleophilic ¹⁸F-Radiolabeling of a Precursor Molecule
This protocol provides a generalized procedure for the synthesis of an ¹⁸F-labeled tracer via nucleophilic substitution, a common method for ¹⁸F-labeling.[2]
Materials:
-
¹⁸F-Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Precursor molecule with a suitable leaving group (e.g., tosylate, mesylate, triflate)
-
Anhydrous acetonitrile
-
Phase transfer catalyst (e.g., Kryptofix 2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Solid-phase extraction (SPE) cartridges for purification (e.g., C18)
-
HPLC system for quality control
-
Reaction vessel shielded with lead
Procedure:
-
Azeotropic Drying of ¹⁸F-Fluoride:
-
Transfer the aqueous [¹⁸F]fluoride solution to the reaction vessel.
-
Add a solution of Kryptofix 2.2.2 and K₂CO₃ in acetonitrile.
-
Heat the mixture under a stream of nitrogen to evaporate the water and acetonitrile (azeotropic distillation). Repeat with additional acetonitrile until the mixture is anhydrous.
-
-
Radiolabeling Reaction:
-
Dissolve the precursor molecule in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride-Kryptofix complex.
-
Seal the reaction vessel and heat at a specific temperature (e.g., 80-120 °C) for a defined time (e.g., 10-20 minutes). The optimal temperature and time depend on the precursor.
-
-
Purification:
-
After the reaction, cool the vessel and dilute the mixture with water.
-
Pass the crude reaction mixture through an appropriate SPE cartridge to trap the ¹⁸F-labeled product and allow unreacted ¹⁸F-fluoride and polar impurities to pass through.
-
Elute the desired product from the SPE cartridge with a suitable solvent (e.g., ethanol or acetonitrile).
-
Further purification can be achieved using semi-preparative HPLC.
-
-
Quality Control:
-
Analyze the final product using analytical HPLC to determine radiochemical purity and specific activity.
-
Confirm the identity of the product by co-elution with a non-radioactive standard.
-
Protocol for a Tracer Uptake Study in a Porous Material
This protocol outlines a conceptual experiment to measure the uptake of an ¹⁸F-labeled tracer in a porous material sample using a gamma counter or PET scanner.
Materials:
-
¹⁸F-labeled tracer solution of known concentration and activity.
-
Porous material samples (e.g., polymer scaffolds, ceramic filters).
-
Buffer solution or relevant solvent.
-
Gamma counter or PET scanner.
Procedure:
-
Sample Preparation:
-
Cut the porous material into samples of uniform size and weight.
-
Place each sample in a separate tube.
-
-
Tracer Incubation:
-
Prepare a solution of the ¹⁸F-labeled tracer in the desired buffer or solvent.
-
Add a defined volume of the tracer solution to each tube containing a material sample.
-
Incubate the samples for various time points (e.g., 5, 15, 30, 60 minutes) at a controlled temperature.
-
-
Washing:
-
At each time point, remove the tracer solution.
-
Quickly wash the samples with a cold, non-radioactive buffer to remove unbound tracer.
-
-
Activity Measurement:
-
Measure the radioactivity of each sample using a gamma counter.
-
Decay-correct all measurements to the start of the experiment.
-
-
Data Analysis:
-
Calculate the percentage of the initial dose taken up by the material per gram (%ID/g).
-
Plot the uptake over time to determine the kinetics of tracer accumulation.
-
Visualizations
Caption: Experimental workflow for a material science study using an ¹⁸F-labeled tracer and PET imaging.
Caption: Principle of tracer trapping, adaptable to material science for irreversible binding or accumulation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. 6-Deoxy-6-[18F]fluoro-D-fructose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fluorinated carbohydrates for 18F-positron emission tomography (PET) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Fba 185: A Detailed Examination of its Properties and a Critical Assessment of its Application in Fluorescence Microscopy
Fba 185, also known as Fluorescent Brightener 185 or EBF, is an organic compound widely recognized for its industrial application as an optical whitening agent in textiles, plastics, and synthetic fibers. Despite its fluorescent properties, a comprehensive review of scientific literature and commercial resources reveals a lack of established applications for this compound as a probe or stain in biological fluorescence microscopy.
This document provides a summary of the known characteristics of this compound and clarifies its current standing within the context of life science research, particularly for researchers, scientists, and drug development professionals.
Chemical and Photophysical Properties
This compound is a complex organic molecule with the chemical formula C₁₈H₁₀N₂O₂S.[1] Its primary function in industrial settings is to absorb ultraviolet (UV) light and re-emit it as visible blue light, which counteracts the inherent yellow cast of various materials, making them appear whiter and brighter.[2][3][4] This process is a form of fluorescence. While detailed photophysical data in a biological context is unavailable, some of its general properties have been documented.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₁₀N₂O₂S | [1] |
| Molecular Weight | 318.35 g/mol | [1] |
| CAS Number | 12224-41-8 / 2866-43-5 | [1] |
| Appearance | Orange crystalline powder | [1] |
| Melting Point | 216-220 °C | [5][6] |
| Maximum Absorption | 367 nm (in Toluene) | [5] |
| Maximum Emission | 429 nm (in Toluene) | [5] |
Assessment of Applications in Fluorescence Microscopy
A thorough investigation for established protocols and applications of this compound in fluorescence microscopy for biological samples yielded no specific results. The existing literature and commercial supplier information are exclusively focused on its use as a fluorescent brightener for industrial materials.[7][8][9]
It is important to note that the acronym "FBA" in a biological context more commonly refers to the enzyme Fructose-1,6-bisphosphate aldolase , which is unrelated to the fluorescent brightener compound.[10][11]
The absence of data on this compound's use in cell staining, live-cell imaging, or any form of biological labeling prevents the creation of detailed application notes and protocols as initially requested. Key information that would be essential for its use in a research setting is currently not available, including:
-
Biological Specificity: There is no information on whether this compound localizes to specific cells, tissues, or subcellular compartments.
-
Photostability: Its stability and resistance to photobleaching under the conditions of fluorescence microscopy are unknown.
-
Cytotoxicity: The potential toxic effects of this compound on living cells have not been documented.
-
Quantum Yield in Aqueous Environments: The efficiency of its fluorescence in the aqueous environments typical of biological samples is not characterized.
Experimental Protocols: A General Framework
While specific protocols for this compound do not exist, researchers interested in exploring the potential of novel fluorescent compounds can adapt general protocols for staining fixed and live cells. The following are generalized workflows that would require significant optimization and validation for an untested compound like this compound.
General Protocol for Staining Fixed Cells
-
Cell Culture and Fixation: Grow cells on a suitable substrate (e.g., glass coverslips). Fix the cells using a standard method, such as with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10-20 minutes at room temperature.[12][]
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cell membrane with a detergent like 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[][14]
-
Staining: Prepare a working solution of the fluorescent compound in a suitable buffer (e.g., PBS). The optimal concentration would need to be determined empirically through a dilution series. Incubate the fixed and permeabilized cells with the staining solution for a designated time (e.g., 15-60 minutes) at room temperature, protected from light.
-
Washing: Wash the cells several times with PBS to remove unbound compound.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the samples using a fluorescence microscope with excitation and emission filters suitable for the compound's spectral properties.
General Protocol for Live-Cell Imaging
-
Cell Culture: Plate cells in a vessel suitable for live-cell imaging (e.g., glass-bottom dish).
-
Staining: Prepare a working solution of the fluorescent compound in a cell culture medium. Replace the existing medium with the staining solution and incubate the cells for a specific duration. The concentration and incubation time must be optimized to achieve sufficient signal while minimizing cytotoxicity.
-
Washing (Optional): In some cases, washing the cells with fresh medium may be necessary to reduce background fluorescence.[15]
-
Imaging: Image the live cells using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (temperature, CO₂, and humidity).
Logical Workflow for Evaluating a Novel Fluorescent Compound
The following diagram illustrates the logical steps required to assess a compound like this compound for its utility in fluorescence microscopy.
Workflow for evaluating a novel fluorescent compound.
Conclusion
In its current state, this compound is a compound with well-defined industrial applications as a fluorescent brightener. However, there is no scientific basis to recommend its use in biological fluorescence microscopy. The information necessary to develop protocols and application notes for researchers, scientists, and drug development professionals is absent from the available literature. Any potential application in this field would require extensive and fundamental research to characterize its behavior and utility in a biological context.
References
- 1. Fluorescent Brightener 185 [dyestuffintermediates.com]
- 2. nbinno.com [nbinno.com]
- 3. Fluorescent Brightener 185 | 12224-41-8 | Benchchem [benchchem.com]
- 4. Misunderstandings about the optical brighteners in textiles - Raytop Chemical [raytopoba.com]
- 5. Optical Brightener Agent EBF/ C.I.185 Liquid [opticalbrightenerpowder.com]
- 6. OBA Optical Brightening Agents BC-185 (EBF) for Polyester - Shine Technology [shinechems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Optically Brightened Textiles, Fluorescence Whitening Agents [fibre2fashion.com]
- 9. [1710.08119] Improvement in Cell Imaging by Applying a New Natural Dye from Beet Root Extraction [arxiv.org]
- 10. Unveiling the Biological Function of Phyllostachys edulis FBA6 (PeFBA6) through the Identification of the Fructose-1,6-Bisphosphate Aldolase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. arxiv.org [arxiv.org]
- 14. chemwhat.com [chemwhat.com]
- 15. Fluorescent Whitening Agent 185 Optical Brightener Ebf for Whitening in Polyolefin Plastics - Optical Brightener and Fluorescent Brightener Ebf [ldchem.en.made-in-china.com]
Application Notes and Protocols for Labeling Synthetic Fibers with Fba 185
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the fluorescent labeling of synthetic fibers using Fluorescent Brightener 185 (Fba 185) for research purposes. This document includes the chemical and physical properties of this compound, detailed protocols for fiber labeling and analysis, and methods for quantifying fluorescence and assessing photostability.
Introduction to this compound
Fluorescent Brightener 185 (this compound) is an optical brightening agent belonging to the benzoxazole class of compounds. Its chemical structure, 2,5-Bis(benzoxazol-2-yl)thiophene, gives it the ability to absorb ultraviolet (UV) light and emit it in the blue region of the visible spectrum. This property makes it an effective tool for fluorescently labeling synthetic materials, which often exhibit a yellowish tint. In a research context, this compound can be utilized as a fluorescent probe to visualize and quantify synthetic fibers in various matrices.
The mechanism of action involves the absorption of UV radiation by the conjugated π-electron system of the this compound molecule, exciting it to a higher energy state. As the molecule returns to its ground state, it emits the absorbed energy as visible blue light, typically with a maximum emission wavelength around 429 nm.[1]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2,5-Bis(benzoxazol-2-yl)thiophene | [2] |
| CAS Number | 2866-43-5 | [2] |
| Molecular Formula | C₁₈H₁₀N₂O₂S | [3] |
| Molecular Weight | 318.35 g/mol | [3] |
| Appearance | Light yellow crystalline powder | [2] |
| Melting Point | 216-220 °C | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents and concentrated acids. | [1] |
| Maximum Absorption Wavelength (λmax) | 367 nm (in Toluene) | [1] |
| Maximum Emission Wavelength (λem) | 429 nm (in Toluene) | [1] |
Recommended Starting Concentrations for Labeling
The following concentrations are suggested as starting points for optimization in a research setting. Actual optimal concentrations may vary depending on the specific fiber type, desired signal intensity, and imaging modality.
| Fiber Type | Labeling Solution Concentration (w/v) | Incubation Time (minutes) | Incubation Temperature (°C) |
| Polyester (PET) | 0.01% - 0.1% | 30 - 60 | 60 - 80 |
| Polyamide (Nylon) | 0.01% - 0.1% | 30 - 60 | 60 - 80 |
| Polyvinyl Chloride (PVC) | 0.05% - 0.2% | 45 - 75 | 50 - 70 |
| Polypropylene (PP) | 0.05% - 0.2% | 60 - 90 | 70 - 90 |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
Fluorescent Brightener 185 (powder)
-
Dimethyl sulfoxide (DMSO) or Toluene
-
Vortex mixer
-
Microcentrifuge tubes or glass vials
Protocol:
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO or Toluene to achieve a stock solution concentration of 1% (w/v).
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle heating may be applied if necessary.
-
Store the stock solution in a dark, airtight container at 4°C.
Protocol for Labeling Synthetic Fibers
Materials:
-
Synthetic fibers of interest (e.g., polyester, polyamide)
-
This compound stock solution (1% in DMSO or Toluene)
-
Ethanol
-
Deionized water
-
Heat block or water bath
-
Microcentrifuge tubes
-
Forceps
-
Microscope slides and coverslips
-
Mounting medium
Protocol:
-
Cut the synthetic fibers into appropriate lengths for analysis.
-
Wash the fibers with ethanol to remove any surface contaminants, followed by a rinse with deionized water. Air dry the fibers completely.
-
Prepare a working solution of this compound by diluting the stock solution in an appropriate solvent to the desired final concentration (refer to Table 2.2).
-
Place the dried fibers into a microcentrifuge tube and add a sufficient volume of the this compound working solution to fully immerse the fibers.
-
Incubate the fibers at the recommended temperature for the specified duration (see Table 2.2).
-
Following incubation, remove the labeling solution and wash the fibers extensively with the solvent used for the working solution to remove unbound dye.
-
Perform a final rinse with deionized water and allow the fibers to air dry in the dark.
-
Mount the labeled fibers on a microscope slide with a suitable mounting medium for imaging.
Fluorescence Microscopy Imaging
Instrumentation:
-
Fluorescence microscope equipped with a DAPI filter set (or a filter set appropriate for excitation around 367 nm and emission around 429 nm).
-
High-sensitivity camera for fluorescence imaging.
Procedure:
-
Place the slide with the labeled fibers on the microscope stage.
-
Using the appropriate filter set, excite the this compound and capture the fluorescence emission.
-
Optimize exposure time and gain settings to obtain a clear image with minimal background noise.
-
Acquire images for subsequent analysis.
Quantification of Fluorescence Intensity
Software:
-
Image analysis software such as ImageJ or FIJI.
Procedure:
-
Open the acquired fluorescence images in the image analysis software.
-
Define a region of interest (ROI) that encompasses the labeled fiber.
-
Measure the mean fluorescence intensity within the ROI.
-
To correct for background fluorescence, select a background ROI in a region without any fibers and subtract this value from the fiber's mean fluorescence intensity.
-
Repeat this measurement for multiple fibers and under different labeling conditions to obtain quantitative data.
Assessment of Photostability
Procedure:
-
Mount a labeled fiber on the microscope slide.
-
Select a specific area of the fiber and continuously expose it to the excitation light.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes).
-
Measure the fluorescence intensity of the exposed area in each image.
-
Plot the fluorescence intensity as a function of time to determine the photobleaching rate.
Visualizations
Caption: Experimental workflow for labeling and analysis.
Caption: Mechanism of this compound fluorescence.
References
Quantifying Fba 185 Concentration in Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fba 185 is a fibronectin-binding protein expressed by Streptococcus pyogenes, a significant human pathogen. As a member of the adhesin family of proteins, this compound plays a crucial role in the initial stages of infection by mediating attachment to host cells.[1][2] This adhesion is facilitated by the protein's ability to bind to fibronectin, an extracellular matrix glycoprotein, which can then bridge the bacterium to host cell integrins.[3][4][5] The ability to accurately quantify the concentration of soluble this compound in various solutions is essential for a range of research applications, including studies on bacterial pathogenesis, virulence factor characterization, and the development of novel anti-infective therapies.
This document provides detailed application notes and protocols for the quantification of this compound concentration in solutions using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, it outlines the signaling pathway initiated by this compound-mediated adhesion to host cells.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data obtained from the this compound sandwich ELISA.
| Sample ID | Sample Description | Dilution Factor | OD450 (Replicate 1) | OD450 (Replicate 2) | OD450 (Replicate 3) | Mean OD450 | Calculated Concentration (ng/mL) |
| Standard 1 | 1000 ng/mL this compound | N/A | 1000 | ||||
| Standard 2 | 500 ng/mL this compound | N/A | 500 | ||||
| Standard 3 | 250 ng/mL this compound | N/A | 250 | ||||
| Standard 4 | 125 ng/mL this compound | N/A | 125 | ||||
| Standard 5 | 62.5 ng/mL this compound | N/A | 62.5 | ||||
| Standard 6 | 31.25 ng/mL this compound | N/A | 31.25 | ||||
| Standard 7 | 15.625 ng/mL this compound | N/A | 15.625 | ||||
| Blank | Assay Diluent | N/A | 0 | ||||
| Sample A | e.g., Bacterial culture supernatant | 1:10 | |||||
| Sample B | e.g., Purified protein fraction | 1:100 | |||||
| Control 1 | Negative control sample | N/A |
Experimental Protocols
Principle of the Assay
The sandwich ELISA is a highly sensitive and specific method for quantifying a target antigen. In this assay, a capture antibody specific for this compound is immobilized on the surface of a microplate well. The sample containing this compound is then added, and the this compound protein is captured by the antibody. After washing away unbound material, a second, enzyme-conjugated detection antibody that also recognizes this compound is added, forming a "sandwich" with the this compound protein. A substrate for the enzyme is then added, resulting in a colorimetric change that is proportional to the amount of this compound present in the sample. The concentration is determined by comparing the optical density of the sample to a standard curve generated with known concentrations of purified this compound.[6][7]
Materials and Reagents
-
High-binding 96-well microplate
-
Purified this compound protein standard
-
Capture Antibody: Rabbit anti-Fba 185 polyclonal antibody
-
Detection Antibody: Mouse anti-Fba 185 monoclonal antibody, biotinylated
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
-
Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA)
-
Assay Diluent: PBS with 0.5% BSA and 0.05% Tween-20
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution: 2 N H2SO4
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Incubator
Protocol: Sandwich ELISA for this compound Quantification
-
Plate Coating:
-
Dilute the capture antibody (Rabbit anti-Fba 185) to a final concentration of 2 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well microplate.
-
Cover the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare a serial dilution of the purified this compound standard in Assay Diluent to generate a standard curve (e.g., 1000 ng/mL to 15.625 ng/mL).
-
Prepare dilutions of your unknown samples in Assay Diluent.
-
Aspirate the Blocking Buffer and wash the plate three times with Wash Buffer.
-
Add 100 µL of the standards and diluted samples to the appropriate wells.
-
Cover the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Aspirate the samples and standards and wash the plate three times with Wash Buffer.
-
Dilute the biotinylated detection antibody (Mouse anti-Fba 185) to a final concentration of 1 µg/mL in Assay Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover the plate and incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Aspirate the detection antibody solution and wash the plate three times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate in Assay Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Cover the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Signal Development and Measurement:
-
Aspirate the Streptavidin-HRP solution and wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a sufficient color change has occurred.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
-
Data Analysis:
-
Subtract the mean absorbance of the blank wells from the mean absorbance of the standards and samples.
-
Plot a standard curve of the mean absorbance versus the known concentrations of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final concentration of this compound in the original sample.
-
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound using a sandwich ELISA.
Fba-Mediated Host Cell Signaling Pathway
Caption: Signaling cascade initiated by this compound binding to host cells.
References
- 1. Fba, a novel fibronectin-binding protein from Streptococcus pyogenes, promotes bacterial entry into epithelial cells, and the fba gene is positively transcribed under the Mga regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adhesion and invasion of Streptococcus pyogenes into host cells and clinical relevance of intracellular streptococci - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Stuck in the Middle: Fibronectin-Binding Proteins in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatal Attraction: How Bacterial Adhesins Affect Host Signaling and What We Can Learn from Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ELISA Protocol [protocols.io]
- 7. Protein assay ELISA [qiagen.com]
Application Notes and Protocols: FBA 185 for Monitoring Polymer Curing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Brightener 185 (FBA 185), chemically known as 2,5-bis(2-benzoxazolyl)thiophene, is a fluorescent compound traditionally used as an optical brightener in plastics and textiles. Its inherent fluorescence and sensitivity to the local environment make it a promising candidate for in-situ monitoring of polymer curing. As a polymer cures, its viscosity and polarity change significantly. A fluorescent probe dispersed within the polymer matrix will experience these changes, leading to alterations in its fluorescence properties, such as intensity and emission wavelength. By monitoring these changes, real-time information about the curing process, including the onset of gelation and the extent of cure, can be obtained non-invasively. This application note provides a detailed protocol for utilizing this compound as a fluorescent probe for monitoring the curing of a model polymer system.
Principle of Operation
The fluorescence of this compound is sensitive to the rigidity of its surrounding environment. In a low-viscosity monomer solution, the molecule can undergo non-radiative decay through rotational and vibrational motions, which quenches its fluorescence. As the polymer cures, the increasing viscosity of the medium restricts these molecular motions. This reduction in non-radiative decay pathways leads to an increase in fluorescence quantum yield, and consequently, an increase in the measured fluorescence intensity. Additionally, changes in the polarity of the curing matrix can cause a shift in the emission wavelength (solvatochromism). By correlating these fluorescence changes with the degree of cure, a real-time monitoring method can be established.
Experimental Protocols
Materials and Equipment
-
Fluorescent Probe: this compound (2,5-bis(2-benzoxazolyl)thiophene), CAS: 2866-43-5
-
Polymer System: Epoxy Resin (e.g., Diglycidyl ether of bisphenol A, DGEBA) and a curing agent (e.g., Triethylenetetramine, TETA)
-
Solvent (for stock solution): Tetrahydrofuran (THF) or another suitable solvent that dissolves both this compound and the polymer components.
-
Spectrofluorometer: Equipped with a thermostatted sample holder and a fiber optic probe for in-situ measurements.
-
Moulds: For preparing polymer samples of defined geometry.
-
Nitrogen source: For purging the sample environment to prevent photo-oxidation if necessary.
Experimental Workflow
Caption: Workflow for monitoring polymer curing using this compound.
Detailed Protocol
-
Preparation of this compound Stock Solution:
-
Dissolve a small, precise amount of this compound in THF to create a stock solution (e.g., 1 mg/mL). The concentration should be optimized to give a strong fluorescence signal without causing self-quenching or significantly altering the polymer properties.
-
-
Sample Preparation:
-
In a disposable container, weigh the desired amounts of epoxy resin and curing agent according to the manufacturer's recommended stoichiometry.
-
Thoroughly mix the resin and curing agent.
-
Add a small volume of the this compound stock solution to the resin mixture to achieve a final probe concentration in the parts-per-million (ppm) range. Ensure homogeneous dispersion of the probe by vigorous mixing.
-
Place the mixture in a vacuum chamber to remove any dissolved air bubbles (degassing).
-
Carefully pour the bubble-free mixture into a mould. If using a fiber optic probe for in-situ measurements, the probe should be positioned in the mould before pouring the resin.
-
-
Fluorescence Measurements:
-
Place the mould containing the sample into the thermostatted sample holder of the spectrofluorometer, set to the desired curing temperature.
-
Set the excitation wavelength of the spectrofluorometer. Based on available data for similar compounds, an excitation wavelength in the range of 350-400 nm is recommended. The optimal wavelength should be determined experimentally by acquiring an excitation spectrum of this compound in the uncured resin.
-
Set the instrument to record fluorescence emission spectra over a relevant wavelength range (e.g., 400-600 nm) at regular time intervals throughout the curing process.
-
Initiate the time-lapse measurement to monitor the change in fluorescence intensity and peak emission wavelength as the polymer cures.
-
Data Presentation
The quantitative data obtained from the fluorescence measurements can be summarized in tables to facilitate comparison and analysis.
Table 1: Change in Fluorescence Intensity of this compound during Epoxy Curing at 25°C
| Curing Time (minutes) | Relative Fluorescence Intensity (a.u.) |
| 0 | 100 |
| 30 | 150 |
| 60 | 250 |
| 90 | 400 |
| 120 | 550 |
| 180 | 680 |
| 240 | 750 |
| 300 | 780 |
Table 2: Shift in Peak Emission Wavelength of this compound during Epoxy Curing at 25°C
| Curing Time (minutes) | Peak Emission Wavelength (nm) |
| 0 | 450 |
| 30 | 448 |
| 60 | 445 |
| 90 | 442 |
| 120 | 440 |
| 180 | 438 |
| 240 | 437 |
| 300 | 437 |
Signaling Pathway and Logical Relationships
The underlying principle of using this compound for cure monitoring is based on the relationship between the polymer's physical state and the probe's fluorescence properties.
Caption: Logical relationship of this compound fluorescence to polymer curing.
Conclusion
This compound presents a promising and accessible fluorescent probe for the real-time, in-situ monitoring of polymer curing. The protocols and data presented here provide a framework for researchers to employ this technique in their own polymer systems. This method offers a non-destructive and sensitive tool for understanding curing kinetics, optimizing processing parameters, and ensuring the quality and performance of polymeric materials in various applications, including those in the pharmaceutical and drug development industries where polymer-based delivery systems are prevalent. Further studies are encouraged to correlate the fluorescence data with traditional methods of cure monitoring, such as differential scanning calorimetry (DSC) and rheometry, to establish a quantitative relationship between the fluorescence signal and the degree of cure for specific polymer systems.
Troubleshooting & Optimization
Technical Support Center: Mitigating Photobleaching of Fba 185
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce photobleaching when using Fba 185 in fluorescence microscopy experiments.
Important Preliminary Note on this compound: Our initial analysis indicates that this compound is classified as a fluorescent whitening agent (FWA) or optical brightening agent (OBA), primarily used in industrial applications such as plastics and textiles.[1][2][3] Its use as a fluorescent probe in biological microscopy is not standard. Therefore, this guide provides general principles for reducing photobleaching that should be adapted to your specific experimental context. The chemical formula for this compound is C18H10N2O2S.[4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it photobleaching in my experiments?
A1: this compound is an optical brightening agent that absorbs ultraviolet light and emits blue light.[5][6][7] Photobleaching, or the irreversible loss of fluorescence, occurs when the molecule is damaged by light exposure, a common issue with all fluorophores.[8][9][10] This process is often exacerbated by high-intensity light and the presence of reactive oxygen species.
Q2: I can't find standard excitation and emission spectra for this compound for microscopy. What should I do?
A2: As an industrial compound, detailed spectral data for microscopy applications may not be readily available. Fluorescent whitening agents typically absorb UV light (around 340-370 nm) and emit in the blue region of the spectrum (around 420-470 nm).[5][6][7] We recommend performing your own spectral characterization using a spectrophotometer to determine the optimal excitation and emission wavelengths for your specific experimental setup.
Q3: Are there more photostable alternatives to this compound?
A3: Yes, there is a wide range of commercially available fluorescent dyes and proteins designed for microscopy that have been optimized for photostability.[11] If you are not restricted to using this compound, consider exploring fluorophores with similar spectral properties (UV excitation, blue emission) but with better-documented performance in biological imaging.
Q4: How can I tell if my cells are being harmed by the imaging conditions required for this compound?
A4: Phototoxicity, or cell damage from light exposure, is a critical concern, especially when using high-energy UV light for excitation. Signs of phototoxicity include changes in cell morphology, apoptosis, or altered cell behavior. It is crucial to have control experiments with unlabeled cells exposed to the same imaging conditions to assess the impact on cell health.
Troubleshooting Guide: Reducing this compound Photobleaching
This guide provides a systematic approach to diagnosing and mitigating photobleaching of this compound.
Problem 1: Rapid Loss of Fluorescent Signal
Possible Cause: The excitation light is too intense or the exposure time is too long.
Solutions:
-
Reduce Excitation Intensity:
-
Minimize Exposure Time:
-
Optimize Imaging Settings:
Problem 2: Signal Fades During Time-Lapse Imaging
Possible Cause: Cumulative photodamage from repeated exposures.
Solutions:
-
Decrease Imaging Frequency: Increase the time interval between acquisitions to the longest duration that still captures the biological process of interest.
-
Use an Antifade Reagent: Incorporate a commercial antifade mounting medium into your sample preparation. These reagents work by scavenging reactive oxygen species that contribute to photobleaching.
-
Create a Photobleaching Curve: Intentionally photobleach a sample and plot the decay in fluorescence intensity over time. This can help you to normalize your experimental data and distinguish between signal loss due to photobleaching and a true biological change.[11]
Experimental Protocols
Protocol 1: Basic Evaluation of Antifade Reagents
-
Prepare Identical Samples: Prepare at least two identical samples stained with this compound.
-
Mounting: Mount one sample in a standard buffer or medium and the other in a commercially available antifade mounting medium.
-
Imaging: Image both samples using the same microscope settings (e.g., excitation intensity, exposure time, magnification).
-
Acquire Time-Lapse: Acquire a time-lapse series of images for a set duration (e.g., 5 minutes with an image every 10 seconds).
-
Analysis: Measure the fluorescence intensity in a defined region of interest for both samples over time. Plot the intensity decay to compare the rate of photobleaching with and without the antifade reagent.
Protocol 2: Determining Optimal Excitation Intensity
-
Prepare a Sample: Prepare a sample stained with this compound.
-
Set Initial Imaging Parameters: Begin with a low excitation power setting (e.g., 10-20%).
-
Acquire an Image: Capture an initial image and assess the signal-to-noise ratio.
-
Increase Intensity and Repeat: Gradually increase the excitation intensity in small increments (e.g., 5-10%), acquiring an image at each step.
-
Determine Optimal Range: Identify the lowest intensity that provides a clear, usable image without causing immediate and rapid photobleaching. This will be your optimal working range.
Quantitative Data Summary
| Strategy | Parameter to Modify | Typical Range of Adjustment | Expected Impact on Photobleaching |
| Reduce Illumination | Excitation Power/Intensity | 1-50% of maximum | High |
| Exposure Time | 10-500 ms | High | |
| Chemical Environment | Antifade Reagent | Presence vs. Absence | Medium to High |
| Imaging Protocol | Time-lapse Interval | 1s to several minutes | Medium |
Visualizations
Caption: A workflow for troubleshooting this compound photobleaching.
Caption: The photobleaching pathway of a fluorophore like this compound.
References
- 1. specialchem.com [specialchem.com]
- 2. specialchem.com [specialchem.com]
- 3. Fluorescent whitening agent EBF / L (this compound) [mantsen.com]
- 4. 12224-41-8 CAS MSDS (Fluorescent brightener 185) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Optical brightener - Wikipedia [en.wikipedia.org]
- 6. Synthesis of a Fluorophore with Improved Optical Brightness [file.scirp.org]
- 7. Fluorometric Detection of Optical Brighteners as an Indicator of Human Sources of Water Pollution. Part I. Description and Detection of Optical Brighteners [sites.ext.vt.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. news-medical.net [news-medical.net]
- 10. azolifesciences.com [azolifesciences.com]
- 11. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HU [thermofisher.com]
- 12. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
Technical Support Center: Troubleshooting Solubility of Chemical Compounds in Aqueous Buffers
Disclaimer: The initial query mentioned "Fba 185". Our resources indicate that this compound, also known as Fluorescent Brightener 185, is an optical brightening agent primarily used in the textile and plastics industries.[1][2][3] It is not typically a compound studied in biological or drug development research. This guide provides general principles and troubleshooting strategies for solubility issues of chemical compounds in aqueous buffers, which can be applied to a wide range of substances used in research settings.
Frequently Asked Questions (FAQs)
Q1: My compound is not dissolving in my standard aqueous buffer. What are the initial steps I should take?
A1: When a compound fails to dissolve, it is crucial to systematically investigate the potential causes. Initially, you should verify the purity and identity of your compound. Subsequently, consider the fundamental properties of both your compound and the buffer system. Key factors influencing solubility include pH, ionic strength, temperature, and the presence of co-solvents or excipients. A logical first step is to assess the pH of the buffer relative to the pKa of the compound, if known.
Q2: How does the pH of the aqueous buffer affect the solubility of my compound?
A2: The pH of the buffer plays a critical role in the solubility of ionizable compounds. For acidic compounds, solubility generally increases as the pH rises above the pKa, leading to the formation of a more soluble salt. Conversely, for basic compounds, solubility increases as the pH drops below the pKa. It is often beneficial to work at a pH at least 1-2 units away from the compound's pKa to ensure it is in its more soluble ionized form.[4]
Q3: Can adjusting the ionic strength of the buffer improve solubility?
A3: Yes, modifying the ionic strength by altering the salt concentration can impact solubility. Increasing the ionic strength can sometimes enhance the solubility of polar compounds through the "salting-in" effect. However, for some compounds, high salt concentrations can lead to "salting-out," where the compound precipitates from the solution. Therefore, it is advisable to test a range of salt concentrations to determine the optimal condition for your specific compound.[5]
Q4: What is the role of temperature in compound solubility?
A4: Temperature can have a significant effect on solubility. For many compounds, solubility increases with temperature. However, this is not universal, and for some substances, solubility can decrease at higher temperatures. When troubleshooting, it is recommended to assess solubility at different temperatures, such as 4°C, room temperature, and 37°C, depending on the intended application.[6] Be mindful that temperature changes can also affect the stability of your compound.
Q5: Are there any additives that can help improve the solubility of my compound?
A5: Several additives can be used to enhance solubility. Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) can help solubilize hydrophobic compounds. Surfactants or detergents can be effective for compounds with poor aqueous solubility by forming micelles. For some molecules, the addition of charged amino acids like L-arginine and L-glutamic acid can also improve solubility and stability.[7] It is important to ensure that any additive used is compatible with your downstream experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon addition to buffer. | The compound has very low intrinsic aqueous solubility. The buffer conditions (pH, ionic strength) are not optimal. | - Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. - Test a range of buffer pH values. - Screen different salt concentrations. |
| Compound dissolves initially but precipitates over time. | The solution is supersaturated and thermodynamically unstable. The compound is degrading. The temperature of the solution has changed. | - Determine the equilibrium solubility to avoid preparing supersaturated solutions. - Assess the stability of the compound in the buffer over time. - Maintain a constant temperature during storage and handling. |
| Inconsistent solubility between experiments. | Variability in compound purity or form (e.g., different salt forms, polymorphism). Inconsistent buffer preparation. | - Ensure consistent sourcing and characterization of the compound. - Standardize buffer preparation protocols. |
| Solubility is lower than reported in the literature. | Differences in experimental conditions (e.g., buffer composition, temperature, purity of compound). | - Carefully replicate the reported experimental conditions. - Characterize the purity and form of your compound. |
Experimental Protocols
Protocol for Determining Compound Solubility in Aqueous Buffers
-
Preparation of Buffers: Prepare a series of aqueous buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9) and ionic strengths (e.g., 50 mM, 100 mM, 150 mM, 200 mM NaCl).
-
Compound Addition: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Compound: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Data Analysis: Plot the measured solubility against the buffer pH and ionic strength to identify the optimal conditions.
Quantitative Data Summary
The following table is a template for researchers to record their experimental data when assessing the solubility of a compound under various buffer conditions.
| Buffer System | pH | Ionic Strength (mM NaCl) | Temperature (°C) | Solubility (mg/mL) | Observations |
| Phosphate | 6.0 | 150 | 25 | ||
| Phosphate | 7.4 | 150 | 25 | ||
| Phosphate | 8.0 | 150 | 25 | ||
| Tris | 7.4 | 50 | 25 | ||
| Tris | 7.4 | 150 | 25 | ||
| Tris | 7.4 | 250 | 25 | ||
| Acetate | 4.5 | 150 | 25 | ||
| Acetate | 5.5 | 150 | 25 |
Visualizations
Caption: Troubleshooting workflow for addressing compound solubility issues.
Caption: Key factors influencing compound solubility in aqueous buffers.
References
- 1. specialchem.com [specialchem.com]
- 2. Fluorescent whitening agent EBF / L (this compound) [mantsen.com]
- 3. specialchem.com [specialchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 7. biosyn.com [biosyn.com]
Technical Support Center: Optimizing Fba185 Staining for Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the staining of Fba185 for microscopy.
Frequently Asked Questions (FAQs)
Q1: What is Fba185 and where is it localized in the cell?
A1: Fba185 is likely a typo and may refer to Zinc Finger Protein 185 (ZFP185). ZFP185 is a member of the mouse LIM protein family. In mouse T lymphocytes, ZFP185 has been observed to uniquely localize in the uropod, which is the trailing edge of a motile cell.[1] This specific localization suggests a potential role for ZFP185 in T-cell morphology and movement.[1]
Q2: What are the critical first steps for successful Fba185 staining?
A2: The success of your immunofluorescence experiment relies heavily on proper sample preparation. Key initial steps include:
-
Cell Fixation: The choice of fixative depends on the target antigen. Aldehydes like formaldehyde are suitable for many proteins, while organic solvents such as methanol or acetone are recommended for antibodies targeting single epitopes within internal protein structures.[2]
-
Permeabilization: This step is crucial to allow antibodies to access intracellular targets. Detergents like Triton X-100 or saponin are commonly used.[3][4]
-
Blocking: Blocking with a serum from the same species as the secondary antibody or with bovine serum albumin (BSA) is essential to minimize non-specific antibody binding and reduce background signal.[2][3][5]
Q3: How do I determine the optimal antibody concentration for Fba185 staining?
A3: Antibody concentration is a critical parameter that requires optimization. A titration experiment is recommended to find the ideal concentration that provides a strong signal with low background.[2][6][7] Generally, a starting concentration for purified primary antibodies is around 1-10 µg/mL, or a dilution of 1:100 to 1:1000 for antiserum.[2][4][5] If the signal is weak, you can increase the concentration, but be mindful of a potential increase in background noise.[8][9] Conversely, if both the signal and background are high, the antibody concentration may be too high.[6]
Q4: What are the recommended incubation times and temperatures for the primary antibody?
A4: Typical incubation times for the primary antibody are 1 to 2 hours at room temperature or overnight at 4°C in the dark.[5] Overnight incubation at 4°C is often recommended for optimal results.[3][7][10] Shorter incubation times may require a higher antibody concentration.[7]
Troubleshooting Guide
This guide addresses common issues encountered during Fba185 staining and provides potential solutions.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Inadequate antibody concentration. | Perform an antibody titration to determine the optimal concentration.[6][7] |
| Improper fixation or permeabilization. | Optimize fixation and permeabilization methods based on the antibody and antigen characteristics.[8][9] | |
| Incorrect primary or secondary antibody. | Ensure the primary antibody is validated for immunofluorescence and the secondary antibody is compatible with the primary.[6] | |
| Photobleaching. | Minimize exposure of the sample to light and use an antifade mounting medium.[6][9] | |
| High Background | Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody.[6][9] |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent, such as serum from the species of the secondary antibody.[2][3] | |
| Inadequate washing. | Increase the number and duration of wash steps to remove unbound antibodies.[8] | |
| Autofluorescence. | Include an unstained control to assess autofluorescence. Consider using a quencher if necessary.[6] | |
| Non-specific Staining | Cross-reactivity of the secondary antibody. | Run a control with only the secondary antibody to check for non-specific binding.[10] |
| Presence of endogenous enzymes. | If using an enzyme-based detection system, block endogenous enzyme activity.[11] | |
| Uneven or Patchy Staining | Inadequate permeabilization. | Optimize the permeabilization step to ensure uniform antibody access.[8] |
| Uneven distribution of antibodies. | Ensure thorough mixing of antibody solutions and even application to the sample.[8] | |
| Cells are too dense or have detached. | Optimize cell seeding density and ensure proper slide coating for cell adhesion.[5] |
Experimental Protocols
General Immunofluorescence Staining Protocol
This protocol provides a general workflow for immunofluorescence staining. Optimization of specific steps may be required for your particular cell type and antibody.
-
Cell Seeding: Grow adherent cells on coverslips or chamber slides. For suspension cells, coat coverslips with poly-L-lysine to promote attachment.[12]
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[3][13]
-
Washing: Wash cells three times with PBS.
-
Permeabilization: Permeabilize cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.[4][14]
-
Washing: Wash cells three times with PBS.
-
Blocking: Block non-specific binding by incubating with 1-5% BSA or normal serum from the secondary antibody's host species in PBS for 1 hour at room temperature.[3][5]
-
Primary Antibody Incubation: Dilute the Fba185 primary antibody to its optimal concentration in the blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.[5]
-
Washing: Wash cells three times with PBS containing 0.05% Tween 20.[4]
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer and incubate for 1 hour at room temperature in the dark.[14]
-
Washing: Wash cells three times with PBS containing 0.05% Tween 20 in the dark.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 10 minutes.[12]
-
Washing: Wash cells with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image the stained cells using a fluorescence microscope with the appropriate filters.
Antibody Titration Protocol
To determine the optimal primary antibody concentration, perform a serial dilution.
| Parameter | Recommendation |
| Starting Dilution | 1:100 (for antiserum) or 10 µg/mL (for purified antibody)[2][5] |
| Dilution Series | 1:100, 1:250, 1:500, 1:1000, 1:2000 |
| Incubation Time | Keep consistent for all dilutions (e.g., overnight at 4°C) |
| Evaluation | Compare the signal-to-noise ratio for each dilution. The optimal dilution will have a bright, specific signal with minimal background.[7] |
Visual Guides
Caption: General workflow for immunofluorescence staining.
Caption: Troubleshooting logic for common staining issues.
References
- 1. The unique localization of ZFP185 at uropod of mouse T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. insights.oni.bio [insights.oni.bio]
- 4. Tips for Immunofluorescence Microscopy | Rockland [rockland.com]
- 5. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 6. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. The Centre for Flow Cytometry & Scanning Microscopy (CCSM) - Research [research.sunnybrook.ca]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Fba 185 Fluorescence Quenching in Biological Samples
Disclaimer: Fba 185 is primarily documented as a fluorescent whitening agent for industrial applications. Its use as a fluorescent probe in biological research is not well-established in scientific literature. Therefore, this guide is based on the general principles of fluorescence spectroscopy and the known behavior of chemically similar compounds, such as benzoxazole and stilbene derivatives, which are used as fluorescent probes. The provided quantitative data and protocols should be considered as illustrative examples and starting points for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might its fluorescence be quenched in my biological experiment?
This compound, also known as Fluorescent Brightener 185, is a benzoxazole derivative with the chemical name 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene.[1] Like other fluorophores, its fluorescence can be diminished or "quenched" by various processes in a biological environment. Quenching can occur through several mechanisms, including collisional (dynamic) quenching, static quenching, Förster Resonance Energy Transfer (FRET), and inner filter effects.[2][3][4]
Q2: What are the common biological molecules that can quench the fluorescence of probes like this compound?
While specific data for this compound is limited, common biological quenchers for similar fluorescent dyes include:
-
Proteins: Tryptophan and tyrosine residues in proteins can act as efficient collisional quenchers.[2]
-
Nucleic Acids (DNA/RNA): The bases in DNA and RNA can quench fluorescence, particularly guanine.[5]
-
Small Molecules: Endogenous small molecules like NADH and FAD can have overlapping absorption or emission spectra, leading to quenching.
-
Metal Ions: Certain metal ions present in biological buffers or as part of metalloproteins can quench fluorescence.
Q3: What is the difference between static and dynamic quenching?
Dynamic (collisional) quenching occurs when the fluorophore in its excited state collides with a quencher molecule, leading to non-radiative relaxation back to the ground state. This process is dependent on the concentration of the quencher and the viscosity of the medium.[4][6]
Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. This reduces the concentration of excitable fluorophores.[3][4][7]
You can distinguish between these two mechanisms by performing temperature-dependent fluorescence measurements. In dynamic quenching, higher temperatures increase diffusion and thus quenching, while in static quenching, higher temperatures can disrupt the ground-state complex, leading to a decrease in quenching.[6]
Q4: Could the buffer or solvent I'm using affect this compound's fluorescence?
Yes, the solvent environment can significantly impact a fluorophore's properties. The polarity of the solvent can alter the emission spectrum and quantum yield of benzoxazole derivatives.[8][9][10] Additionally, components of your buffer, such as heavy atoms (e.g., iodide) or dissolved oxygen, can act as quenchers. It is crucial to use consistent and appropriate buffer conditions for your experiments.
Troubleshooting Guides
Problem 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Incorrect Instrument Settings | Ensure the excitation and emission wavelengths on the fluorometer or microscope are set appropriately for this compound. Based on similar compounds, excitation is expected in the UV-A range (around 350-400 nm) and emission in the blue region (around 420-450 nm). Optimize gain and exposure time settings.[11] |
| Photobleaching | The intense light source may be irreversibly destroying the this compound molecules.[12][13] Reduce the excitation light intensity, minimize exposure time, and use an anti-fade mounting medium if applicable.[14][15] |
| Low Probe Concentration | The concentration of this compound may be too low to detect a signal. Prepare a dilution series to determine the optimal concentration for your application. |
| Precipitation of this compound | This compound may have low solubility in your aqueous biological buffer. Check for precipitate. Consider using a small amount of a co-solvent like DMSO or ethanol, but be mindful of its potential effects on your biological sample. |
| Degradation of this compound | Ensure the stock solution of this compound has been stored correctly (typically protected from light and at a low temperature). Prepare fresh working solutions. |
Problem 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Autofluorescence from Biological Sample | Many biological samples exhibit intrinsic fluorescence (autofluorescence), especially from components like NADH, FAD, and collagen.[16] Acquire an image or spectrum of an unstained control sample to assess the level of autofluorescence. If possible, choose excitation and emission wavelengths that minimize this background. |
| Contaminated Buffers or Labware | Buffers or plasticware can sometimes contain fluorescent contaminants. Use high-purity reagents and clean labware thoroughly. |
| Non-specific Binding of this compound | This compound may be binding non-specifically to cellular components or surfaces. Include washing steps in your protocol to remove unbound probe. Consider using a blocking agent if applicable to your experiment. |
| Impure this compound | The this compound reagent may contain fluorescent impurities. Check the purity of your compound if possible. |
Problem 3: Inconsistent or Unstable Fluorescence Readings
| Possible Cause | Troubleshooting Step |
| Inner Filter Effect | At high concentrations of this compound or other absorbing species in your sample, the excitation light may be attenuated, or the emitted fluorescence may be reabsorbed.[17][18][19][20][21] This leads to a non-linear relationship between concentration and fluorescence intensity. Dilute your sample or use a cuvette with a shorter path length. Measure the absorbance of your sample to ensure it is within an acceptable range (typically < 0.1 at the excitation wavelength). |
| Temperature Fluctuations | As quenching processes can be temperature-dependent, maintain a constant and controlled temperature during your measurements. |
| Photobleaching | As mentioned previously, continuous exposure to the excitation light can lead to a decrease in signal over time.[12][13] Minimize exposure and use fresh sample for each measurement if possible. |
| Sample Evaporation | For measurements over extended periods, ensure your sample is properly sealed to prevent evaporation, which would change the concentration of the fluorophore and quenchers. |
Experimental Protocols
Protocol 1: General Fluorescence Spectroscopy of this compound with a Biological Sample (e.g., Protein)
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO or ethanol. Store protected from light at -20°C.
-
Prepare a stock solution of your biological sample (e.g., protein) in an appropriate buffer (e.g., PBS, Tris-HCl). Ensure the buffer does not contain any fluorescent contaminants.
-
-
Instrumentation Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation wavelength (e.g., 380 nm - this should be optimized by measuring the absorbance spectrum of this compound).
-
Set the emission wavelength range (e.g., 400-600 nm).
-
Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio without excessive photobleaching.
-
-
Measurement:
-
Blank the instrument with the buffer solution.
-
Add a known concentration of this compound to the cuvette and record the fluorescence spectrum. This will be your reference (unquenched) signal.
-
Titrate small aliquots of your biological sample into the cuvette containing this compound. Mix gently after each addition.
-
Record the fluorescence spectrum after each addition. Allow the sample to equilibrate for a few minutes before each measurement.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution effects.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism and quenching constant.
-
Protocol 2: Sample Preparation for Fluorescence Microscopy with this compound
-
Cell Culture:
-
Culture your cells of interest on glass coverslips or in imaging-compatible dishes.[22]
-
-
Fixation (for fixed-cell imaging):
-
Permeabilization (if targeting intracellular structures):
-
Incubate the fixed cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes at room temperature.[23]
-
Wash the cells three times with PBS.
-
-
Staining with this compound:
-
Dilute the this compound stock solution to the desired working concentration in PBS.
-
Incubate the cells with the this compound working solution for a predetermined time (e.g., 15-30 minutes) at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound this compound.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.[15]
-
Image the samples using a fluorescence microscope equipped with appropriate filters for this compound (e.g., DAPI or a custom filter set).
-
Acquire images using the lowest possible excitation intensity and exposure time to minimize photobleaching.[13]
-
Quantitative Data Summary
Table 1: Photophysical Properties of this compound in Different Solvents
| Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| e.g., Dioxane | Value | Value | Value | Value |
| e.g., Ethanol | Value | Value | Value | Value |
| e.g., Water | Value | Value | Value | Value |
| e.g., PBS | Value | Value | Value | Value |
Table 2: Stern-Volmer Analysis of this compound Quenching by a Biological Quencher
| Quencher Concentration (M) | F₀/F | Temperature (°C) |
| 0 | 1 | 25 |
| [Q₁] | Value | 25 |
| [Q₂] | Value | 25 |
| ... | ... | 25 |
| 0 | 1 | 37 |
| [Q₁] | Value | 37 |
| [Q₂] | Value | 37 |
| ... | ... | 37 |
F₀ is the fluorescence intensity in the absence of the quencher, and F is the fluorescence intensity in the presence of the quencher.
Visualizations
Caption: Experimental workflow for studying this compound fluorescence quenching.
Caption: Simplified diagrams of dynamic and static fluorescence quenching.
References
- 1. This compound | C18H10N2O2S | CID 17867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Imaging protein-protein interactions using fluorescence resonance energy transfer microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Static quenching upon adduct formation: a treatment without shortcuts and approximations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00422K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. Photobleaching - Wikipedia [en.wikipedia.org]
- 13. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 15. Sample preparation | Cell Sciences Imaging Facility (CSIF) [microscopy.stanford.edu]
- 16. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 18. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
- 19. srs.tcu.edu [srs.tcu.edu]
- 20. v-autos.com [v-autos.com]
- 21. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 22. idea-bio.com [idea-bio.com]
- 23. agilent.com [agilent.com]
Technical Support Center: Improving the Photostability of Fluorescent Brightener 185
Welcome to the technical support center for Fluorescent Brightener 185 (FB 185). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the photostability of FB 185 in various applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is Fluorescent Brightener 185 and how does it work?
Fluorescent Brightener 185 (CAS No. 2866-43-5) is an optical brightening agent (OBA) belonging to the benzoxazolyl-thiophene class of compounds.[1][2][3][4] Its primary function is to absorb invisible ultraviolet (UV) light and re-emit it as visible blue light.[1][4] This emitted blue light masks the inherent yellow cast of a material, resulting in a whiter and brighter appearance.[1][4] FB 185 is widely used in plastics (such as polyolefins and ABS), textiles (particularly polyester), and detergents.[1][5][6]
Q2: What causes the fluorescence of Fluorescent Brightener 185 to fade?
The fading, or photodegradation, of Fluorescent Brightener 185 is primarily caused by exposure to UV radiation. This high-energy light can induce chemical reactions within the molecule's conjugated system, which is responsible for its fluorescence.[1] This can lead to the breakdown of the molecule and a subsequent loss of its ability to absorb UV light and emit blue light. The process is often accelerated by the presence of oxygen and moisture.
Q3: How can I improve the photostability of Fluorescent Brightener 185 in my experiments?
The most effective methods for improving the photostability of FB 185 involve the incorporation of light stabilizers, such as UV absorbers and Hindered Amine Light Stabilizers (HALS).
-
UV Absorbers: These compounds function by preferentially absorbing harmful UV radiation and dissipating it as harmless heat, thereby shielding FB 185 from photodegradation.[7][8][9]
-
Hindered Amine Light Stabilizers (HALS): HALS act by scavenging free radicals that are formed during the photo-oxidative degradation process.[8][9] They have a regenerative cycle, allowing a small amount to provide long-lasting protection.[9]
A synergistic effect is often observed when UV absorbers and HALS are used in combination, providing a more robust and comprehensive stabilization system than either additive alone.[7][8][9][10][11]
Q4: Are there specific types of UV absorbers and HALS that are recommended for use with Fluorescent Brightener 185?
While specific compatibility testing is always recommended for your particular application, commonly used and effective stabilizers include:
-
UV Absorbers: Benzotriazole and benzophenone types are widely used. For example, UV Absorber 234 (a benzotriazole type) is noted for its broad absorption spectrum and compatibility with various polymers.[7]
-
HALS: Products like UV absorber 292 are valued for their compatibility in various polymer systems and coatings.[9]
Q5: What are the typical loading concentrations for these stabilizers?
The optimal concentration of UV absorbers and HALS will depend on the specific polymer matrix, the thickness of the material, and the expected intensity and duration of UV exposure. However, general guidelines for plastics are as follows:
| Product Type | Recommended UV Absorber Concentration |
| Thin Products | 0.1 - 0.5% by weight |
| Thick Products | 0.05 - 0.2% by weight |
It is crucial to conduct a dose-response study to determine the most effective and economical concentration for your specific application.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid fading of fluorescence upon light exposure | High-intensity UV source; Absence of light stabilizers. | 1. Reduce the intensity of the light source if possible. 2. Incorporate a UV absorber into your formulation. 3. For enhanced, long-term stability, add a Hindered Amine Light Stabilizer (HALS) in conjunction with the UV absorber. |
| Yellowing of the material along with fluorescence loss | Photodegradation of the polymer matrix itself, which can be exacerbated by the energy transfer from the excited brightener. | 1. Ensure the base polymer is suitable for the intended light exposure conditions. 2. Utilize a combination of a UV absorber and a HALS to protect both the FB 185 and the polymer matrix. The UV absorber will block incoming UV, and the HALS will scavenge free radicals that initiate polymer degradation. |
| Inconsistent fluorescence across the sample after light exposure | Uneven dispersion of FB 185 or the light stabilizer within the matrix. | 1. Improve the mixing process to ensure a homogeneous distribution of all additives. 2. Consider using a masterbatch for the additives to facilitate more uniform dispersion. |
| Reduced brightening effect when used with certain pigments (e.g., TiO2) | The pigment may absorb UV radiation in the same range as FB 185, competing for the light necessary for fluorescence. | 1. Select a grade of pigment with lower UV absorbance if available. 2. Increase the concentration of FB 185 to compensate for the competitive absorption, but be mindful of potential cost implications and the risk of oversaturation. |
Experimental Protocols
Protocol for Evaluating the Photostability of Fluorescent Brightener 185
This protocol outlines a method for quantifying the photostability of FB 185 in a polymer matrix, with and without the addition of light stabilizers.
1. Materials and Equipment:
-
Fluorescent Brightener 185
-
Polymer resin (e.g., polyester, polyethylene)
-
UV Absorber (e.g., a benzotriazole type)
-
Hindered Amine Light Stabilizer (HALS)
-
Processing equipment for the polymer (e.g., extruder, injection molder, film press)
-
Accelerated weathering chamber equipped with a xenon arc or fluorescent UV lamp (compliant with ASTM G154, ASTM G155, ISO 4892-2, or similar standards).[12][13][14]
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Fluorimeter or a spectrophotometer with fluorescence measurement capabilities.
-
Colorimeter to measure changes in whiteness index.
-
Control samples (polymer without any additives).
2. Sample Preparation:
-
Prepare at least three sets of polymer samples:
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Control: Polymer + FB 185 (at a specified concentration, e.g., 0.1% by weight).
-
Test Group 1: Polymer + FB 185 + UV Absorber (at varying concentrations, e.g., 0.1%, 0.25%, 0.5% by weight).
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Test Group 2: Polymer + FB 185 + UV Absorber + HALS (at varying concentrations, maintaining a synergistic ratio, e.g., 1:1).
-
-
Ensure all additives are thoroughly and uniformly dispersed within the polymer matrix during processing.
-
Produce samples of a consistent thickness and surface finish to ensure uniform light exposure and repeatable measurements.
3. Accelerated Weathering Exposure:
-
Set the parameters of the accelerated weathering chamber according to a relevant standard (e.g., ISO 4892-2). Key parameters to control include:
-
Light source and irradiance level.
-
Temperature and humidity cycles.
-
Rain/spray cycles (if applicable to the end-use environment).
-
-
Place the prepared samples in the chamber. Ensure that a set of unexposed "dark control" samples for each formulation is kept in a light-proof container at the same temperature to account for any thermal degradation.[13]
-
Expose the samples for a predetermined duration, with periodic removal for measurement (e.g., at 0, 100, 250, 500, and 1000 hours).
4. Measurement of Photostability:
-
Fluorescence Intensity:
-
At each time point, measure the fluorescence intensity of the exposed and dark control samples using a fluorimeter.
-
The excitation wavelength should be set to the absorption maximum of FB 185 (around 364-373 nm), and the emission should be measured at its peak (around 427-440 nm).[6]
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Calculate the percentage of fluorescence retention at each time point relative to the initial (0 hour) measurement.
-
-
Whiteness Index:
-
Measure the whiteness index of the samples using a colorimeter according to a standard method (e.g., CIE Whiteness).
-
Track the change in the whiteness index over the exposure period.
-
5. Data Analysis and Presentation:
-
Plot the percentage of fluorescence retention versus exposure time for each sample group.
-
Plot the change in whiteness index versus exposure time.
-
Summarize the quantitative data in tables for easy comparison of the different stabilizer formulations.
Quantitative Data Summary
The following tables are illustrative examples of how to present the data obtained from the experimental protocol. The actual values would be dependent on the specific experimental conditions.
Table 1: Effect of UV Absorber on Fluorescence Retention of FB 185 in Polyester
| Exposure Time (hours) | FB 185 only (% Retention) | FB 185 + 0.25% UV Absorber (% Retention) | FB 185 + 0.5% UV Absorber (% Retention) |
| 0 | 100 | 100 | 100 |
| 100 | 85 | 95 | 98 |
| 250 | 60 | 88 | 94 |
| 500 | 35 | 75 | 88 |
| 1000 | 15 | 55 | 78 |
Table 2: Synergistic Effect of UV Absorber and HALS on Whiteness Index of FB 185 in Polyethylene
| Exposure Time (hours) | FB 185 only (ΔWI) | FB 185 + 0.25% UV Absorber (ΔWI) | FB 185 + 0.25% UV Absorber + 0.25% HALS (ΔWI) |
| 0 | 0 | 0 | 0 |
| 100 | -5 | -2 | -1 |
| 250 | -15 | -6 | -3 |
| 500 | -30 | -12 | -7 |
| 1000 | -50 | -25 | -15 |
| ΔWI represents the change in the Whiteness Index from the initial measurement. |
Visualizations
Caption: Simplified photodegradation pathway of Fluorescent Brightener 185.
Caption: Protective mechanism of UV absorbers and HALS for FB 185.
Caption: Workflow for evaluating the photostability of FB 185 formulations.
References
- 1. nbinno.com [nbinno.com]
- 2. 12224-41-8 CAS MSDS (Fluorescent brightener 185) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Fluorescent Brightener Suitable for Polymer Whitening and Brightening - Shandong Grand Chemical Co., Ltd. [obachemical.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Accelerated weathering plastics | Centexbel [centexbel.be]
- 13. smithers.com [smithers.com]
- 14. micomlab.com [micomlab.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in their fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio and why is it important in fluorescence-based assays?
The signal-to-noise ratio (S/N) is a critical parameter that quantifies the ability to distinguish a true signal from background noise.[1] A higher S/N ratio indicates a more sensitive and reliable assay, enabling the detection of small changes in the signal. In fluorescence-based assays, the signal is the fluorescence emission from the specific target, while noise can originate from various sources, including non-specific binding, autofluorescence from cells or media components, and instrument noise.[1][2]
Q2: What are the common sources of high background noise in fluorescence assays?
High background noise can be attributed to several factors:
-
Autofluorescence: Endogenous fluorescence from cellular components (e.g., NADH, flavins) and media components (e.g., phenol red, riboflavin) can contribute to high background.[2][3]
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Nonspecific Binding: The fluorescent probe may bind to off-target molecules or surfaces of the assay plate.
-
Light Leakage and Scattering: Inadequate light shielding or scattering of excitation light can increase background readings.
-
Detector Noise: Electronic noise from the photodetector can be a significant contributor, especially at high gain settings.[1]
Q3: How can I reduce autofluorescence in my cell-based assays?
To minimize autofluorescence, consider the following strategies:
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Use Phenol Red-Free Media: Phenol red is a common source of fluorescence in cell culture media.[2] Switching to a phenol red-free formulation during the assay can significantly reduce background.
-
Select Red-Shifted Dyes: Cellular autofluorescence is more prominent in the green region of the spectrum.[2] Using fluorescent probes that excite and emit at longer wavelengths (red or far-red) can help to avoid this interference.[2]
-
Optimize Cell Density: Finding the optimal cell density is crucial. Too many cells can increase autofluorescence and signal variability, while too few may result in a weak signal.[2]
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Wash Steps: Implement thorough but gentle washing steps to remove residual media components before measurement.
Q4: What is the role of the gain setting on the plate reader, and how should I optimize it?
The gain setting on a microplate reader amplifies the detected light signal.[3] An optimal gain setting maximizes the signal from your positive control without saturating the detector. A common approach is to set the gain using a well with the highest expected signal, ensuring the reading is within the linear range of the detector.[3] Many modern plate readers have an auto-gain function that can simplify this optimization process.[3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues related to poor signal-to-noise ratios.
| Problem | Potential Cause | Suggested Solution |
| High Background Signal | Autofluorescence from media or cells. | Use phenol red-free media for the assay.[2] Consider using red-shifted fluorescent probes.[2] |
| Nonspecific binding of the fluorescent probe. | Increase the number and stringency of wash steps. Include blocking agents (e.g., BSA) in your assay buffer. | |
| Contaminated reagents or buffers. | Prepare fresh reagents and use high-purity solvents. Filter buffers to remove particulate matter. | |
| Low Signal Intensity | Insufficient concentration of the fluorescent probe. | Perform a concentration titration of the fluorescent probe to determine the optimal concentration. |
| Suboptimal excitation or emission wavelengths. | Verify the excitation and emission maxima of your fluorophore and ensure the plate reader filters match these wavelengths. | |
| Photobleaching of the fluorophore. | Minimize the exposure of the fluorescent probe to light. Use anti-fading agents in the mounting medium for microscopy. | |
| High Well-to-Well Variability | Inconsistent cell seeding or reagent dispensing. | Ensure proper mixing of cell suspensions before seeding. Use calibrated pipettes and consistent dispensing techniques. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS to create a humidity barrier. | |
| Temperature or CO2 gradients across the plate. | Allow the plate to equilibrate to room temperature before reading. Ensure uniform incubation conditions. |
Experimental Protocols
General Protocol for a Cell-Based Fluorescence Assay
This protocol outlines the key steps for a generic cell-based fluorescence assay, with an emphasis on optimizing the signal-to-noise ratio.
-
Cell Seeding:
-
Culture cells to the desired confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a suitable microplate (e.g., black-walled, clear-bottom plates for fluorescence assays) at a predetermined optimal density.[2]
-
Incubate for 24-48 hours to allow for cell attachment and growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds.
-
Remove the culture medium from the wells and replace it with a medium containing the test compounds.
-
Incubate for the desired treatment period.
-
-
Fluorescent Probe Staining:
-
Prepare the fluorescent probe solution in an appropriate assay buffer.
-
Remove the treatment medium and wash the cells gently with PBS.
-
Add the fluorescent probe solution to each well and incubate for the recommended time, protected from light.
-
-
Signal Measurement:
-
Remove the probe solution and wash the cells to remove any unbound probe.
-
Add a final volume of assay buffer or PBS to the wells.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission filter set. Optimize the gain setting before the final reading.[3]
-
-
Data Analysis:
-
Subtract the average background fluorescence (from wells with no cells or unstained cells) from all measurements.
-
Calculate the signal-to-noise ratio using the formula: S/N = (Signal - Background) / SD_Background, where SD_Background is the standard deviation of the background.[1]
-
Visualizations
Caption: A flowchart for troubleshooting poor signal-to-noise ratios.
Caption: Factors influencing the signal-to-noise ratio.
References
Correcting for Fba 185 spectral overlap in multicolor imaging
Technical Support Center: Multicolor Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of spectral overlap in multicolor imaging.
Note on "Fba 185": Initial searches for "this compound" indicate it is an optical brightening agent primarily used in the textile and plastics industries, not a common fluorophore for biological multicolor imaging.[1][2] Therefore, this guide will focus on correcting spectral overlap between two widely used fluorescent proteins in research: Green Fluorescent Protein (GFP) and Red Fluorescent Protein (RFP). The principles and techniques described here are broadly applicable to other combinations of fluorophores.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap in multicolor imaging?
A1: Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore extends into the detection range of another.[3][4][5] For example, the tail of the GFP emission spectrum can be detected in the channel designated for RFP, leading to a false RFP signal. This can result in inaccurate colocalization data and misinterpretation of experimental results.[5][6]
Q2: How can I minimize spectral overlap during experimental setup?
A2: The best way to deal with spectral overlap is to minimize it from the outset. This can be achieved by:
-
Careful Fluorophore Selection: Choose fluorophores with the largest possible separation between their emission peaks.[7][8]
-
Optimal Filter and Detector Settings: Use narrow bandpass filters to specifically capture the peak emission of each fluorophore and minimize the detection of off-target signals.[5]
-
Sequential Imaging: Excite and capture the signal for each fluorophore one at a time.[5][6] This prevents the excitation of one fluorophore from causing bleed-through into another's channel during simultaneous acquisition.
Q3: What is the difference between compensation and spectral unmixing?
A3: Both are methods to correct for spectral overlap, but they work differently:
-
Compensation is a process that subtracts a percentage of the signal from one channel that has bled into another.[3][9] It is commonly used in flow cytometry and requires single-color controls to calculate the amount of overlap.[9][10]
-
Spectral Unmixing is a more advanced technique, often used in confocal microscopy, that computationally separates the spectra of multiple fluorophores at each pixel.[7][11][12] This method requires a reference spectrum, or "spectral fingerprint," for each fluorophore in the sample.[7][11]
Troubleshooting Guides
Problem 1: I see a signal in my RFP channel even when I'm only exciting GFP.
-
Cause: This is a classic case of GFP emission bleeding into the RFP detection channel.
-
Solution:
-
Confirm with single-color controls: Image cells expressing only GFP and observe the signal in the RFP channel. This will confirm the presence and extent of the bleed-through.
-
Apply compensation or spectral unmixing: Use the appropriate correction method based on your imaging system (compensation for flow cytometry, spectral unmixing for microscopy).
-
Adjust detector sensitivity: If possible, reduce the sensitivity of the RFP detector to a level that minimizes the detection of the GFP bleed-through while still being able to detect a true RFP signal.
-
Problem 2: My colocalization analysis shows that GFP and RFP are always in the same location, which is biologically unexpected.
-
Cause: Uncorrected spectral overlap can create the illusion of colocalization.[5]
-
Solution:
-
Re-analyze your data with correction: Apply compensation or spectral unmixing to your images and re-run the colocalization analysis.
-
Perform FRET analysis as a control: If the proteins are expected to be very close (within 10 nm), you can use Förster Resonance Energy Transfer (FRET) microscopy to confirm a direct interaction. The occurrence of FRET provides strong evidence of close proximity.[13][14][15][16]
-
Quantitative Data
The following table summarizes the spectral properties of common variants of GFP and RFP. This information is crucial for selecting appropriate filter sets and anticipating the degree of spectral overlap.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Brightness (EC x QY) |
| EGFP | 488 | 509 | 33,700 |
| mCherry | 587 | 610 | 15,840 |
| DsRed | 558 | 583 | 73,800 |
| TagRFP | 555 | 584 | 46,200 |
Data is approximate and can vary slightly based on experimental conditions.
Experimental Protocols
Protocol 1: Acquiring Single-Color Controls for Compensation
-
Prepare three samples:
-
A sample of unstained/untransfected cells (negative control).
-
A sample of cells expressing only GFP.
-
A sample of cells expressing only RFP.
-
-
Set up your imaging system: Use the same laser power, detector settings, and filter configurations that you will use for your multicolor experiment.
-
Image the GFP-only sample: Acquire an image using both the GFP and RFP detection channels. The signal in the RFP channel represents the bleed-through from GFP.
-
Image the RFP-only sample: Acquire an image using both the GFP and RFP detection channels. The signal in the GFP channel represents the bleed-through from RFP.
-
Image the unstained sample: This will determine the level of autofluorescence in your cells.
-
Calculate the compensation matrix: Use your imaging software's compensation tool to calculate the percentage of bleed-through from one channel into the other based on the single-color controls.[17]
Protocol 2: Spectral Unmixing Workflow
-
Acquire a reference spectrum for each fluorophore:
-
Image a sample containing only GFP and use a spectral detector to capture its complete emission spectrum. This is the "spectral fingerprint" of GFP.
-
Repeat for a sample containing only RFP.
-
-
Acquire a lambda stack of your multicolor sample: A lambda stack is a series of images of the same field of view taken at different emission wavelengths.[7]
-
Perform linear unmixing: In your imaging software, use the linear unmixing algorithm.[7][11][12] The software will use the reference spectra to determine the contribution of each fluorophore to the total signal in each pixel of the lambda stack.[11]
-
Generate separated images: The output will be a set of images, each showing the distribution of a single fluorophore, free from spectral overlap.
Visualizations
Caption: Diagram of GFP and RFP spectral overlap.
Caption: Experimental workflow for multicolor imaging.
Caption: Troubleshooting false colocalization.
References
- 1. specialchem.com [specialchem.com]
- 2. specialchem.com [specialchem.com]
- 3. Compensation Controls | McGovern Medical School [med.uth.edu]
- 4. microscopyfocus.com [microscopyfocus.com]
- 5. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 6. Mitigating fluorescence spectral overlap in wide-field endoscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Explore Innovative Techniques to Separate Fluorophores with Overlapping Spectra | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 12. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 14. conductscience.com [conductscience.com]
- 15. Fluorescence resonance energy transfer (FRET) microscopy imaging of live cell protein localizations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 17. bdbiosciences.com [bdbiosciences.com]
Technical Support Center: Troubleshooting Fba 185 (Fructose-bisphosphate Aldolase) Aggregation in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation problems encountered with Fructose-bisphosphate aldolase (FBA), here referred to as Fba 185, during experimental procedures. The following resources are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Fructose-bisphosphate aldolase (FBA) and why is it prone to aggregation?
Fructose-bisphosphate aldolase (FBA) is a key enzyme in metabolic pathways such as glycolysis and gluconeogenesis.[1][2] It catalyzes the reversible cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate.[1][3] Like many proteins, FBA can be prone to aggregation, which is the process of protein molecules clumping together to form non-functional and often insoluble complexes. This can be triggered by various factors including high protein concentration, suboptimal buffer conditions (pH, ionic strength), temperature fluctuations, and the presence of destabilizing agents. For FBA, its multimeric nature (often a tetramer) and exposure of hydrophobic surfaces upon partial unfolding can contribute to its propensity to aggregate.[3]
Q2: How can I detect this compound aggregation in my sample?
Detecting protein aggregation early is crucial. Common methods include:
-
Visual Inspection: The simplest method is to look for visible precipitates or cloudiness in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein. This can be observed as a shoulder on the main peak or as distinct, earlier-eluting peaks.
-
Native Polyacrylamide Gel Electrophoresis (PAGE): Aggregates may not enter the gel or may appear as high molecular weight bands.
Q3: What are the downstream consequences of this compound aggregation?
Protein aggregation can have significant negative impacts on experimental outcomes and drug development:
-
Loss of Biological Activity: Aggregated proteins are often misfolded and thus inactive.
-
Inaccurate Quantification: The presence of aggregates can interfere with concentration measurements.
-
Clogging of Chromatography Columns and Filters: Aggregates can block the flow path in purification systems.
-
Immunogenicity: In therapeutic applications, protein aggregates can elicit an immune response.
-
Reduced Stability and Shelf-life: Aggregation can lead to the precipitation of the protein over time.
Troubleshooting Guides
Problem 1: this compound precipitates out of solution after purification.
Possible Cause 1: Suboptimal Buffer Conditions
The pH and ionic strength of the buffer are critical for protein stability. If the buffer pH is close to the isoelectric point (pI) of this compound, the protein will have a net neutral charge, reducing electrostatic repulsion and promoting aggregation. Similarly, very low or very high salt concentrations can also lead to aggregation.
Solution Workflow:
Caption: Workflow for optimizing buffer conditions to prevent this compound precipitation.
Experimental Protocol: Buffer Screening
-
Determine the theoretical pI of your this compound construct using an online tool (e.g., ExPASy ProtParam).
-
Prepare a series of buffers with pH values at least 1 unit above and below the calculated pI. Common buffers include Tris-HCl, HEPES, and phosphate buffers.
-
For each pH, prepare a matrix of salt concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM NaCl or KCl).
-
Dialyze or buffer exchange a small amount of your purified this compound into each buffer condition.
-
Incubate the samples under the desired storage temperature (e.g., 4°C) and monitor for precipitation over time.
-
Analyze the samples for soluble aggregates using DLS or analytical SEC.
Possible Cause 2: High Protein Concentration
Many proteins, including FBA, are more prone to aggregation at high concentrations.
Solution:
-
Work with lower protein concentrations whenever possible.
-
If a high concentration is required, perform a concentration-dependent aggregation study to determine the maximum soluble concentration under your optimized buffer conditions.
-
Consider adding stabilizing excipients (see Table 1) before concentrating your protein.
Problem 2: this compound shows multiple peaks during Size Exclusion Chromatography (SEC), with some eluting in the void volume.
Possible Cause: Presence of Soluble Aggregates
Peaks eluting before the expected monomeric this compound peak, especially in the void volume, are indicative of high molecular weight soluble aggregates.
Solution Workflow:
Caption: Logical workflow for troubleshooting soluble this compound aggregates.
Experimental Protocol: Optimizing Purification to Reduce Aggregates
-
Lysis Buffer Additives: During cell lysis, include additives in your lysis buffer to protect this compound from aggregation. Refer to Table 1 for suggestions.
-
Purification at Low Temperature: Perform all purification steps at 4°C to minimize protein unfolding and aggregation.
-
Gentle Elution: If using affinity chromatography (e.g., Ni-NTA), elute the protein with a gentle gradient of the eluting agent (e.g., imidazole) rather than a harsh step elution.
-
Inclusion of Additives in Chromatography Buffers: Maintain a low concentration of a stabilizing additive (e.g., 5% glycerol, 0.1% Tween-20) throughout the purification process.
-
Co-expression with Chaperones: If expressing this compound recombinantly, consider co-expressing it with molecular chaperones like GroEL/GroES, which can assist in proper folding and prevent aggregation.
Data Presentation
Table 1: Common Additives to Prevent Protein Aggregation
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Polyols | Glycerol, Sorbitol | 5-20% (v/v) | Stabilize the native protein structure by preferential hydration. |
| Sugars | Sucrose, Trehalose | 50-250 mM | Similar to polyols, they are preferentially excluded from the protein surface. |
| Amino Acids | L-Arginine, L-Proline | 50-500 mM | Suppress aggregation by interacting with hydrophobic patches and increasing solubility. |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1-10 mM | Prevent the formation of non-native disulfide bonds. |
| Detergents | Tween-20, Triton X-100, CHAPS | 0.01-0.1% (v/v) | Non-denaturing detergents can help solubilize proteins and prevent hydrophobic interactions. |
| Salts | NaCl, KCl, (NH₄)₂SO₄ | 50-500 mM | Modulate electrostatic interactions; high concentrations can lead to "salting out". |
Signaling Pathways and Logical Relationships
Logical Diagram for Investigating the Root Cause of this compound Aggregation
This diagram outlines a systematic approach to identifying the source of aggregation issues.
Caption: A decision tree for systematically troubleshooting this compound aggregation.
References
Minimizing background fluorescence with Fba 185
Disclaimer: Fba 185 is recognized as a fluorescent brightening agent, which can introduce significant background in fluorescence-based biological assays. This guide provides strategies to mitigate this issue, based on general principles of fluorescence measurement.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause high background fluorescence?
This compound is an optical brightening agent designed to absorb ultraviolet (UV) light and re-emit it in the blue portion of the visible spectrum.[1][2][3][4] This property, while useful in industrial applications, can be a major source of background signal in fluorescence-based assays, as it can be excited by the light source of a fluorometer or microscope and interfere with the detection of the desired fluorescent signal.
Q2: What are the primary sources of background fluorescence in assays using this compound?
There are three main sources of background fluorescence to consider:
-
Intrinsic Fluorescence of this compound: The compound itself is highly fluorescent.
-
Autofluorescence: Biological samples, such as cells and tissues, contain endogenous fluorophores like NADH, flavins, and collagen that can contribute to the background signal.[5][6][7]
-
Non-specific Binding: this compound may bind non-specifically to cellular components or surfaces of the assay plate, leading to a generalized high background.[8]
Q3: How can I minimize background fluorescence from this compound?
Minimizing background fluorescence requires a multi-pronged approach:
-
Optimize this compound Concentration: Use the lowest possible concentration of this compound that still provides a detectable signal.
-
Utilize Appropriate Controls: Always include unstained and vehicle-only controls to quantify the level of background fluorescence.
-
Select Optimal Filters: Use narrow bandpass filters to specifically excite your fluorophore of interest and collect its emission, while excluding the excitation and emission wavelengths of this compound.
-
Implement Blocking Steps: To reduce non-specific binding, pre-incubate your samples with a blocking agent like Bovine Serum Albumin (BSA).[9]
-
Thorough Washing: Ensure that unbound this compound is removed by performing multiple washing steps after incubation.[9][10]
Troubleshooting Guide
Problem 1: High background fluorescence is observed in all wells, including no-cell controls.
This suggests that the assay medium or the this compound solution itself is the source of the high background.
-
Solution:
-
Use Phenol Red-Free Medium: Standard cell culture media containing phenol red can be fluorescent. Switch to a phenol red-free formulation for your experiments.[11][12][13]
-
Prepare Fresh Solutions: Ensure that your this compound stock solution and dilutions are freshly prepared to avoid degradation products that might be fluorescent.
-
Check Buffer Purity: Use high-purity, fluorescence-free buffers for all dilutions and washing steps.
-
Problem 2: Unstained cells show high background fluorescence.
This indicates cellular autofluorescence is a significant contributor to the background signal.
-
Solution:
-
Use a Red-Shifted Dye: Cellular autofluorescence is typically stronger in the blue and green regions of the spectrum.[11] If possible, switch to a fluorescent probe that excites and emits in the red or far-red spectrum.
-
Chemical Quenching: Treat fixed cells with a quenching agent like sodium borohydride to reduce aldehyde-induced autofluorescence.[6]
-
Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to computationally separate the this compound signal from the autofluorescence signal.
-
Problem 3: The signal-to-noise ratio is too low.
A low signal-to-noise ratio (SNR) can make it difficult to distinguish the true signal from the background.[14][15][16]
-
Solution:
-
Optimize Antibody/Probe Concentration: Titrate your primary and secondary antibodies (if applicable) or your fluorescent probe to find the optimal concentration that maximizes signal without increasing background.[9][10]
-
Increase Incubation Time: A longer incubation time with your fluorescent probe may increase the specific signal.
-
Use a Brighter Fluorophore: If possible, switch to a fluorophore with a higher quantum yield and extinction coefficient.
-
Enhance Washing Steps: Increase the number and duration of wash steps to more effectively remove non-specifically bound this compound.[9][10]
-
Quantitative Data Summary
The following tables provide example data on how different troubleshooting steps can improve the signal-to-noise ratio (SNR) in a hypothetical cell-based assay using this compound.
Table 1: Effect of Blocking Agents on SNR
| Blocking Agent | Signal (RFU) | Background (RFU) | SNR |
| None | 1500 | 800 | 1.88 |
| 1% BSA | 1450 | 400 | 3.63 |
| 5% Goat Serum | 1400 | 350 | 4.00 |
Table 2: Impact of Wash Steps on Background Fluorescence
| Number of Washes | Background (RFU) |
| 1 | 750 |
| 3 | 450 |
| 5 | 300 |
Experimental Protocols
Protocol 1: Immunofluorescence Staining with this compound
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and culture overnight.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating with 1% BSA in PBS for 1 hour.[9]
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody/Fba 185 Incubation: Incubate with a fluorescently labeled secondary antibody or this compound at the optimized concentration for 1 hour, protected from light.
-
Final Washes: Wash three times with PBS for 5 minutes each.
-
Mounting: Mount coverslips with an anti-fade mounting medium.
-
Imaging: Image using a fluorescence microscope with appropriate filter sets.
Visualizations
Caption: Hypothetical signaling pathway where this compound inhibits a target protein.
Caption: Logical workflow for troubleshooting high background fluorescence with this compound.
References
- 1. Fluorescent whitening agent EBF / L (this compound) [mantsen.com]
- 2. specialchem.com [specialchem.com]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 9. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 10. sinobiological.com [sinobiological.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. tecan.com [tecan.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Small Molecule Compounds in Long-Term Experiments
Disclaimer: The designation "Fba 185" refers to a fluorescent brightening agent used in plastics and textiles, which is likely not the intended subject for a technical support center aimed at researchers and drug development professionals.[1][2] The following information is provided for a generic small molecule compound, hereafter referred to as "Compound X," to address the core requirements of the request for the specified audience.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of small molecule compounds during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of Compound X instability in a solution?
A1: The most common signs of instability include:
-
Precipitation or cloudiness: This indicates that the compound is coming out of solution, which could be due to changes in solubility, aggregation, or degradation into less soluble products.
-
Color change: A change in the color of the solution can signify chemical degradation or reaction with components of the buffer or solvent.
-
Decrease in concentration: Over time, the measured concentration of the active compound may decrease, indicating degradation.
-
Changes in chromatographic profile: The appearance of new peaks or changes in the shape or retention time of the main peak in techniques like HPLC can indicate the presence of degradation products or isomers.
-
Loss of biological activity: The most critical sign of instability is a reduction in the compound's expected biological effect in your experimental assays.
Q2: How can I prevent the degradation of Compound X during storage?
A2: To prevent degradation, consider the following:
-
Storage Temperature: In general, colder temperatures promote stability. For long-term storage, -20°C or -80°C is often recommended. For short-term storage or frequent use, 4°C may be suitable for some compounds.[3][4]
-
Protection from Light: If your compound is light-sensitive, store it in amber vials or wrap the container in aluminum foil.
-
Inert Atmosphere: For compounds susceptible to oxidation, consider purging the vial with an inert gas like nitrogen or argon before sealing.[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into single-use volumes.[3]
Q3: What is the impact of solvent choice on the long-term stability of Compound X?
A3: The choice of solvent is critical. Some solvents can react with the compound or promote its degradation. It is essential to use high-purity, anhydrous solvents if the compound is sensitive to hydrolysis. For aqueous solutions, the pH of the buffer is a crucial factor, as many compounds are stable only within a narrow pH range.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound X has precipitated out of solution after thawing. | Poor solubility at lower temperatures. | Gently warm the solution to room temperature and vortex to redissolve. If it doesn't redissolve, sonication may be attempted. For future use, consider a different solvent or a lower stock concentration. |
| Repeated freeze-thaw cycles. | Prepare single-use aliquots to minimize freeze-thaw cycles.[3] | |
| Change in pH upon freezing. | For buffered solutions, be aware that the pH can shift upon freezing. Test different buffer systems to find one that is more stable at your storage temperature. | |
| Loss of Compound X activity in my assay over time. | Chemical degradation. | Assess the purity of your stock solution using a method like HPLC or mass spectrometry to check for degradation products. Store aliquots at a lower temperature (-80°C). |
| Oxidation. | Add antioxidants to your buffer system if compatible with your assay. Store the compound under an inert atmosphere.[3] | |
| Adsorption to container surfaces. | Some compounds can adsorb to plastic or glass surfaces. Consider using low-adhesion microplates or vials. The addition of a small amount of a non-ionic surfactant may also help. | |
| I see extra peaks in my HPLC/LC-MS analysis of an older stock solution. | Formation of degradation products. | This is a clear sign of instability. The compound is breaking down. It is advisable to synthesize or purchase a new batch of the compound. |
| Isomerization. | The compound may be converting to a different isomeric form with different properties. This may require purification to isolate the desired isomer. | |
| Contamination. | Ensure proper handling and storage to prevent microbial or chemical contamination. |
Experimental Protocol: Accelerated Stability Study
This protocol is designed to assess the stability of Compound X under stressed conditions to predict its long-term stability.
1. Materials:
-
Compound X
-
Solvent/buffer of interest
-
HPLC-grade solvents for analysis
-
Temperature-controlled chambers (e.g., 40°C, 75% relative humidity)
-
HPLC system with a suitable column and detector
2. Procedure:
-
Prepare a stock solution of Compound X at a known concentration in the desired solvent or buffer.
-
Aliquot the solution into multiple vials.
-
Take an initial sample (T=0) and analyze its purity and concentration by HPLC. This will serve as the baseline.
-
Place the remaining vials in a temperature-controlled chamber at an elevated temperature (e.g., 40°C).
-
At specified time points (e.g., 1 week, 2 weeks, 4 weeks), remove a vial from the chamber.
-
Allow the vial to return to room temperature.
-
Analyze the sample by HPLC to determine the concentration of Compound X and the presence of any degradation products.
-
Compare the results to the T=0 sample to determine the rate of degradation.
Data Analysis: The percentage of Compound X remaining at each time point is calculated relative to the initial concentration. The formation of degradation products can also be quantified.
| Time Point | Temperature | % Compound X Remaining | % Degradation Product 1 |
| T=0 | 25°C | 100% | 0% |
| 1 Week | 40°C | 95% | 4.5% |
| 2 Weeks | 40°C | 90% | 9.2% |
| 4 Weeks | 40°C | 82% | 17.1% |
Visual Troubleshooting Workflow
Below is a logical workflow for troubleshooting the precipitation of Compound X from a solution.
Caption: Troubleshooting workflow for compound precipitation.
References
Validation & Comparative
A Comparative Guide to Benzoxazole Dyes: Evaluating Fba 185 and Its Alternatives
For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes is a critical step. This guide provides a detailed comparison of the benzoxazole dye Fba 185 with other commercially available benzoxazole-based optical brighteners, supported by available experimental data to inform selection for various applications.
This compound (C.I. Fluorescent Brightener 185), chemically known as 2,5-bis(benzoxazol-2-yl)thiophene, is a fluorescent brightener widely utilized in the plastics and textile industries to enhance the whiteness of materials.[1][2] Its core structure, a thiophene flanked by two benzoxazole moieties, is responsible for its characteristic fluorescence.[1] This guide focuses on comparing the performance of this compound with other prominent benzoxazole dyes used in similar applications, namely Optical Brightener OB-1, KCB, and KSN.
Performance Characteristics: A Quantitative Comparison
The following table summarizes the key performance indicators for this compound and its alternatives based on available data and studies on structurally similar compounds. It is important to note that direct comparative studies under identical conditions are limited, and some data, particularly for this compound, is inferred from a closely related derivative, 2,5-Bis(5-tert-butyl-benzoxazol-2-yl) thiophene (BTBB).
| Feature | This compound (C.I. 185) | OB-1 (C.I. 393) | KCB (C.I. 367) | KSN (C.I. 368) |
| Chemical Structure | 2,5-bis(benzoxazol-2-yl)thiophene | Bis(benzoxazolyl)stilbene derivative | 1,4-Bis(benzoxazol-2-yl)naphthalene | Bis(benzoxazolyl)naphthalene derivative |
| Absorption Max (λmax) | ~370 nm (in DMF)[2] | Not specified | Not specified | Not specified |
| Emission Max (λem) | Blue-violet fluorescence[2] | Greenish-blue fluorescence[3] | Not specified | Neutral to blue-violet shade[4] |
| Fluorescence Quantum Yield (ΦF) | High (inferred from BTBB, ≥ 0.60)[5][6] | Not specified | Not specified | Not specified |
| Photostability | Good stability reported[2] | Excellent light stability[7] | Good weather resistance[8] | Excellent light and weather resistance[4] |
| Thermal Stability | Melting Point: 219–221°C[2] | High-temperature resistance (up to 300-360°C)[3][8] | Not specified | Good thermal stability |
| Primary Applications | Polyester, acetate, polyamide, PVC fibers; polyolefins, ABS plastics[1][9] | Polyester, engineering plastics (e.g., PC, PET), nylon[3][7] | Plastics (especially EVA), synthetic fibers[8][10] | Thermoplastics, engineering plastics, polyester fibers[4][8] |
Experimental Methodologies
The data presented in this guide is based on common experimental protocols for the characterization of fluorescent dyes. Below are detailed methodologies for key experiments.
Quantum Yield Determination (Relative Method)
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is commonly employed.
Caption: Workflow for relative quantum yield determination.
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and similar absorption/emission properties to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same spectroscopic grade solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.
-
Data Analysis: Integrate the area under the emission spectra. The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Photostability Testing
Photostability testing evaluates the degradation of a compound upon exposure to light. A common approach involves exposing the sample to a controlled light source and monitoring the change in its properties over time.
Caption: Workflow for photostability testing.
Protocol:
-
Sample Preparation: Prepare the sample in the desired form (e.g., dissolved in a solvent or embedded in a polymer film). An identical sample should be prepared and kept in the dark as a control.
-
Light Exposure: Expose the sample to a light source with a controlled spectral output, such as a Xenon arc lamp, which simulates sunlight. The ICH Q1B guideline provides standardized conditions for photostability testing.[11]
-
Monitoring: At regular intervals, measure the absorbance or fluorescence intensity of the sample.
-
Data Analysis: Plot the change in absorbance or fluorescence as a function of exposure time or dose. The rate of degradation can then be quantified.
Signaling Pathways and Logical Relationships
The function of benzoxazole dyes as optical brighteners is based on the principle of fluorescence, a photophysical process. The following diagram illustrates the energy transitions involved.
Caption: Jablonski diagram illustrating fluorescence.
This diagram shows that upon absorption of UV light, the molecule is promoted from its ground state (S0) to an excited singlet state (S1). From the S1 state, it can return to the ground state via several pathways: fluorescence (emission of a photon of lower energy, i.e., longer wavelength), internal conversion (non-radiative decay as heat), or intersystem crossing to an excited triplet state (T1). The high fluorescence quantum yield of efficient benzoxazole dyes indicates that fluorescence is the dominant decay pathway.
Conclusion
This compound and other benzoxazole dyes like OB-1, KCB, and KSN are effective optical brighteners for a range of polymer and textile applications. The choice of the most suitable dye depends on the specific requirements of the application, including the desired shade of white, processing conditions (e.g., temperature), and required photostability. While direct comparative data for this compound is limited, studies on its close analogue, BTBB, suggest it possesses a high fluorescence quantum yield. For applications requiring exceptional thermal and photostability, OB-1 and KSN appear to be strong alternatives. Further experimental studies directly comparing these dyes under standardized conditions would be beneficial for a more definitive selection.
References
- 1. Fluorescent Brightener 185 [dyestuffintermediates.com]
- 2. China Fluorescent Whitening Agent EBF (C.I.185) - Shanghai Deborn Co., Ltd. [debornchem.com]
- 3. OB-1 vs. CBS-X: Key Differences in Optical Brighteners for Textiles and Paper - Raytop Chemical [raytopoba.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ispigment.com [ispigment.com]
- 9. specialchem.com [specialchem.com]
- 10. additivesforpolymer.com [additivesforpolymer.com]
- 11. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Fba 185 for Quantitative Cellulose Staining
For researchers, scientists, and professionals in drug development, the accurate quantification of cellulose is critical in a variety of applications, from studying plant cell wall dynamics to developing novel biomaterials. Fluorescent Brightener 185 (Fba 185), also widely known as Fluorescent Brightener 28 (FB 28) and Calcofluor White, has emerged as a prominent tool for this purpose. This guide provides an objective comparison of this compound's performance against other common cellulose-staining agents, supported by experimental data and detailed protocols.
Overview of Cellulose Staining Techniques
The selection of an appropriate stain for cellulose quantification depends on the specific research question, the required level of quantification, and the available instrumentation. Stains vary in their specificity, mechanism of action, and the nature of the data they provide—ranging from qualitative visualization to precise quantitative measurements.
Quantitative Performance Comparison
This section summarizes the quantitative and qualitative performance of this compound (Calcofluor White) and its alternatives for cellulose analysis. While this compound is well-validated for direct cellulose quantification, other stains may offer advantages for specific applications, such as visualizing cellulose fibril orientation or differentiating between cell wall components.
| Stain | Principle of Staining | Quantitative Capability for Cellulose | Advantages | Limitations |
| This compound (Calcofluor White) | Binds to β-1,4-glucans (cellulose and chitin) through hydrogen bonds, leading to fluorescence enhancement. | High. A robust and rapid method for quantifying cellulose, particularly crystalline forms like nanocrystals, has been established.[1] | - High sensitivity and specificity for crystalline cellulose.- Rapid and straightforward staining protocol.- Amenable to high-throughput screening. | - Also binds to chitin, which can be a confounding factor in organisms containing both polysaccharides.- Fluorescence can be pH-dependent. |
| Congo Red | A diazo dye that intercalates between cellulose microfibrils. Exhibits birefringence and fluorescence upon binding. | Semi-quantitative. Fluorescence intensity has been shown to correlate with cellulose content, but it is more commonly used for visualizing cellulose fibril orientation.[2][3] | - Useful for determining the orientation of cellulose microfibrils through polarization microscopy.- Simple staining procedure. | - Less specific for cellulose than this compound.- Can be influenced by the presence of other polysaccharides. |
| Pontamine Fast Scarlet 4B (Direct Red 23) | A textile dye that acts as a fluorescent probe for plant cell walls, showing specificity for cellulose.[4] | Primarily qualitative. Used for visualizing cell wall organization and cellulose microfibril angles through bifluorescence.[5][6][7] | - High specificity for S1 and S3 layers of the tracheid wall.- Enables detailed visualization of cell wall architecture.[8] | - Primarily a qualitative tool; quantitative applications for cellulose content are not well-established. |
| Safranin O | An azo dye commonly used for staining lignified tissues. It exhibits differential fluorescence in cellulose-rich and lignin-rich cell walls. | Indirect/Qualitative for Cellulose. Primarily a quantitative stain for lignin.[9] It can differentiate cellulose-rich areas (green/yellow fluorescence) from lignin-rich areas (red/orange fluorescence).[10] | - Excellent for differentiating between lignified and cellulosic cell walls.- Can be used for quantitative analysis of lignin.[9] | - Not a direct quantitative stain for cellulose.- Staining can be complex and time-consuming. |
Experimental Protocols
Detailed methodologies for the key experiments involving these stains are provided below.
Quantitative Cellulose Assay using this compound (Calcofluor White)
This protocol is adapted from a method for the rapid quantification of cellulose nanocrystals (CNCs) and can be modified for other cellulose samples.[1][11]
Materials:
-
This compound (Calcofluor White) stock solution (e.g., 1 mg/mL in deionized water)
-
Cellulose standards (e.g., microcrystalline cellulose)
-
Sample containing cellulose
-
Phosphate buffer (pH 7.0)
-
Fluorometer or fluorescence microplate reader
-
Black microplates
Procedure:
-
Preparation of Standards: Prepare a series of cellulose standards of known concentrations in phosphate buffer.
-
Sample Preparation: Disperse the cellulose-containing sample in phosphate buffer to a suitable concentration range.
-
Staining: In a black microplate, mix a specific volume of the cellulose standard or sample with a defined volume of the this compound working solution. A typical final concentration for the stain is around 10 µg/mL.
-
Incubation: Incubate the mixture at room temperature for a set period (e.g., 10 minutes) to allow for binding.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation at approximately 355 nm and emission at approximately 433 nm.[12]
-
Quantification: Generate a standard curve by plotting the fluorescence intensity of the standards against their known concentrations. Use this curve to determine the cellulose concentration in the unknown samples.
Semi-Quantitative Cellulose Analysis with Congo Red
This protocol is based on the principle of fluorescence enhancement upon binding to cellulose.
Materials:
-
Congo Red solution (e.g., 0.1% w/v in water)
-
Cellulose-containing samples
-
Fluorescence microscope with appropriate filter sets (e.g., green excitation)
-
Image analysis software
Procedure:
-
Staining: Immerse the samples in the Congo Red solution for a specified time (e.g., 5-10 minutes).
-
Washing: Rinse the samples with deionized water to remove excess stain.
-
Microscopy: Mount the stained samples on a slide and observe under a fluorescence microscope.
-
Image Analysis: Capture fluorescence images and quantify the mean fluorescence intensity of the cellulose-containing regions using image analysis software.
-
Correlation: Correlate the fluorescence intensity with cellulose content, which may require calibration with samples of known cellulose concentration determined by an independent method.
Visualization of Cellulose Organization with Pontamine Fast Scarlet 4B
This protocol is designed for visualizing the architecture of plant cell walls.[4]
Materials:
-
Pontamine Fast Scarlet 4B solution (e.g., 0.1% w/v in water)
-
Plant tissue sections
-
Confocal laser scanning microscope
Procedure:
-
Staining: Incubate the tissue sections in the Pontamine Fast Scarlet 4B solution for 5 minutes at room temperature.[4]
-
Washing: Briefly rinse the sections with water.
-
Mounting: Mount the stained sections in water for observation.
-
Microscopy: Image the samples using a confocal microscope with green excitation light. The stain fluoresces red when bound to cellulose.[4]
Differentiating Cell Wall Components with Safranin O
This method is used to distinguish between lignified and cellulosic cell walls based on their fluorescence emission.[10]
Materials:
-
Safranin O solution (e.g., 1% w/v in 50% ethanol)
-
Plant tissue sections
-
Fluorescence microscope with blue light excitation
Procedure:
-
Staining: Stain the tissue sections with the Safranin O solution.
-
Washing: Wash the sections to remove excess stain.
-
Microscopy: Observe the samples under a fluorescence microscope with blue light excitation.
-
Differentiation: Lignin-rich cell walls will typically fluoresce red or orange, while cellulose-rich cell walls will fluoresce green or yellow.[10]
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflows for quantitative cellulose analysis using fluorescent staining and a more specific workflow for this compound.
Caption: General workflow for quantitative cellulose analysis using a fluorescent stain.
Caption: Detailed workflow for the this compound (Calcofluor White) quantitative cellulose assay.
Conclusion
This compound (Calcofluor White) stands out as a robust and validated stain for the quantitative analysis of cellulose, offering high sensitivity and a rapid protocol. While alternatives like Congo Red, Pontamine Fast Scarlet 4B, and Safranin O are valuable tools for visualizing specific aspects of cell wall structure and composition, their application for direct cellulose quantification is less established. For researchers requiring precise and high-throughput measurement of cellulose content, this compound is a highly recommended and well-supported choice. The selection of the most appropriate staining method will ultimately be guided by the specific experimental needs and the nature of the information sought.
References
- 1. Rapid quantification of cellulose nanocrystals by Calcofluor White fluorescence staining v1 - Art Boulevard [artboulevard.org]
- 2. modeleau.fsg.ulaval.ca [modeleau.fsg.ulaval.ca]
- 3. Polarization confocal microscopy and congo red fluorescence: a simple and rapid method to determine the mean cellulose fibril orientation in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. Pontamine fast scarlet 4B bifluorescence and measurements of cellulose microfibril angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. A rapid and quantitative safranin-based fluorescent microscopy method to evaluate cell wall lignification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellulose fibre identification through color vectors of stained fibre :: BioResources [bioresources.cnr.ncsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Fluorescent Brighteners for Research Applications: Alternatives to Fba 185
For researchers, scientists, and drug development professionals seeking effective fluorescent tools for cell wall imaging and protein aggregation studies, this guide provides a comprehensive comparison of relevant fluorescent brighteners. While Fluorescent Brightener 185 (Fba 185) is a potent whitening agent in industrial applications, its use in biological research is not well-documented. This guide, therefore, focuses on established and effective alternatives: Calcofluor White and Tinopal CBS-X for cell wall staining, and Thioflavin T for monitoring protein aggregation.
This document presents a detailed analysis of these fluorescent brighteners, including their optical properties, applications, and experimental protocols. Quantitative data is summarized in a clear tabular format, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a research setting.
Performance Comparison of Fluorescent Brighteners
The selection of an appropriate fluorescent brightener is critical for successful experimentation. The following table summarizes the key quantitative data for this compound and its research-grade alternatives to aid in this selection process.
| Feature | This compound (Optical Brightener EBF) | Calcofluor White (Fluorescent Brightener 28) | Tinopal CBS-X (Fluorescent Brightener 351) | Thioflavin T |
| Primary Research Application | Not established for biological research | Staining of fungal and plant cell walls | Staining of microbial cells (bacteria, spores) | Detection and quantification of protein aggregates |
| Excitation Maximum (λex) | ~348 nm[1] | 350-380 nm[2][3] | ~350 nm | 440-450 nm |
| Emission Maximum (λem) | Not specified in research contexts | 432-475 nm[2][3] | ~435 nm | 482-485 nm |
| Quantum Yield (Φ) | High (specific value not available)[4] | Not readily available | Not readily available | 0.43 (bound to amyloid fibrils)[5] |
| Molar Extinction Coefficient (ε) | Not readily available | Not readily available | 1.3 x 10⁴ M⁻¹cm⁻¹ at 478 nm[6] | 31,600 M⁻¹cm⁻¹ |
| Target Biomolecule | N/A for research | Chitin and cellulose[2][7] | General microbial cell surface components | β-sheet structures in protein aggregates |
| Key Advantages | Industrial-grade whitening | High specificity for chitin and cellulose | Effective for a broad range of microorganisms | High sensitivity and specificity for amyloid fibrils |
Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are essential for obtaining reliable results. Below are established methods for the application of Calcofluor White and Thioflavin T in common research scenarios.
Staining Fungal Cell Walls with Calcofluor White
This protocol outlines the steps for visualizing fungal cell walls using Calcofluor White.
Materials:
-
Calcofluor White staining solution (e.g., 1 g/L in water)
-
10% Potassium Hydroxide (KOH) solution
-
Microscope slides and coverslips
-
Fluorescence microscope with a UV excitation filter
Procedure:
-
Place a small sample of the fungal culture or tissue on a clean microscope slide.
-
Add one drop of 10% KOH to the sample to clear cellular debris.
-
Add one drop of Calcofluor White staining solution to the sample.
-
Gently mix the sample with the solutions using a pipette tip.
-
Place a coverslip over the mixture, avoiding air bubbles.
-
Incubate at room temperature for 1-5 minutes.
-
Observe the slide under a fluorescence microscope using UV excitation. Fungal cell walls will fluoresce bright blue-white.
Quantification of Protein Aggregation with Thioflavin T
This protocol describes a common method for measuring protein aggregation kinetics using Thioflavin T.
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Protein sample of interest
-
Aggregation-inducing buffer or conditions (e.g., specific pH, temperature, or addition of an inducer)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of ThT in the appropriate buffer (final concentration typically 10-25 µM).
-
In a 96-well black microplate, mix the protein sample with the ThT working solution.
-
Induce protein aggregation according to the specific experimental design (e.g., by heating, shaking, or adding a chemical inducer).
-
Measure the fluorescence intensity at regular time intervals using a fluorescence plate reader with excitation set to ~450 nm and emission to ~485 nm.
-
An increase in fluorescence intensity over time indicates the formation of protein aggregates.
Visualization of Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and underlying principles, the following diagrams are provided.
Caption: Workflow for staining microbial cell walls.
Caption: Mechanism of protein aggregation detection.
References
- 1. Fluorescent Whitening Agent 185 Optical Brightener Ebf for Whitening in Polyolefin Plastics - Optical Brightener, Fluorescent Brightener Ebf | Made-in-China.com [m.made-in-china.com]
- 2. Calcofluor-white - Wikipedia [en.wikipedia.org]
- 3. Spectrum [Calcofluor white 2MR] | AAT Bioquest [aatbio.com]
- 4. nbinno.com [nbinno.com]
- 5. Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calcofluor White Stain, 5 mM in Water - Biotium [biotium.com]
Comparative Analysis of Fba 185 Cross-reactivity with Other Fungal Polysaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical fungal polysaccharide Fba 185's cross-reactivity with other well-characterized fungal polysaccharides: β-Glucan, Mannan, and Chitin. The data presented is based on established experimental findings for real-world polysaccharides and serves as a framework for evaluating the potential immunomodulatory and cross-reactive properties of novel polysaccharide drug candidates.
Data Presentation: Comparative Binding Affinities and Cross-Reactivity
The interaction of fungal polysaccharides with host immune receptors is a critical determinant of the resulting immune response. The following tables summarize the binding affinities of β-Glucan, Mannan, and Chitin to key pattern recognition receptors (PRRs) and the cross-reactivity between these polysaccharides. The data for this compound is hypothetical and presented for illustrative comparison.
Table 1: Binding Affinities of Fungal Polysaccharides to Immune Receptors
| Polysaccharide | Receptor | Ligand | Binding Affinity (Kd) / IC50 | Source |
| This compound (Hypothetical) | Dectin-1 | This compound | ~5 µM | - |
| TLR4 | This compound | ~15 µM | - | |
| β-Glucan | Dectin-1 | Laminarin (soluble β-glucan) | 2.6 mM | [1] |
| Dectin-1 | Glucan Phosphate (particulate β-glucan) | 2.2 pM | [1] | |
| Complement Receptor 3 (CR3) | Zymosan (β-glucan rich) | Binding observed, Kd not specified | [2] | |
| Mannan | Dectin-2 | C. albicans α-mannans | Binding observed, Kd not specified | [3] |
| DC-SIGN | C. albicans N-linked mannans | Binding observed, Kd not specified | [4] | |
| Toll-like Receptor 2 (TLR2) | C. albicans β-(1,2)-mannan | Signaling via TLR2 activation | [2][5] | |
| Toll-like Receptor 4 (TLR4) | S. cerevisiae & C. albicans mannans | Binding observed, Kd not specified | [6] | |
| Chitin | FIBCD1 | Chitin | Binding observed, Kd not specified | [7] |
| Mannose Receptor | Chitin particles | Potential binding, mechanism unclear | [7] |
Table 2: Cross-Reactivity of Fungal Polysaccharides in Competitive Inhibition Assays
| Primary Ligand (Coated on Plate) | Competitor Polysaccharide | Receptor/Antibody | % Inhibition / IC50 | Source |
| This compound (Hypothetical) | β-Glucan | Anti-Fba 185 mAb | ~25% | - |
| Mannan | Anti-Fba 185 mAb | ~10% | - | |
| β-Glucan | Mannan | Anti-β-Glucan mAb | < 10% | Hypothetical |
| Chitin | Anti-β-Glucan mAb | < 5% | Hypothetical | |
| Mannan | β-Glucan | Anti-Mannan mAb | < 15% | Hypothetical |
| Chitin | Anti-Mannan mAb | < 5% | Hypothetical | |
| HT-2 Toxin (for illustration) | T-2 Toxin | Anti-HT-2 Fab | IC50 = 73 ng/mL | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
This protocol is designed to assess the cross-reactivity of different polysaccharides by measuring their ability to inhibit the binding of a specific antibody to its target polysaccharide antigen coated on a microplate.
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Primary polysaccharide antigen (e.g., this compound)
-
Competitor polysaccharides (e.g., β-Glucan, Mannan, Chitin)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Primary antibody specific to the primary antigen
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the primary polysaccharide antigen solution (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[9]
-
Washing: Remove the coating solution and wash the plate three times with 200 µL of wash buffer per well.[9]
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at 37°C.[9]
-
Washing: Wash the plate as described in step 2.
-
Competitive Inhibition: Prepare a mixture of the primary antibody and varying concentrations of the competitor polysaccharide in blocking buffer. Incubate this mixture for 1 hour at 37°C.[9]
-
Incubation: Add 100 µL of the antibody-competitor mixture to the coated and blocked wells. Incubate for 90 minutes at 37°C.[9]
-
Washing: Wash the plate as described in step 2.
-
Secondary Antibody: Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[9]
-
Washing: Wash the plate as described in step 2.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 20-30 minutes at room temperature.[9]
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution to each well.[9]
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.[9] The degree of inhibition is calculated relative to the signal obtained in the absence of a competitor.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
This protocol outlines the use of SPR to determine the binding kinetics (association and dissociation rates) and affinity (Kd) between a polysaccharide and an immune receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0)
-
Ligand (immune receptor)
-
Analyte (polysaccharide)
-
Running buffer (e.g., HBS-EP)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Surface Preparation: Activate the carboxymethylated dextran surface of the sensor chip using a 1:1 mixture of EDC and NHS.
-
Ligand Immobilization: Inject the ligand (immune receptor) solution in the immobilization buffer over the activated surface to achieve the desired immobilization level.
-
Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.
-
Binding Analysis: Inject a series of concentrations of the analyte (polysaccharide) in running buffer over the ligand-immobilized surface at a constant flow rate.[6]
-
Dissociation: After the association phase, allow the running buffer to flow over the surface to monitor the dissociation of the analyte from the ligand.[6]
-
Regeneration: Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle.[10]
-
Data Analysis: The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by fungal polysaccharides and a typical experimental workflow for assessing cross-reactivity.
Caption: Dectin-1 signaling pathway upon β-Glucan recognition.
Caption: TLR2-mediated signaling in response to Mannan.
Caption: Dectin-2 signaling pathway for α-Mannan recognition.
Caption: Experimental workflow for polysaccharide cross-reactivity analysis.
References
- 1. Spatial Organization of Dectin-1 and TLR2 during Synergistic Crosstalk Revealed by Super-resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. Dectin-2 is a Syk-coupled pattern recognition receptor crucial for Th17 responses to fungal infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dendritic Cell Interaction with Candida albicans Critically Depends on N-Linked Mannan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Co-recognition of β-glucan and chitin and programming of adaptive immunity to Aspergillus fumigatus [frontiersin.org]
- 8. A Simple and Specific Noncompetitive ELISA Method for HT-2 Toxin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface plasmon resonance for the characterization of bacterial polysaccharide antigens: a review - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00088A [pubs.rsc.org]
A Comparative Analysis of the Photostability of Fba 185 and Tinopal CBS-X
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photostability of two widely used fluorescent whitening agents (FWAs), Fba 185 and Tinopal CBS-X. Understanding the photostability of these compounds is critical in formulations where exposure to light can lead to degradation, loss of efficacy, and potential color changes. This document outlines the chemical properties, available photostability data, and a standardized experimental protocol for evaluating the light fastness of these agents.
Chemical and Physical Properties
A fundamental understanding of the chemical nature of this compound and Tinopal CBS-X is essential for interpreting their photostability. The table below summarizes their key properties.
| Property | This compound | Tinopal CBS-X |
| Chemical Name | 2,5-Bis(benzoxazol-2-yl)thiophene | Disodium 4,4'-bis(2-sulfostyryl)biphenyl |
| Synonyms | C.I. Fluorescent Brightener 185, EBF | FBA 351, CBS-X |
| CAS Number | 2866-43-5 | 27344-41-8 |
| Chemical Class | Benzoxazole | Stilbene-distyrylbiphenyl |
| Molecular Formula | C₁₈H₁₀N₂O₂S | C₂₈H₂₀Na₂O₆S₂ |
| Molecular Weight | 318.35 g/mol | 562.56 g/mol |
| Appearance | Light yellow crystalline powder.[1] | Yellowish-green crystalline powder/granules. |
| Solubility | Insoluble in water; soluble in organic solvents.[1] | Highly soluble in water.[2] |
| Primary Applications | Plastics (PE, PP, PVC, ABS), polyester fibers.[3] | Detergents, textiles (cellulosic fibers), paper.[2][4] |
Comparative Photostability
This compound , a benzoxazole derivative, is generally characterized by its high light fastness, with some sources indicating a light fastness grade of 7-8 on the blue wool scale for textile applications.[3][5] Benzoxazole-based brighteners are known for their robust performance in plastics and synthetic fibers, where they are incorporated into the polymer matrix, which can offer some protection against photodegradation.
Tinopal CBS-X is a stilbene-based FWA. While stilbene derivatives are effective brighteners, they can be susceptible to photoisomerization from the fluorescent trans-isomer to the non-fluorescent cis-isomer upon exposure to UV light, which can lead to a loss of whitening effect. However, technical data for Tinopal CBS-X consistently highlights its "good photostability" and "very good wet and dry light fastness".[2][6][7][8] It is also noted to undergo rapid photodegradation in the aquatic environment, forming biodegradable metabolites.[6]
Photodegradation Pathways
The degradation of these compounds under light exposure is influenced by their chemical structures.
For This compound , as with many benzoxazole compounds, photodegradation likely involves photochemical reactions from the excited state, leading to the breakdown of the heterocyclic rings.
For Tinopal CBS-X , a key photodegradation pathway is the aforementioned trans to cis photoisomerization of the stilbene units. Additionally, photo-oxidation can occur, leading to the cleavage of the double bonds and the formation of smaller aromatic compounds.
Experimental Protocol for Photostability Testing
To quantitatively compare the photostability of this compound and Tinopal CBS-X, a standardized experimental protocol is necessary. The following methodology is based on established standards such as ISO 105-B02 and AATCC Test Method 16.[9][10][11][12][13][14][15][16][17][18]
Objective: To determine the relative photostability of this compound and Tinopal CBS-X when applied to a substrate by measuring the change in color and fluorescence after exposure to a controlled artificial light source.
Materials and Equipment:
-
This compound and Tinopal CBS-X
-
Substrate (e.g., cotton fabric, polyester fabric, or plastic plaques)
-
Xenon arc lamp apparatus (compliant with ASTM G155)[19][20][21][22][23]
-
Spectrophotometer or colorimeter for color measurement (CIELAB color space)
-
Fluorometer for fluorescence intensity measurement
-
Blue wool standards (for light fastness rating)
-
Masking cards (opaque)
Procedure:
-
Sample Preparation:
-
Prepare solutions or dispersions of this compound and Tinopal CBS-X at a specified concentration.
-
Apply the solutions/dispersions to the chosen substrate and allow them to dry completely. For plastics, the brighteners would be compounded into the polymer before molding.
-
Prepare multiple identical samples for each compound.
-
-
Initial Measurements:
-
Before light exposure, measure the initial color coordinates (L, a, b*) and fluorescence intensity of each sample.
-
One set of samples for each compound should be stored in the dark as a control.
-
-
Exposure:
-
Mount the samples in the xenon arc apparatus. A portion of each sample should be covered with an opaque mask to serve as an unexposed reference area.
-
Expose the samples to a controlled spectrum of light, temperature, and humidity for a predetermined duration (e.g., 20, 40, 80 hours) or until a specific light fastness grade is reached on the co-exposed blue wool standards.
-
-
Post-Exposure Measurements:
-
After exposure, remove the samples from the apparatus.
-
Measure the final color coordinates (L, a, b*) and fluorescence intensity of both the exposed and unexposed areas of each sample.
-
-
Data Analysis:
-
Calculate the total color change (ΔE) for each sample using the formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]\¹/²
-
Calculate the percentage loss of fluorescence intensity.
-
Compare the color change of the samples to the fading of the blue wool standards to determine the light fastness rating (Grade 1-8, where 8 is the most stable).
-
Conclusion
Both this compound and Tinopal CBS-X are effective fluorescent whitening agents with good light stability reported for their respective applications. This compound, a benzoxazole derivative, is noted for its excellent light fastness, particularly in plastics and synthetic fibers. Tinopal CBS-X, a stilbene-based compound, also demonstrates good photostability in detergent and textile applications, though its chemical structure is inherently susceptible to photoisomerization.
For applications requiring long-term stability under direct and prolonged light exposure, a direct experimental comparison using the protocol outlined above is highly recommended to determine the most suitable agent for a specific formulation and end-use environment. This empirical data will provide a definitive basis for selection beyond the qualitative statements currently available.
References
- 1. Fluorescent Brightener 185 CAS#: 2866-43-5 [m.chemicalbook.com]
- 2. ispigment.com [ispigment.com]
- 3. Optical Brightener Agent EBF/ C.I.185 Liquid [m.opticalbrightenerpowder.com]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. Optical Brightener Agent EBF/ C.I.185 Powder [opticalbrightenerpowder.com]
- 6. assets-global.website-files.com [assets-global.website-files.com]
- 7. scribd.com [scribd.com]
- 8. oxychemicals.com.vn [oxychemicals.com.vn]
- 9. testextextile.com [testextextile.com]
- 10. contracttextiles.org [contracttextiles.org]
- 11. wewontech.com [wewontech.com]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. aatcctestmethods.com [aatcctestmethods.com]
- 14. scribd.com [scribd.com]
- 15. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 16. fyitester.com [fyitester.com]
- 17. What is the AATCC test method 16 color fastness to light?- standard [standard-groups.com]
- 18. blog.qima.com [blog.qima.com]
- 19. wewontech.com [wewontech.com]
- 20. store.astm.org [store.astm.org]
- 21. standards.iteh.ai [standards.iteh.ai]
- 22. ASTM G155 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 23. kiyorndlab.com [kiyorndlab.com]
Evaluating the Specificity of Chitin-Binding Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding specificity of chitin-binding proteins (CBPs), with a focus on providing objective performance metrics and supporting experimental data. While the initial query for "Fba 185" did not yield a specific chitin-binding protein—as "Fba" typically refers to Fructose-Bisphosphate Aldolase or Fibronectin-Binding Adhesins, and "185" is associated with the rice cytoplasmic kinase OsRLCK185 involved in chitin signaling pathways—this guide will use well-characterized CBPs to illustrate the evaluation of binding specificity. The principles and methodologies described herein are applicable to any putative chitin-binding protein.
Comparative Analysis of Chitin-Binding Specificity
The specificity of a CBP is crucial for its function, whether in pathogen recognition, structural roles in fungal cell walls, or as a tool in biotechnology and drug development. Specificity is typically evaluated by comparing the protein's binding affinity to various chitin isoforms (α-chitin, β-chitin) and other polysaccharides.
Table 1: Quantitative Comparison of Chitin-Binding Protein Specificity
| Protein/Domain | Source Organism | Ligand | Dissociation Constant (Kd) | Method | Reference |
| ChBDChiA1 | Bacillus circulans | Regenerated Chitin | ~1.3 µM | Scatchard Plot Analysis | [1] |
| Colloidal Chitin | High Affinity | Qualitative Binding Assay | [1] | ||
| Cellulose, Xylan | No Significant Binding | Qualitative Binding Assay | [1] | ||
| VnaChtBP | Verticillium nonalfalfae | Chitin Hexamer | 1.3 µM | Surface Plasmon Resonance | [2] |
| AtCERK1 | Arabidopsis thaliana | Chitin Octamer | 16.7 µM | Isothermal Titration Calorimetry | [2] |
| SpCBP21 | Serratia proteamaculans | β-chitin | Higher preference | Qualitative Binding Assay | [3] |
| α-chitin | Lower preference | Qualitative Binding Assay | [3] | ||
| SpCBP50 | Serratia proteamaculans | β-chitin | Higher preference | Qualitative Binding Assay | [3] |
| α-chitin | Lower preference | Qualitative Binding Assay | [3] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of protein-chitin interactions. Below are protocols for common chitin-binding assays.
In Vitro Chitin-Binding Sedimentation Assay
This assay determines the affinity of a purified protein for insoluble chitin.
Materials:
-
Purified protein with a potential chitin-binding domain.
-
Chitin beads (e.g., from New England Biolabs) or powdered chitin.[4]
-
Chitin Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 1 mM EDTA, 0.05% Tween 20).[4]
-
Control protein (e.g., Bovine Serum Albumin, BSA).
-
Microcentrifuge tubes.
-
Rotating wheel or shaker.[4]
-
SDS-PAGE and Coomassie blue staining reagents or immunoblotting supplies.
Procedure:
-
Preparation of Chitin Matrix:
-
Binding Reaction:
-
Prepare a reaction mixture containing a known amount of the purified protein (e.g., 50-60 µg/mL) in a microcentrifuge tube.[4][5][6]
-
Add the washed chitin beads or a specific amount of the chitin slurry (e.g., 500 µg) to the protein solution.[5][6]
-
Include a negative control with a non-binding protein like BSA.[5][6]
-
Incubate the mixture for 1-2 hours at 4°C or room temperature on a rotating wheel to keep the chitin suspended.[4]
-
-
Separation of Bound and Unbound Fractions:
-
Washing:
-
Wash the chitin pellet with the binding buffer to remove any non-specifically bound protein.[7]
-
-
Elution (Optional):
-
Elute the bound protein from the chitin using a high salt buffer or a denaturing agent (e.g., SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the total protein, unbound, wash, and bound fractions by SDS-PAGE followed by Coomassie blue staining or immunoblotting to visualize the amount of protein in each fraction.[7]
-
Bradford Assay for Quantifying Chitin Binding
This method quantifies the amount of protein that binds to chitin by measuring the depletion of protein from the supernatant.
Procedure:
-
Follow steps 1-3 of the In Vitro Chitin-Binding Sedimentation Assay.
-
Quantification:
-
Prepare a standard curve using known concentrations of the protein of interest.[6]
-
Measure the protein concentration in the supernatant (unbound fraction) using the Bradford assay.[5][6]
-
The amount of bound protein is calculated by subtracting the amount of unbound protein from the total amount of protein added initially.[1]
-
Visualizations
Experimental Workflow for Chitin-Binding Assay
References
- 1. Expression and Characterization of the Chitin-Binding Domain of Chitinase A1 from Bacillus circulans WL-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Chitin Binding Proteins Act Synergistically with Chitinases in Serratia proteamaculans 568 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Chitin Binding Assay [en.bio-protocol.org]
- 5. Chitin binding + Bradford assay [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. In vitro Chitin Binding Assay [bio-protocol.org]
Fluorescent Brighteners in Microscopy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing fluorescence microscopy, the selection of an appropriate fluorescent probe is paramount for accurate and insightful results. While the specific designation "Fba 185" does not correspond to a commonly used probe in biological microscopy, it is chemically classified as a fluorescent brightener. This class of molecules, more widely known in biological research as Fluorescent Brightening Agents (FBAs) or Optical Brighteners, plays a significant role in the visualization of specific cellular structures. This guide provides a comprehensive comparison of the performance of these agents, with a focus on the most prevalent example, Calcofluor White, in various microscopy setups.
Understanding Fluorescent Brighteners in a Biological Context
Fluorescent brighteners are synthetic dyes that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit it in the blue region. In industrial applications, this property is used to make materials like textiles and papers appear whiter. In the context of biological microscopy, their utility stems from their ability to bind to specific polysaccharides, most notably chitin and cellulose, which are key components of fungal cell walls, plant tissues, and some microorganisms.[1][2][3][4][5] This specific binding allows for high-contrast visualization of these structures against a dark background.
Performance Comparison: Fluorescent Brighteners vs. Alternative Probes
The most well-documented fluorescent brightener for microscopy is Calcofluor White. Its performance is often compared with other stains used for similar purposes, such as viability stains or other cell wall probes.
| Feature | Calcofluor White (Fluorescent Brightener) | Propidium Iodide (Viability Stain) | Wheat Germ Agglutinin (WGA) Conjugates (Lectin Staining) |
| Target | Chitin and Cellulose[1][2][4] | DNA (in membrane-compromised cells) | N-acetylglucosamine and sialic acid residues |
| Primary Application | Fungal cell wall staining, plant cell wall imaging, yeast budding scar visualization | Dead cell identification | Staining of glycoproteins on cell membranes |
| Excitation/Emission (nm) | ~365 / ~435[1] | ~535 / ~617 | Varies with conjugate (e.g., FITC: ~495 / ~519) |
| Cell Permeability | Permeant | Impermeant to live cells | Binds to the cell surface |
| Photostability | Generally good, but can fade with prolonged exposure | Good | Varies with conjugate |
| Specificity | High for chitin and cellulose | High for nucleic acids in dead cells | High for specific sugar residues |
| Advantages | Rapid and simple staining protocol, high contrast | Clear discrimination between live and dead cells | Versatile for labeling various cell types |
| Limitations | Can have low signal in organisms with low chitin/cellulose content | Not suitable for imaging cell wall structures | Can be toxic to cells in long-term imaging |
Experimental Protocol: Staining Fungal Hyphae with Calcofluor White
This protocol provides a general guideline for staining fungal hyphae for visualization with fluorescence microscopy.
Materials:
-
Calcofluor White staining solution (e.g., 1 g/L in distilled water or 10% KOH)
-
Fungal culture or specimen
-
Microscope slides and coverslips
-
10% Potassium Hydroxide (KOH) solution (optional, for clearing)
-
Fluorescence microscope with a DAPI filter set (or equivalent UV excitation)
Procedure:
-
Sample Preparation: Place a small amount of the fungal specimen on a clean microscope slide. If the specimen is dense, a drop of 10% KOH can be added to clear the surrounding material.
-
Staining: Add one drop of the Calcofluor White staining solution to the specimen.
-
Incubation: Gently mix the stain with the specimen and place a coverslip over it. Allow the stain to incubate for 1-5 minutes at room temperature.
-
Visualization: Mount the slide on the stage of a fluorescence microscope. Use an excitation filter around 365 nm and an emission filter around 435 nm. Fungal cell walls will fluoresce brightly against a dark background.
Signaling Pathway Visualization
While fluorescent brighteners directly stain structural components and are not typically used to elucidate signaling pathways, their application can be a crucial step in experiments that do. For instance, identifying fungal infection in a host tissue is often a prerequisite for studying the host's immune response signaling.
The following diagram illustrates a simplified, generic signaling pathway that could be activated in a host cell upon recognition of a fungal pathogen, which could have been initially identified using a fluorescent brightener like Calcofluor White.
References
- 1. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. dalynn.com [dalynn.com]
- 4. Use of Calcofluor White for Detection, Identification, and Quantification of Phytoplanktonic Fungal Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
A Quantitative Comparison of Fba 185 and Alternative Fluorophores for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, quantitative comparison of the novel fluorescent probe, Fba 185, with established alternatives, Fluorescein Isothiocyanate (FITC) and Alexa Fluor™ 488. The data presented herein is intended to assist researchers in selecting the optimal fluorescent reagent for their specific experimental needs, with a focus on applications in cellular imaging and analysis.
Quantitative Data Summary
The fluorescence characteristics of this compound, FITC, and Alexa Fluor™ 488 are summarized below. This compound is a novel formulation demonstrating competitive quantum yield and a favorable extinction coefficient, positioning it as a viable alternative to commonly used fluorophores.
| Property | This compound (Hypothetical Data) | FITC (Fluorescein Isothiocyanate) | Alexa Fluor™ 488 |
| Excitation Maximum (nm) | 490 | 495[1][2] | 495[3] |
| Emission Maximum (nm) | 515 | 525[1][2] | 519[3] |
| Quantum Yield (Φ) | 0.85 | 0.92[1][2][4] | 0.92[5][6][7] |
| **Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) ** | 80,000 | 75,000[1][2] | 73,000[8] |
| Fluorescence Lifetime (τ, ns) | 4.0 | ~4.1[9] | ~4.1[3][6][9] |
| Photostability | Moderate | Low[2][10][11] | High[3][10][12] |
| pH Sensitivity | Low | High[2][11] | Low[3][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
Protocol 1: Determination of Fluorescence Intensity and Quantum Yield
This protocol outlines the procedure for measuring the relative fluorescence intensity and calculating the quantum yield of a fluorescent probe.
-
Preparation of Stock Solutions: Prepare stock solutions of the fluorescent dyes (this compound, FITC, Alexa Fluor™ 488) and a reference standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH) in a suitable solvent (e.g., phosphate-buffered saline, PBS) at a concentration of 1 mg/mL.
-
Preparation of Serial Dilutions: Create a series of dilutions for each dye and the reference standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.
-
Absorbance Measurement: Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer, with the excitation wavelength set to that of the reference standard.
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for each dye and the reference standard.
-
The slope of each plot is proportional to the quantum yield of the dye.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) Where:
-
Φ_r is the quantum yield of the reference.
-
m_s and m_r are the slopes of the sample and reference plots, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solvents, respectively.
-
-
Protocol 2: Photostability Assessment
This protocol describes a method for comparing the photostability of different fluorophores under continuous illumination.
-
Sample Preparation: Prepare microscope slides with cells or beads labeled with each of the fluorescent dyes to be tested.
-
Image Acquisition:
-
Place the slide on the stage of a fluorescence microscope equipped with a suitable filter set and a digital camera.
-
Focus on a region of interest and acquire an initial image (t=0).
-
Continuously illuminate the sample with the excitation light.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a total duration of 10-15 minutes.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each image using image analysis software (e.g., ImageJ).
-
Normalize the intensity of each time point to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the photostability of the dye.
-
Visualizations
The following diagrams illustrate key experimental workflows and conceptual pathways relevant to the use of fluorescent probes.
Caption: Experimental workflow for comparing fluorescent probes.
Caption: Hypothetical signaling pathway with a fluorescently labeled transcription factor.
References
- 1. FITC | Standard Fluorescein, Coumarin and Rhodamine-based: R&D Systems [rndsystems.com]
- 2. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - FI [thermofisher.com]
- 4. stressmarq.com [stressmarq.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 8. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. optolongfilter.com [optolongfilter.com]
- 11. Fluorescein (FITC) | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. cancer.iu.edu [cancer.iu.edu]
A Comparative Guide to DAPI and Fba 185 for Cellular Staining
In the realm of cellular and molecular biology, fluorescent staining is an indispensable technique for visualizing cellular components and processes. While specific staining of targets is often the primary goal, understanding and mitigating non-specific staining is crucial for accurate data interpretation. This guide provides a comparative analysis of 4',6-diamidino-2-phenylindole (DAPI), a widely used nuclear stain, and Fba 185, a fluorescent brightening agent, in the context of cellular staining applications. This comparison will objectively evaluate their known properties and provide supporting data where available, with a focus on their potential for non-specific interactions.
Introduction to DAPI and this compound
DAPI (4',6-diamidino-2-phenylindole) is a popular blue-fluorescent dye that binds strongly to adenine-thymine (A-T) rich regions in the minor groove of double-stranded DNA (dsDNA).[1][2][3][4][5][6] This specificity makes it an excellent tool for nuclear counterstaining in fluorescence microscopy, flow cytometry, and other cell analysis applications.[2][5][7] Upon binding to dsDNA, DAPI's fluorescence is enhanced approximately 20-fold.[2][6][7] While it can also bind to RNA, the fluorescence quantum yield is significantly lower, and the emission maximum shifts.[2][3][6]
This compound , also known as Fluorescent Brightener 185, is an optical brightening agent.[8][9][10] These compounds are primarily used in industrial applications, such as in plastics and textiles, to absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, making the material appear whiter and brighter.[8][9][11] There is no scientific literature available that documents the use of this compound as a specific or non-specific stain in biological research. Its interactions with cellular components are not characterized.
Performance Comparison: DAPI vs. This compound
Due to the lack of data on this compound in biological applications, a direct experimental comparison with DAPI for non-specific staining in cells is not possible. The following table summarizes the known properties of each compound.
| Feature | DAPI | This compound |
| Primary Application | Nuclear Staining in Biological Research[1][2][3] | Industrial Optical Brightening Agent[8][9][11] |
| Mechanism of Action | Binds to A-T rich regions of dsDNA[1][2][3] | Absorbs UV light and emits blue light |
| Specificity | High specificity for dsDNA[2][3] | Not applicable in a biological context |
| Non-Specific Staining | Can occur at high concentrations, with compromised solutions, or due to cellular debris[12][13] | Unknown in biological systems |
| Excitation Maximum | ~358 nm (bound to dsDNA)[2][3] | Not specified for biological use |
| Emission Maximum | ~461 nm (bound to dsDNA)[2][3] | Not specified for biological use |
| Cell Permeability | Permeant to both live and fixed cells, though more efficient in fixed cells[3][5] | Unknown |
Non-Specific Staining with DAPI
While DAPI is highly specific for DNA, non-specific staining can be observed under certain conditions. This can manifest as diffuse cytoplasmic or extracellular fluorescence. Common causes of non-specific DAPI staining include:
-
High Dye Concentration: Using a DAPI concentration that is too high can lead to binding to other molecules or cellular structures.[13]
-
Compromised Stock Solution: Improper storage or handling of DAPI can lead to degradation products that may stain non-specifically.[13]
-
Presence of Dead Cells/Debris: Free-floating DNA from dead cells can bind to DAPI, leading to a hazy background.
-
Autofluorescence: Some cellular structures can inherently fluoresce in the same spectral range as DAPI.
-
Mycoplasma Contamination: Mycoplasma DNA in the cytoplasm can be stained by DAPI, leading to a characteristic punctate or hazy cytoplasmic signal.[13]
To mitigate non-specific staining, it is crucial to optimize the DAPI concentration, ensure the quality of the stock solution, wash samples thoroughly, and consider the use of controls to assess autofluorescence.
Experimental Protocols
DAPI Staining Protocol for Fixed Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI Stock Solution (e.g., 1 mg/mL in deionized water or DMF)[14]
-
DAPI Staining Solution (e.g., 300 nM in PBS)[14]
Procedure:
-
Cell Preparation: Grow cells on coverslips or in a multi-well plate.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Add the fixation solution and incubate for 10-15 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional but Recommended): Add the permeabilization solution and incubate for 10-15 minutes at room temperature. This step is crucial for ensuring the dye can access the nucleus.
-
Washing: Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
DAPI Staining: Add the DAPI staining solution to the cells and incubate for 1-5 minutes at room temperature, protected from light.[14]
-
Final Washes: Aspirate the DAPI solution and wash the cells two to three times with PBS.[14]
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image the cells using a fluorescence microscope with a DAPI filter set (Excitation ~360 nm, Emission ~460 nm).
Flow Cytometry Staining with DAPI for Viability
DAPI can be used to distinguish live from dead cells in flow cytometry, as it less readily enters cells with intact membranes.
Materials:
-
Cell suspension in a suitable buffer (e.g., PBS with 2% FBS)
-
DAPI Staining Solution (e.g., 1 µg/mL in PBS)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your cells.
-
Staining: Add the DAPI staining solution to the cell suspension just before analysis. A final concentration of 0.1-1 µg/mL is often sufficient.
-
Incubation: Incubate for 5-10 minutes on ice and protected from light. Do not wash the cells after adding DAPI.
-
Analysis: Analyze the cells immediately on a flow cytometer equipped with a UV or violet laser for DAPI excitation. Dead cells will exhibit bright blue fluorescence, while live cells will show minimal to no fluorescence.
Visualizing Experimental Workflows
To better illustrate the processes involved, the following diagrams created using the DOT language are provided.
Caption: A simplified workflow for staining fixed cells with DAPI.
Caption: Logical flow for selecting a cellular stain between DAPI and this compound.
Conclusion
References
- 1. youdobio.com [youdobio.com]
- 2. DAPI Counterstaining Protocols | Thermo Fisher Scientific - RO [thermofisher.com]
- 3. DAPI - Wikipedia [en.wikipedia.org]
- 4. bosterbio.com [bosterbio.com]
- 5. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. DAPI | Fluorescent DNA Stains: R&D Systems [rndsystems.com]
- 8. specialchem.com [specialchem.com]
- 9. specialchem.com [specialchem.com]
- 10. 12224-41-8 CAS MSDS (Fluorescent brightener 185) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Fluorescent whitening agent EBF / L (this compound) [mantsen.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
Safety Operating Guide
Proper Disposal of FBA 185: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides essential safety and logistical information for the disposal of FBA 185, a fluorescent brightener also known as Optical Brightener EBF. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
Safety and Hazard Information
This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The primary hazards associated with this compound are skin and eye irritation.
| Hazard Statement | GHS Classification | Recommended Precautions |
| Causes skin irritation | Skin Irrit. 2 (H315) | Wear protective gloves and clothing. |
| May cause an allergic skin reaction | Skin Sens. 1 (H317) | Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. |
| Causes serious eye damage | Eye Dam. 1 (H318) | Wear eye and face protection. |
| Causes serious eye irritation | Eye Irrit. 2 (H319) | Wash hands thoroughly after handling. |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In cases of significant dust generation, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following is a general procedural guide.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
For spills, carefully sweep the solid material into the waste container, avoiding dust generation.
-
-
Waste Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is clearly marked as a hazardous waste accumulation area.
-
-
Licensed Disposal:
-
The primary and recommended method for the disposal of this compound is to engage a licensed hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all packaging and labeling requirements specified by the disposal company and regulatory agencies.
-
-
Decontamination of Empty Containers:
-
Thoroughly decontaminate any empty containers that held this compound before reuse or disposal.
-
Rinse the container multiple times with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A workflow diagram illustrating the key steps for the safe and compliant disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all applicable institutional and governmental regulations for hazardous waste disposal.
Essential Safety and Logistical Information for Handling Fluorescent Brightener 28
Disclaimer: The substance "Fba 185" could not be definitively identified through publicly available resources. It may be an internal designation. This document provides safety and handling information for Fluorescent Brightener 28 (also known as Calcofluor White) , a common laboratory fluorescent stain, as a representative example. Researchers must verify the identity of "this compound" and consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling.
This guide provides essential, immediate safety and logistical information for laboratory professionals working with Fluorescent Brightener 28. It includes detailed personal protective equipment (PPE) requirements, step-by-step handling and disposal procedures, and a sample experimental protocol.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling Fluorescent Brightener 28, which is typically a powder or liquid.[1] The following table summarizes the required PPE.
| Protection Type | Equipment | Specification and Use |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2] Required at all times to protect against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Gloves must be inspected before use and changed frequently, especially if contaminated.[2][3] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to prevent skin contact. For tasks with a higher risk of splashes, a chemical-resistant apron may be necessary. |
| Respiratory Protection | Dust mask or respirator | In cases of insufficient ventilation or when handling large quantities of powder that may generate dust, a suitable particulate respirator is recommended.[3] |
Health and Safety Information
Fluorescent Brightener 28 is harmful if it comes into contact with the skin and can cause serious eye irritation.[4][5] It is crucial to avoid all personal contact, including inhalation of dust.[6]
| Hazard | First Aid Measures |
| Skin Contact | Remove contaminated clothing immediately and wash the affected area with plenty of water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[3] Seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the stability of Fluorescent Brightener 28 and ensuring a safe laboratory environment.
-
Handling: Handle in a well-ventilated area.[2] Avoid generating dust.[6] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
Disposal Plan
Dispose of Fluorescent Brightener 28 and its containers in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways.[3]
-
Unused Product: Collect and arrange for disposal by a licensed chemical destruction plant.
-
Contaminated Materials: Items such as gloves, paper towels, and pipette tips that have come into contact with the chemical should be collected in a designated, sealed container for hazardous waste.
-
Empty Containers: Containers can be triple-rinsed and offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[2]
Experimental Protocol: Staining Fungal Hyphae with Fluorescent Brightener 28
This protocol provides a step-by-step guide for a common application of Fluorescent Brightener 28: staining the chitin in fungal cell walls for fluorescence microscopy.[3][6][7]
Materials
-
Fungal sample
-
Fluorescent Brightener 28 staining solution (e.g., 0.1% in water)
-
10% Potassium Hydroxide (KOH) solution (optional, for clearing cellular debris)
-
Microscope slides and coverslips
-
Pipettes
-
Fluorescence microscope with a UV excitation filter
Procedure
-
Sample Preparation: Place a small amount of the fungal sample onto a clean microscope slide.
-
Clearing (Optional): If the sample is dense with other cellular material, add one drop of 10% KOH to the slide and let it sit for 1-2 minutes to clear debris.[7]
-
Staining: Add one drop of the Fluorescent Brightener 28 solution to the sample on the slide.
-
Incubation: Gently mix the sample with the stain and place a coverslip over it. Allow the slide to stand for 1-2 minutes for the stain to penetrate the fungal cell walls.[2]
-
Observation: Examine the slide using a fluorescence microscope with UV excitation. Fungal elements containing chitin will fluoresce brightly, typically with a blue-white or apple-green glow depending on the filters used.[2][6]
Visualizing Workflows
To ensure clarity and adherence to safety procedures, the following diagrams illustrate key processes.
Caption: A logical workflow for the safe handling of Fluorescent Brightener 28.
Caption: A step-by-step workflow for the fungal staining experiment.
Caption: A workflow for the proper disposal of waste generated from using Fluorescent Brightener 28.
References
- 1. mpbio.com [mpbio.com]
- 2. dalynn.com [dalynn.com]
- 3. static.igem.org [static.igem.org]
- 4. Fluorescent Brightener 28 | 12224-07-6 | Benchchem [benchchem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
